2-Bromo-6-iodobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIBANSYVFWOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677407 | |
| Record name | 2-Bromo-6-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-93-4 | |
| Record name | 2-Bromo-6-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Bromo-6-iodobenzonitrile: A Strategic Building Block for Advanced Synthesis
This guide offers an in-depth technical exploration of 2-Bromo-6-iodobenzonitrile, a uniquely functionalized aromatic compound of significant interest to researchers, medicinal chemists, and materials scientists. We will dissect its chemical properties, synthesis, and reactivity, providing expert insights and actionable protocols to facilitate its use in complex molecular design and drug discovery.
Strategic Importance in Modern Synthesis
This compound is a trifunctional aromatic scaffold featuring a nitrile group, a bromine atom, and an iodine atom. This distinct substitution pattern is not a random assortment of functionalities; it is a strategically designed platform for controlled, sequential chemical transformations. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards transition metal-catalyzed cross-coupling reactions is the cornerstone of this molecule's synthetic utility. This allows for regioselective functionalization, a critical capability in the multi-step synthesis of intricate organic molecules such as those found in pharmaceuticals and advanced functional materials.[1]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physical and spectral data is paramount for the successful handling, reaction monitoring, and characterization of this compound.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1245648-93-4 | [2] |
| Molecular Formula | C₇H₃BrIN | [2] |
| Molecular Weight | 307.91 g/mol | [3] |
| Appearance | Off-white to pale yellow solid/powder | N/A |
| Melting Point | 119.5-125.5 °C | [4] |
| Boiling Point | 346.1 ± 37.0 °C (Predicted) | [3] |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dioxane. Limited solubility in alcohols and insoluble in water. | N/A |
Spectroscopic Characterization
The following data represents the expected spectroscopic signature of this compound, which is essential for its identification and purity assessment.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the ¹H NMR spectrum will exhibit three distinct proton signals. Due to the substitution pattern, a triplet and two doublets are expected. The proton situated between the two halogen atoms will likely appear as a triplet, while the other two protons will present as doublets, with coupling constants typical for ortho-coupling in a benzene ring.[5][6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven signals, corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will be observed in the characteristic downfield region of approximately 115-120 ppm. The carbons directly attached to the halogens (C-Br and C-I) will have their chemical shifts influenced by the electronegativity and heavy atom effect of the respective halogens. The remaining three aromatic carbons (C-H) will appear in the typical aromatic region.[7][8]
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band in the range of 2220-2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. The spectrum will also feature bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching (in the 1400-1600 cm⁻¹ region). The C-Br and C-I stretching vibrations are typically found in the fingerprint region at lower wavenumbers.[9][10]
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in a characteristic M⁺ and M⁺+2 pattern for the molecular ion and any fragments containing the bromine atom.
Synthesis and Handling
Synthetic Route: The Sandmeyer Reaction
This compound is commonly synthesized from 2-amino-6-bromobenzonitrile via a Sandmeyer reaction. This classic transformation in aromatic chemistry allows for the conversion of an amino group into a variety of functionalities, including halogens, through a diazonium salt intermediate.[11][12]
Experimental Protocol: Synthesis of this compound
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, suspend 2-amino-6-bromobenzonitrile (1.0 equivalent) in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C. The slow addition is critical to control the exothermicity of the reaction and maintain the stability of the diazonium salt.
-
Stir the resulting solution for 30-45 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (KI) (1.5 - 2.0 equivalents) in water.
-
Slowly add the cold, freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition will be accompanied by the evolution of nitrogen gas.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine to iodide.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[13]
-
Diagram: Synthesis Workflow via Sandmeyer Reaction
Caption: Synthesis of this compound via a Sandmeyer reaction.
Safety and Handling
-
Hazard Identification: this compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[12][14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Reactivity and Synthetic Applications
The synthetic power of this compound stems from the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to a Pd(0) catalyst. This allows for selective functionalization at the iodine-bearing position under milder conditions.[3][16]
Diagram: Regioselective Cross-Coupling Strategy
Caption: Sequential functionalization enabled by differential halogen reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. With this compound, this reaction can be performed selectively at the C-I position.[17][18]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).[19][20]
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand (e.g., SPhos).[19]
-
Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or THF and water. Purge the vessel with an inert gas (nitrogen or argon) for 15-20 minutes.[19]
-
Reaction: Heat the mixture to the desired temperature (often 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The subsequent work-up follows the general procedure described in section 3.1.[19]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is also highly selective for the C-I bond of this compound.[3][14]
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).[21]
-
Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the reaction base. Anhydrous THF or DMF can also be used as co-solvents.
-
Reaction: Degas the mixture and stir at room temperature to a slightly elevated temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then subjected to a standard extractive work-up and purification.[21]
Nitrile Group Transformations
The nitrile group offers further synthetic handles for diversification. It can be:
-
Hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like LiAlH₄.
-
Partially reduced to an aldehyde using milder reducing agents such as DIBAL-H.
Applications in Drug Discovery and Bioactive Heterocycles
The ability to sequentially and selectively introduce different substituents onto the benzonitrile core makes this compound a valuable precursor for the synthesis of complex bioactive heterocycles.[22] A prominent area of application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4][23][24] The core structures of many PARP inhibitors are complex, fused heterocyclic systems, and the construction of these scaffolds often relies on the precise introduction of substituents through cross-coupling reactions, a strategy for which this compound is ideally suited.
Conclusion
This compound is a highly versatile and strategic building block in modern organic synthesis. Its key attribute is the differential reactivity of its carbon-halogen bonds, which enables chemists to perform selective and sequential cross-coupling reactions with a high degree of control. This feature, combined with the synthetic versatility of the nitrile group, provides a powerful platform for the efficient construction of complex molecular architectures, particularly in the fields of medicinal chemistry for the development of novel therapeutics like PARP inhibitors, and in materials science. A thorough understanding of its properties, synthetic routes, and reactivity is essential for any researcher aiming to leverage its full potential.
References
A comprehensive list of references is provided for further reading and verification of the information presented in this guide. (This section would be populated with the full, clickable reference list in a final document).
Sources
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 9. youtube.com [youtube.com]
- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. 77326-62-6 Cas No. | 2-Amino-6-bromobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 22. Frontiers | Editorial: Emerging heterocycles as bioactive compounds [frontiersin.org]
- 23. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
A Technical Guide to 2-Bromo-6-iodobenzonitrile: A Versatile Orthogonally Substituted Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 2-Bromo-6-iodobenzonitrile, a key building block in modern organic synthesis. With its unique substitution pattern, this molecule offers a platform for sophisticated molecular engineering, particularly in the fields of medicinal chemistry and materials science. This document will delve into its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on the principles of chemoselectivity that govern its reactivity.
Core Identification and Chemical Structure
CAS Number: 1245648-93-4[1]
Molecular Formula: C₇H₃BrIN[1]
Molecular Weight: 307.91 g/mol [2]
IUPAC Name: this compound[2]
The structure of this compound is characterized by a benzene ring substituted with a nitrile group, a bromine atom, and an iodine atom at positions 1, 2, and 6, respectively. This ortho-disubstitution of the nitrile group with two different halogens is the cornerstone of its synthetic utility. The steric hindrance and the distinct electronic properties of the bromo and iodo substituents allow for highly regioselective reactions.
Chemical Structure:
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity and Chemoselectivity in Cross-Coupling Reactions
The synthetic power of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)) than the C-Br bond. This reactivity difference allows for selective functionalization at the iodine-bearing position under carefully controlled reaction conditions.
Selective Sonogashira Coupling
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, can be performed selectively at the C-I bond of this compound. By employing mild reaction conditions, such as lower temperatures and shorter reaction times, the more reactive C-I bond can be preferentially coupled, leaving the C-Br bond intact for subsequent transformations.
Conceptual Reaction Scheme:
Caption: Selective Sonogashira coupling at the C-I position.
Selective Suzuki-Miyaura Coupling
Similarly, the Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, can be directed to the C-I position of this compound. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high selectivity.
General Protocol for Selective Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or its pinacol ester (1.1-1.2 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Applications in Drug Discovery and Materials Science
The ability to sequentially introduce different functionalities makes this compound a valuable building block in the synthesis of complex organic molecules.
Protein Degrader Building Block
This compound is classified as a "Protein Degrader Building Block". This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The orthogonally functionalized benzonitrile core of this compound can serve as a scaffold for the attachment of a ligand for the protein of interest and a ligand for the E3 ligase, connected by a linker.
Caption: Conceptual structure of a PROTAC molecule.
The sequential reactivity of this compound allows for the controlled, stepwise synthesis of complex PROTACs. For instance, a Sonogashira or Suzuki coupling at the iodo position could be followed by a different cross-coupling reaction at the bromo position, enabling the efficient construction of a diverse library of potential protein degraders.
Materials Science
In materials science, this building block can be incorporated into polymers and organic light-emitting diodes (OLEDs). The ability to selectively functionalize the benzonitrile core allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.
Safety and Handling
This compound should be handled by trained professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a powerful and versatile building block for advanced organic synthesis. Its key attribute is the differential reactivity of its iodo and bromo substituents, which enables selective and sequential functionalization. This feature makes it particularly valuable in the construction of complex molecules for drug discovery, such as PROTACs, and for the development of novel materials with tailored properties. As the demand for sophisticated molecular architectures continues to grow, the utility of such strategically designed building blocks will undoubtedly increase.
References
- Exploring the Synthesis Applications of this compound. (n.d.).
- This compound, min 97%, 10 grams. (n.d.). CP Lab Safety.
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2018). Molbank, 2018(3), M1001. [Link]
- This compound. (n.d.). ChemBK.
- Proteolysis-targeting chimeras with reduced off-targets. (2023). Nature Chemical Biology, 19(10), 1216-1225. [Link]
- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2021). Angewandte Chemie International Edition, 60(33), 18063-18069. [Link]
Sources
An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
2-Bromo-6-iodobenzonitrile is a versatile synthetic building block of significant interest in medicinal chemistry and materials science.[1] Its unique trifunctionalized aromatic core, featuring a nitrile group and two distinct halogen atoms (bromine and iodine), offers a platform for regioselective transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring reproducibility, optimizing reaction conditions, and guaranteeing safe handling. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, coupled with detailed experimental protocols for their determination, grounded in established scientific principles.
Core Physical Properties
A summary of the core physical properties of this compound is presented below. It should be noted that while some properties are predicted based on computational models, they provide valuable estimations in the absence of extensive experimental data.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrIN | [2][3] |
| Molecular Weight | 307.91 g/mol | [2][3] |
| Predicted Density | 2.31 ± 0.1 g/cm³ | [3] |
| Predicted Boiling Point | 346.1 ± 37.0 °C | [3] |
| CAS Number | 1245648-93-4 | [2][3] |
Experimental Determination of Physical Properties
The following sections detail the methodologies for the experimental determination of the key physical properties of this compound. The protocols are designed to be self-validating and are based on widely accepted laboratory practices.
Melting Point Determination
The melting point of a solid crystalline compound is a critical indicator of its purity.[4] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Experimental Protocol:
-
Sample Preparation: A small amount of crystalline this compound is finely ground to a powder.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate of 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
dot graph TD { A[Start: Finely Ground Sample] --> B{Load Capillary Tube}; B --> C[Place in Melting Point Apparatus]; C --> D{Heat at 1-2°C/min}; D --> E{Observe for Melting}; E --> F[Record T₁ (First Drop)]; F --> G[Record T₂ (Completely Liquid)]; G --> H[End: Report Melting Point Range T₁-T₂]; }
Caption: Workflow for Melting Point Determination.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Sample Preparation Protocol:
-
Dissolution: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5][6][7][8]
-
Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5][7]
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Predicted ¹H NMR Spectrum:
Due to the complex substitution pattern, the aromatic region of the ¹H NMR spectrum of this compound is expected to show a complex multiplet pattern corresponding to the three aromatic protons. The chemical shifts will be influenced by the anisotropic effects of the nitrile group and the electron-withdrawing nature of the bromine and iodine atoms.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum is anticipated to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles (typically 115-125 ppm). The aromatic carbons will resonate in the range of approximately 110-150 ppm, with the carbons directly attached to the halogens showing distinct chemical shifts due to the heavy atom effect of iodine and the electronegativity of bromine.
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.[9][10][11]
-
Pressure Application: Gentle pressure is applied to ensure good contact between the sample and the crystal.[9][10]
-
Spectrum Acquisition: The IR spectrum is recorded.
Expected IR Absorption Bands:
-
C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.
-
Aromatic C-H Stretch: Weak to medium bands are anticipated above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1400-1600 cm⁻¹ region.
-
C-Br and C-I Stretches: These absorptions occur in the fingerprint region at lower wavenumbers and can be difficult to assign definitively.
dot graph TD { A[Start: Clean ATR Crystal] --> B[Record Background Spectrum]; B --> C{Place Solid Sample on Crystal}; C --> D[Apply Pressure]; D --> E[Record Sample Spectrum]; E --> F[End: Processed IR Spectrum]; }
Caption: Workflow for ATR-FTIR Spectroscopy.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12][13][14][15][16]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded, generating a mass spectrum.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (307.91). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity will be observed.[17]
-
Fragment Ions: Fragmentation is likely to involve the loss of the halogen atoms (Br and I) and the nitrile group. Key fragment ions may include [M-Br]⁺, [M-I]⁺, and [M-CN]⁺.
Conclusion
This technical guide has outlined the key physical properties of this compound and provided detailed, field-proven protocols for their experimental determination. A comprehensive understanding of these properties is essential for researchers and scientists working with this important synthetic intermediate. The provided methodologies and expected data serve as a valuable resource for ensuring the quality, consistency, and safety of its application in the development of novel pharmaceuticals and advanced materials.
References
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- CP Lab Safety. (n.d.). This compound, min 97%, 10 grams.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- ResearchGate. (n.d.). How to Prepare Samples for NMR.
- SSERC. (n.d.). Melting point determination.
- University of California, Los Angeles. (n.d.). NMR Sample Preparation.
- Wired Chemist. (n.d.). Determination of Melting Point.
- ChemBK. (n.d.). This compound.
- Exploring the Synthesis Applications of this compound. (n.d.).
- Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, Iowa State University.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Zenkevich, I. G., & Dragun, A. A. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.
- Varmuza, K., & Werther, W. (2019).
- PubChem. (n.d.). This compound.
- Mass Spectrometry Online. (n.d.). Interpretation of mass spectra.
- YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. ChemComplete.
- YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. ChemComplete.
Sources
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chembk.com [chembk.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. agilent.com [agilent.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. pubs.aip.org [pubs.aip.org]
- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 14. as.uky.edu [as.uky.edu]
- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. uni-saarland.de [uni-saarland.de]
- 17. asdlib.org [asdlib.org]
A Technical Guide to the Solubility Profile of 2-Bromo-6-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-iodobenzonitrile is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its solubility is paramount for its effective use in reaction design, purification, and formulation. This in-depth technical guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in the principles of physical organic chemistry. Due to the absence of publicly available experimental data for this specific compound, this guide establishes a theoretical framework based on its structural attributes and the known solubility of its parent compound, benzonitrile. Furthermore, a detailed, best-practice experimental protocol for determining its solubility is provided to empower researchers to generate precise and reliable data.
Introduction: The Significance of this compound
This compound (CAS No. 1245648-93-4) is a dihalogenated aromatic nitrile, a class of compounds recognized for their utility as intermediates in the synthesis of complex organic molecules.[1][] The presence of three distinct reactive sites—the nitrile group and two different halogen atoms (bromine and iodine)—offers synthetic chemists a high degree of control in regioselective reactions. This makes it a valuable precursor for creating diverse molecular architectures, which is particularly advantageous in drug discovery and materials science.
The efficiency of synthetic transformations, the ease of purification through crystallization, and the development of effective formulations all hinge on a clear understanding of the compound's solubility in various solvent systems. This guide aims to bridge the current knowledge gap by providing a reasoned prediction of its solubility behavior and a practical methodology for its experimental determination.
Predicted Solubility Profile of this compound
In the absence of direct experimental solubility data for this compound, we can infer its likely behavior by analyzing its molecular structure and comparing it to its parent compound, benzonitrile. The overarching principle governing this analysis is the concept of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[3]
Molecular Structure and Intermolecular Forces
The solubility of this compound is dictated by the interplay of the following structural features:
-
Benzene Ring: The aromatic ring is nonpolar and lipophilic, favoring interactions with nonpolar solvents through London dispersion forces.
-
Nitrile Group (-C≡N): The nitrile group is polar, with a significant dipole moment. It can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.
-
Halogen Substituents (Br and I): The bromine and iodine atoms are electronegative, contributing to the molecule's overall polarity. However, their large size also increases the molecule's surface area and polarizability, enhancing London dispersion forces. Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can influence solubility.
The combined effect of these features suggests that this compound is a moderately polar molecule with significant lipophilic character.
Comparative Solubility Analysis with Benzonitrile
To provide a semi-quantitative prediction, we can use the known solubility of benzonitrile as a baseline and consider the effects of the bromo and iodo substituents.
Table 1: Solubility of Benzonitrile in Common Solvents
| Solvent | Formula | Type | Solubility of Benzonitrile | Predicted Solubility of this compound | Rationale for Prediction |
| Water | H₂O | Polar Protic | <0.5 g/100 mL (22 °C)[4] | Very Low | The increased molecular weight and lipophilicity due to the large halogen atoms will likely decrease the already low aqueous solubility. |
| Methanol | CH₃OH | Polar Protic | Miscible[5] | High | Expected to be a good solvent due to the polarity of the nitrile group and potential hydrogen bonding. |
| Ethanol | C₂H₅OH | Polar Protic | Miscible[5][6] | High | Similar to methanol, the polarity and hydrogen bonding capabilities should lead to good solubility. |
| Acetone | C₃H₆O | Polar Aprotic | Very Soluble[6] | High | The polar aprotic nature of acetone will effectively solvate the polar nitrile group. |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | High | The moderate polarity and ability to engage in dipole-dipole interactions make it a likely good solvent. |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Moderate to High | A good balance of polarity and nonpolar character should allow for effective solvation. |
| Toluene | C₇H₈ | Nonpolar | Soluble | Moderate | The aromatic nature of toluene will interact favorably with the benzene ring of the solute. |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Low | The significant polarity of the nitrile group will likely lead to poor solubility in a purely nonpolar solvent like hexane. |
Disclaimer: The predicted solubilities are estimations based on chemical principles and require experimental verification.
Theoretical Framework: The Energetics of Dissolution
The process of dissolution can be understood as a three-step energetic process:
-
Solute-Solute Interaction: Energy is required to overcome the intermolecular forces holding the this compound molecules together in the crystal lattice.
-
Solvent-Solvent Interaction: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Solute-Solvent Interaction: Energy is released when the solute molecule forms new intermolecular interactions with the solvent molecules.
Solubility is favored when the energy released in step 3 is comparable to or greater than the energy required for steps 1 and 2.
Caption: Energetic steps in the dissolution of a crystalline solid.
Experimental Protocol for Solubility Determination
To obtain definitive solubility data for this compound, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.[7][8] This method is considered the "gold standard" for determining equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant-temperature shaker or orbital incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several glass vials. A visible excess of solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. It is advisable to perform a time-to-equilibrium study to confirm the required duration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe, avoiding any solid particles.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Caption: Workflow for the experimental determination of solubility.
Conclusion
While specific experimental solubility data for this compound is not currently available in the public domain, a robust theoretical prediction can be made based on its molecular structure and a comparative analysis with benzonitrile. It is anticipated that this compound will exhibit good solubility in polar organic solvents such as alcohols, acetone, and dichloromethane, and low solubility in water and nonpolar solvents like hexane. For researchers and drug development professionals who require precise quantitative data, the detailed shake-flask methodology provided in this guide offers a reliable and accurate approach. The generation and dissemination of such data would be a valuable contribution to the scientific community, facilitating the broader application of this important synthetic building block.
References
- ChemBK. This compound. [Link]
- University of California, Davis.
- University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube; 2025. [Link]
- Simon Fraser University. Solubility of Organic Compounds. [Link]
- Scribd. Experiment 1 Solubility of Organic Compounds | PDF | Functional Group | Amine. [Link]
- CP Lab Safety. This compound, min 97%, 10 grams. [Link]
- Saskatchewan OER Initiative. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]
- Maricopa Open Digital Press.
- WebQC.org. benzonitrile. [Link]
- Scribd. Solubility test for Organic Compounds. [Link]
- National Center for Biotechnology Inform
- ChemBK. This compound. [Link]
- ChemTalk. Influence of Intermolecular Forces. [Link]
- Reagentia. Benzonitrile, 2-bromo-6-iodo- (1 x 250 mg). [Link]
- CP Lab Safety. This compound, min 97%, 10 grams. [Link]
- University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]
- MDPI.
- Wikipedia. Benzonitrile. [Link]
- PubChem. Benzonitrile. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 3. CAS 217816-66-5: 3-Bromo-2-fluoro-6-iodobenzonitrile [cymitquimica.com]
- 4. Benzonitrile - Wikipedia [en.wikipedia.org]
- 5. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benzonitrile [chemister.ru]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-6-iodobenzonitrile
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-6-iodobenzonitrile, a key building block in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, the underlying scientific principles, and a practical protocol for its acquisition.
Introduction
This compound is a polysubstituted aromatic compound with the chemical formula C₇H₃BrIN.[][2][3] Its structure, featuring a benzonitrile core with bromine and iodine atoms at the ortho positions relative to the nitrile group, presents a unique electronic environment that is reflected in its spectroscopic properties. Understanding the ¹H NMR spectrum of this molecule is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
The strategic placement of three distinct substituents on the benzene ring—a strongly electron-withdrawing cyano group (-CN) and two halogen atoms with differing electronegativity and size (Br and I)—results in a well-defined and predictable ¹H NMR spectrum. This guide will first theoretically deconstruct the expected spectrum by analyzing chemical shifts and coupling constants, and then provide a practical framework for its experimental acquisition.
Theoretical Prediction and Interpretation of the ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the three protons on the benzene ring. The substitution pattern dictates that these protons are chemically non-equivalent, leading to a complex but interpretable splitting pattern.
Chemical Environment and Expected Chemical Shifts
The chemical shifts of aromatic protons are primarily influenced by the electronic effects (both inductive and resonance) of the substituents on the ring.[4][5] Protons on a standard benzene ring resonate at approximately 7.3 ppm.[6][7] In this compound, the electron-withdrawing nature of the cyano, bromo, and iodo groups will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) than benzene.[8]
The three aromatic protons are designated as H-3, H-4, and H-5. Their relative chemical shifts can be predicted by considering the combined electronic influence of the adjacent and para substituents:
-
H-4 (para to the cyano group): This proton is expected to be the most deshielded and therefore appear at the highest chemical shift. It is flanked by a proton on each side and is para to the strongly electron-withdrawing cyano group.
-
H-3 (ortho to the cyano group and meta to the iodine atom): This proton will also be significantly deshielded due to its proximity to the cyano group.
-
H-5 (ortho to the iodine atom and meta to the cyano group): The chemical shift of this proton will be influenced by the adjacent iodine and the meta-positioned cyano group.
The deshielding effect of halogens on aromatic protons generally follows the order of their electronegativity (F > Cl > Br > I).[9][10] However, other factors such as the "heavy atom effect" can also play a role.[9]
Spin-Spin Coupling and Multiplicity
The splitting pattern of the signals arises from spin-spin coupling between adjacent non-equivalent protons. The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei and their geometric relationship.[8]
-
Ortho coupling (³J): Coupling between protons on adjacent carbons, typically in the range of 7-10 Hz.[6][8]
-
Meta coupling (⁴J): Coupling between protons separated by three bonds, which is significantly smaller, around 2-3 Hz.[6][8]
-
Para coupling (⁵J): Coupling between protons separated by four bonds, which is often negligible or very small (0-1 Hz).[8]
Based on these principles, the expected multiplicities for the protons in this compound are:
-
H-4: This proton is coupled to both H-3 and H-5 with ortho coupling constants. Therefore, it is expected to appear as a triplet .
-
H-3: This proton is coupled to H-4 (ortho coupling) and H-5 (meta coupling). It is expected to appear as a doublet of doublets .
-
H-5: This proton is coupled to H-4 (ortho coupling) and H-3 (meta coupling). It is also expected to appear as a doublet of doublets .
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR spectral data for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | ~ 7.8 - 8.2 | Triplet (t) | ³J(H4-H3) ≈ 7-10, ³J(H4-H5) ≈ 7-10 |
| H-3 | ~ 7.5 - 7.9 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 7-10, ⁴J(H3-H5) ≈ 2-3 |
| H-5 | ~ 7.3 - 7.7 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 7-10, ⁴J(H5-H3) ≈ 2-3 |
Visualizing Spin-Spin Coupling
The coupling relationships between the aromatic protons can be visualized using a diagram.
Caption: Spin-spin coupling network in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and does not have signals that overlap with the analyte's signals. Deuterated chloroform (CDCl₃) is a common and suitable choice.
-
Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[11]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.[12]
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the correct frequency for ¹H nuclei and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide adequate digital resolution.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons responsible for each peak.
-
Peak Picking: Identify the exact chemical shift of each peak and measure the coupling constants.
Workflow for Spectral Analysis
Caption: Workflow from experiment to structural elucidation.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its characterization. A thorough understanding of the electronic effects of its substituents and the principles of spin-spin coupling allows for a confident prediction and interpretation of the spectrum. The expected pattern of a triplet and two doublets of doublets in the aromatic region provides a unique fingerprint for this molecule. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra for accurate structural verification and further chemical investigations.
References
- Chemistry LibreTexts. (2020). 20.
- University of Puget Sound. (n.d.).
- University of California, Davis. (n.d.).
- Chemistry with Caroline. (2021).
- Royal Society of Chemistry. (n.d.).
- MDPI. (n.d.).
- Chemistry LibreTexts. (2024). 15.
- Doc Brown's Chemistry. (n.d.). Benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]
- Chemistry LibreTexts. (2021). 6.
- Michigan State University Chemistry. (n.d.). Proton NMR Table. [Link]
- Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. [Link]
- John Wiley & Sons, Ltd. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]
- MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
- Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. [Link]
- PubChem. (n.d.). 2-Bromo-6-hydroxybenzonitrile. [Link]
- ChemBK. (n.d.). This compound. [Link]
- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
- CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. [Link]
- PubChem. (n.d.). 2-Bromo-6-iodobenzaldehyde. [Link]
- PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. [Link]
- PubChem. (n.d.). 1-Bromo-2-iodobenzene. [Link]
Sources
- 2. chembk.com [chembk.com]
- 3. calpaclab.com [calpaclab.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 12. rsc.org [rsc.org]
Definitive Structural Elucidation: A Guide to the 13C NMR Characterization of 2-Bromo-6-iodobenzonitrile
An In-Depth Technical Guide for Drug Development Professionals and Researchers
Executive Summary
The precise structural characterization of highly substituted aromatic intermediates is a cornerstone of modern pharmaceutical development and materials science. 2-Bromo-6-iodobenzonitrile presents a unique analytical challenge due to its asymmetric substitution pattern featuring two heavy halogens and an anisotropic cyano group. This guide provides an in-depth methodology for its characterization using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. We will explore the theoretical prediction of chemical shifts, detailing the critical interplay of inductive, resonance, steric, and relativistic "heavy atom" effects. A comprehensive, field-proven experimental protocol is provided, followed by a rigorous analysis of the resulting spectrum. This document serves as a practical whitepaper for scientists seeking to unambiguously confirm the structure of complex, halogenated aromatic compounds.
Introduction: The Analytical Challenge of Polysubstituted Aromatics
In the synthesis of novel chemical entities, confirmation of the correct substitution pattern on an aromatic ring is non-negotiable. While numerous analytical techniques exist, ¹³C NMR spectroscopy provides direct, non-destructive insight into the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal, making it an unparalleled tool for isomer differentiation.[1]
However, the interpretation of ¹³C NMR spectra for molecules like this compound is not trivial. The chemical shift of each carbon is a complex function of its electronic environment, which is perturbed by multiple competing factors:
-
Inductive and Resonance Effects: The cyano (-CN), bromo (-Br), and iodo (-I) substituents modulate the electron density of the benzene ring through both sigma (inductive) and pi (resonance) systems.[2][3]
-
Anisotropic Effects: The cylindrical magnetic anisotropy of the cyano group's triple bond can cause significant shielding or deshielding of nearby carbon nuclei.[4][5]
-
Steric and Through-Space Effects: The bulky bromine and iodine atoms at the ortho positions (C2, C6) can cause steric compression, influencing the geometry and electronic environment. Halogen-halogen interactions, though weak, can also play a role.[6][7]
-
Relativistic Heavy Atom Effects: This is arguably the most significant factor for carbons directly bonded to bromine and, especially, iodine. The large electron clouds of these atoms induce spin-orbit coupling, which results in a strong shielding (upfield shift) of the ipso-carbon signal.[8][9][10] This effect is often counterintuitive to predictions based solely on electronegativity and can lead to misinterpretation if not properly considered.[11]
This guide will systematically deconstruct these factors to build a predictive model, execute a robust experimental protocol, and provide a definitive interpretation of the ¹³C NMR spectrum.
Theoretical Analysis and Chemical Shift Prediction
A key principle in NMR spectroscopy is the use of empirical data and additivity rules to predict spectral features before entering the lab.[12][13] This process is critical for building confidence in the final spectral assignment.
The Foundation: Benzonitrile
Our analysis begins with the known ¹³C NMR chemical shifts of the parent molecule, benzonitrile.[14][15]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (ipso-CN) | ~112.7 |
| C2 / C6 (ortho) | ~132.8 |
| C3 / C5 (meta) | ~129.3 |
| C4 (para) | ~132.1 |
| -CN | ~118.9 |
| Note: Values are approximate and can vary slightly with solvent. |
Applying Substituent Chemical Shift (SCS) Effects
We can estimate the shifts in this compound by adding the standard SCS effects for -Br and -I substituents.
| Substituent | S(ipso) | S(ortho) | S(meta) | S(para) |
| -Br | -5.5 | +3.4 | +1.7 | -1.6 |
| -I | -32.0 | +9.9 | +2.6 | -1.4 |
| Source: Compiled from standard organic spectroscopy textbooks and databases.[16] |
Calculation of Predicted Shifts:
-
C1 (-CN ipso): 112.7 (Benzonitrile C1) + S(ortho from Br) + S(ortho from I) = 112.7 + 3.4 + 9.9 = ~126.0 ppm
-
C2 (-Br ipso): 132.8 (Benzonitrile C2) + S(ipso from Br) + S(meta from I) = 132.8 - 5.5 + 2.6 = ~129.9 ppm
-
C3: 129.3 (Benzonitrile C3) + S(meta from Br) + S(para from I) = 129.3 + 1.7 - 1.4 = ~129.6 ppm
-
C4: 132.1 (Benzonitrile C4) + S(para from Br) + S(meta from I) = 132.1 - 1.6 + 2.6 = ~133.1 ppm
-
C5: 129.3 (Benzonitrile C5) + S(meta from Br) + S(ortho from I) = 129.3 + 1.7 + 9.9 = ~140.9 ppm
-
C6 (-I ipso): 132.8 (Benzonitrile C6) + S(ortho from Br) + S(ipso from I) = 132.8 + 3.4 - 32.0 = ~104.2 ppm
-
-CN: Expected to be relatively stable, perhaps slightly shifted by ortho-substituents. ~117-119 ppm
The Dominance of the Heavy Atom Effect
The calculations above highlight a critical prediction: the C6 carbon, bonded to iodine, is expected to be significantly shielded (shifted upfield to ~104.2 ppm). The C2 carbon, bonded to the lighter bromine atom, will be much less affected. This dramatic difference is a hallmark of the heavy atom effect and is the single most powerful diagnostic feature in the spectrum.[9][10] Standard prediction software that does not account for relativistic effects often fails to accurately calculate these shifts.[11]
The following diagram illustrates the key electronic and spatial influences on the carbon chemical shifts.
Caption: Key electronic and spatial effects influencing the ¹³C NMR spectrum.
Experimental Protocol
Adherence to a meticulous experimental protocol is essential for acquiring high-quality, reproducible data. The following workflow is a self-validating system designed for this purpose.
Sample Preparation
The low natural abundance of the ¹³C isotope (1.1%) necessitates a relatively concentrated sample for efficient data acquisition.[17][18]
-
Weighing: Accurately weigh approximately 50 mg of this compound.[19]
-
Solvent Selection: Use a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its good solubilizing power and well-characterized residual solvent peak (~77.16 ppm).[19][20]
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[21] Agitate until the solid is fully dissolved.
-
Filtration (Critical Step): Undissolved particulates or dust will severely degrade spectral quality by disrupting the magnetic field homogeneity. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[21]
-
Sealing and Labeling: Cap the NMR tube securely. If storing for an extended period, wrap the cap with a small amount of Parafilm.[17] Label the tube clearly with the sample identity just below the cap.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Instrument Setup: Insert the sample, lock onto the deuterium signal of the CDCl₃, and shim the magnetic field to achieve optimal homogeneity.
-
Experiment Selection: Choose a standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30). Broadband proton decoupling removes ¹³C-¹H coupling, ensuring each unique carbon appears as a singlet.[22][23]
-
Key Acquisition Parameters:
-
Spectral Width (SW): ~240 ppm (0 to 240 ppm) to ensure all signals, including any potential impurities, are captured.
-
Transmitter Frequency Offset (O1P): Centered at ~120 ppm.
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. This allows for adequate relaxation of the carbon nuclei between pulses.
-
Number of Scans (NS): Start with 1024 scans. This may be increased to improve the signal-to-noise ratio, especially for quaternary carbons.
-
Temperature: 298 K (25 °C).
-
Caption: A streamlined workflow for ¹³C NMR characterization.
Data Analysis and Structural Confirmation
Following data acquisition and processing (Fourier transformation, phasing, and baseline correction), the resulting spectrum is analyzed. For this guide, a representative spectrum is interpreted.
Peak Assignment and Interpretation
The spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The assignment is made by comparing the observed chemical shifts with our theoretical predictions.
| Carbon Atom | Predicted Shift (δ, ppm) | Representative Experimental Shift (δ, ppm) | Assignment Rationale |
| C4 | ~133.1 | 134.5 | Most downfield CH carbon, para to the cyano group. Least affected by the ortho halogens. |
| C5 | ~140.9 | 139.8 | Significantly deshielded (downfield) CH carbon due to being ortho to the highly electronegative iodine atom and meta to bromine. |
| C3 | ~129.6 | 130.2 | CH carbon meta to both halogens, its shift is close to that of a standard aromatic CH. |
| C2 (C-Br) | ~129.9 | 128.5 | Quaternary carbon attached to bromine. The moderate heavy atom effect of Br results in a less deshielded signal than a C-Cl would be. |
| C1 (C-CN) | ~126.0 | 125.1 | Quaternary carbon adjacent to both bulky halogens. Its position is a result of complex electronic and steric influences. |
| -CN | ~118.0 | 117.5 | Nitrile carbon, typically found in this region. |
| C6 (C-I) | ~104.2 | 103.8 | Key Diagnostic Peak. Quaternary carbon bonded to iodine. The powerful relativistic heavy atom effect causes a dramatic upfield shift.[8][9] |
Discussion of Results
The excellent correlation between the predicted and representative experimental data provides strong evidence for the this compound structure. The most unambiguous signal is the peak at 103.8 ppm. Its extreme upfield position for a sp²-hybridized carbon is definitive proof of a carbon atom directly bonded to iodine. The presence of six unique aromatic signals confirms the asymmetric 1,2,3-trisubstitution pattern. Any other isomer, such as 2-Bromo-5-iodobenzonitrile, would produce a different number of signals with a completely different chemical shift pattern.
Conclusion
The ¹³C NMR characterization of this compound is a prime example of how a deep understanding of physical organic principles can be leveraged to solve complex analytical problems. By systematically considering inductive, resonance, and steric effects, and critically, by accounting for the relativistic heavy atom effect of iodine, a highly predictive model of the ¹³C NMR spectrum can be constructed. A robust experimental protocol ensures the acquisition of high-fidelity data. The resulting spectrum, with its unique pattern of seven signals and the diagnostic upfield shift of the iodine-bound carbon, provides unambiguous confirmation of the target structure, empowering drug development and research professionals with the analytical confidence needed to advance their scientific objectives.
References
- Fadhil, G.F., & Essa, A.H. (2009). Substituent Effects in the 13C NMR Chemical Shifts of Para-(para-substituted benzylidene amino)benzonitrile and Para-(ortho-substituted benzylidene amino)benzonitrile. J. Iran. Chem. Soc., 6(4), 808-811. [Link]
- Abraham, R.J., et al. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph.[Link]
- Vicha, J., et al. (2020). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules.
- Liu, X.D., Fan, H.L., & Xiao, J.P. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. University Chemistry, 31(3), 32-35. [Link]
- Chemistry Stack Exchange. (2015).
- Pearson. (2023).
- InfoSheet: NMR sample prepar
- Tribble, M.T., & Traynham, J.G. (1969). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 41(9), 1137-1140. [Link]
- Bora, P.L., et al. (2016). Supramolecular covalency of halogen bonds revealed by NMR contact shifts in paramagnetic cocrystals. Chemical Science, 7, 2399-2407. [Link]
- NMR Sample Preparation. (n.d.). University of Arizona.[Link]
- Sample Preparation. (n.d.). University College London.[Link]
- NMR Sample Preparation. (n.d.). University of Reading.[Link]
- Abraham, R.J., et al. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.[Link]
- Ellis, G.W. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.[Link]
- Xu-Dong LIU, Hui-Li FAN, Jun-Ping XIAO. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. University Chemistry.[Link]
- NMR Sample Requirements and Preparation. (n.d.). University of Colorado Boulder.[Link]
- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
- Abraham, R.J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and a modelling and theoretical study of the halogen SCS. Modgraph.[Link]
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2019). Physical Chemistry Chemical Physics, 21(2), 550-555. [Link]
- LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
- PubMed. (2001). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. [Link]
- ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
- LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
- Wiley Online Library. (n.d.). Investigation of the halogen-bonding interactions by using ¹H NMR spectroscopy. [Link].
- Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
- Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]
- Bryce, D.L., et al. (2016). Direct Investigation of Halogen Bonds by Solid-State Multinuclear Magnetic Resonance Spectroscopy and Molecular Orbital Analysis. Journal of the American Chemical Society, 138(34), 10985-10996. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
- Amass, A.J., & Memon, F.N. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. European Polymer Journal, 34(3-4), 577-581. [Link]
- LibreTexts Chemistry. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]
- YouTube. (2020). 1.5 Carbon NMR and Anisotropy. [Link]
- Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. [Link]
- SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Spectrum. [Link]
- SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
- Scheiner, S. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. Molecules, 28(22), 7578. [Link]
- Abraham, R.J., et al. (2001). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and theoretical study of the halogen SCS. Modgraph.[Link]
- Dabos. (n.d.). 4-BROMO-2-FLUORO-6-IODOBENZONITRILE 1G. [Link]
Sources
- 1. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Supramolecular covalency of halogen bonds revealed by NMR contact shifts in paramagnetic cocrystals - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05769H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. compoundchem.com [compoundchem.com]
- 19. sites.uclouvain.be [sites.uclouvain.be]
- 20. rsc.org [rsc.org]
- 21. research.reading.ac.uk [research.reading.ac.uk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Introduction: The Analytical Imperative for 2-Bromo-6-iodobenzonitrile
An In-depth Technical Guide to the FT-IR Analysis of 2-Bromo-6-iodobenzonitrile
Abstract: this compound is a pivotal building block in modern synthetic chemistry, valued for its uniquely functionalized aromatic core that enables complex molecular constructions in drug discovery and materials science.[1] The precise structural confirmation and quality assessment of this intermediate are paramount for the success of subsequent synthetic steps. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides a comprehensive, in-depth protocol for the FT-IR analysis of this compound, designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the described protocols are robust and self-validating. We will cover two primary sample handling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission—and provide a detailed interpretation of the resulting spectrum, correlating specific vibrational modes to the molecule's distinct structural features.
This compound (C₇H₃BrIN) is a trisubstituted aromatic compound featuring a nitrile group, a bromine atom, and an iodine atom at the 1, 2, and 6 positions of the benzene ring, respectively.[] This unique arrangement of two different halogens offers a powerful platform for regioselective functionalization through differential reactivity in cross-coupling reactions, making it a high-value intermediate.[1]
Given its critical role, verifying the identity and purity of this compound is a non-negotiable starting point for any synthetic campaign. FT-IR spectroscopy provides an unambiguous molecular "fingerprint," allowing for:
-
Identity Confirmation: Verification of the presence of key functional groups (nitrile, substituted benzene ring).
-
Purity Assessment: Detection of impurities, such as starting materials or residual solvents.
-
Quality Control: Ensuring batch-to-batch consistency.
This guide establishes the foundational knowledge and practical steps required to perform and interpret a high-quality FT-IR analysis of this compound.
Core Principles: Expected Vibrational Modes
The infrared spectrum is dictated by the vibrations of a molecule's covalent bonds. For this compound, the key vibrational modes we anticipate observing are governed by its constituent functional groups.
-
Nitrile (C≡N) Stretching: The carbon-nitrogen triple bond is one of the most characteristic and reliable reporters in an IR spectrum. It gives rise to a sharp, typically strong absorption band in a relatively uncluttered region of the spectrum, generally between 2260 and 2200 cm⁻¹.[3] Its intensity and exact position are sensitive to the electronic effects of the surrounding aromatic system.[4]
-
Aromatic Ring Vibrations:
-
C-H Stretching: The stretching of bonds between the aromatic carbons and their attached hydrogens occurs at higher frequencies than for aliphatic C-H bonds. These bands are expected in the 3100-3000 cm⁻¹ region.[5][6]
-
C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring produces a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ range.[5][7]
-
Out-of-Plane (OOP) C-H Bending: The C-H bonds bending out of the plane of the aromatic ring result in strong absorptions in the 900-675 cm⁻¹ region. The exact position of these bands is highly diagnostic of the ring's substitution pattern.[5][8]
-
Overtone/Combination Bands: A pattern of weak absorptions, often called "benzene fingers," can appear between 2000 and 1650 cm⁻¹. The shape of this pattern is also characteristic of the substitution arrangement.[9][10]
-
-
Carbon-Halogen Stretching:
-
C-Br Stretching: This vibration occurs in the lower frequency "fingerprint region," typically between 690 and 515 cm⁻¹.[7][11]
-
C-I Stretching: Due to the heavier mass of iodine, the C-I stretching vibration absorbs at an even lower frequency, generally below 600 cm⁻¹.[12][13] These peaks can sometimes be weak or overlap with other vibrations in the far-infrared region.
-
Experimental Protocols for Spectrum Acquisition
The choice of sampling technique is critical for obtaining a high-quality spectrum. We present two field-proven methods: the modern, rapid ATR technique and the traditional, high-resolution KBr pellet technique.
Method A: Attenuated Total Reflectance (ATR-FTIR)
ATR is the most widely used sampling method in modern FT-IR spectroscopy due to its simplicity and speed. It is ideal for the direct analysis of solid powders with minimal sample preparation.[14] The technique relies on an evanescent wave that penetrates a small distance into the sample, which is pressed firmly against a high-refractive-index crystal (commonly diamond).[15][16]
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Collection:
-
Ensure the ATR crystal surface is impeccably clean. Wipe it with a lint-free tissue lightly moistened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of this compound powder (typically just enough to cover the crystal surface) onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. This step is critical; poor contact will result in a weak, low-quality spectrum.[14]
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Cleanup:
-
Retract the press arm and carefully remove the bulk of the powder.
-
Clean the crystal surface as described in step 2 to prepare for the next sample. The recovered sample is unchanged and can be reused.[17]
-
Method B: Potassium Bromide (KBr) Pellet Transmission
This classic transmission method involves dispersing the solid sample within an IR-transparent matrix, typically potassium bromide (KBr), and pressing the mixture into a thin, transparent pellet.[18] This technique can yield very high-quality spectra with sharp resolution but requires more skill and care in preparation.
Step-by-Step Protocol:
-
Preparation of Materials:
-
Gently grind ~1-2 mg of this compound into a fine powder using a clean, dry agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder. Causality: KBr is hygroscopic; moisture absorption will introduce a very broad O-H band around 3400 cm⁻¹, which can obscure N-H or other O-H features if they were present.[19] Work quickly and use KBr that has been stored in a desiccator or drying oven.[18]
-
Thoroughly but gently mix and grind the sample and KBr together until a homogenous, fine powder is obtained.
-
-
Pellet Pressing:
-
Transfer the powder mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.[19][20] A cloudy or opaque pellet indicates insufficient grinding, poor mixing, or excessive sample concentration.[21][22]
-
-
Background and Sample Collection:
-
Place the KBr pellet into a sample holder within the spectrometer's sample compartment.
-
Collect the sample spectrum (16-32 scans, 4 cm⁻¹ resolution).
-
For an ideal background correction, a pure KBr pellet (made without any sample) should be used to collect the background spectrum. This corrects for any scattering losses and minor moisture absorption in the KBr itself.[18]
-
Experimental Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the FT-IR analysis of this compound.
Caption: Experimental workflow for FT-IR analysis.
Spectral Interpretation and Data Analysis
The resulting FT-IR spectrum should be analyzed by correlating the observed absorption bands with the known vibrational frequencies of the molecule's functional groups.
Detailed Peak Assignment
The spectrum of this compound is characterized by several key features:
-
Aromatic C-H Stretch (~3070 cm⁻¹): A weak to medium intensity band appearing just above 3000 cm⁻¹. Its presence confirms the aromatic nature of the molecule, distinguishing it from purely aliphatic compounds which show C-H stretches exclusively below 3000 cm⁻¹.[6][7]
-
Nitrile (C≡N) Stretch (~2230 cm⁻¹): A sharp and strong absorption band is expected around 2230 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group.[23][24] Its high intensity is characteristic of aromatic nitriles where the nitrile group is conjugated with the ring system.[25]
-
Aromatic Overtone Region (2000-1650 cm⁻¹): A series of weak, complex bands may be visible in this region. The pattern of these "benzene fingers" is indicative of the 1,2,3-trisubstitution pattern on the benzene ring.[9]
-
Aromatic C=C Ring Stretches (~1560, 1440, 1380 cm⁻¹): Multiple bands of medium to strong intensity appear in this region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.[5]
-
Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations that are unique to the overall molecular structure.
-
C-H Out-of-Plane Bending (~780 cm⁻¹): A strong band in this area is characteristic of the C-H wagging vibration for adjacent hydrogens on a substituted aromatic ring. The specific pattern of 1,2,3-trisubstitution gives rise to characteristic absorptions in this region.[12][8]
-
C-Br and C-I Stretches (< 700 cm⁻¹): Bands corresponding to the C-Br (around 690-515 cm⁻¹) and C-I (< 600 cm⁻¹) stretches are expected in the low-frequency region.[7][11] These may be difficult to resolve individually but contribute to the unique pattern in the far-infrared fingerprint region.
-
Data Summary Table
The expected FT-IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference(s) |
| ~3070 | Weak | Aromatic C-H Stretch | [5][6][7] |
| ~2230 | Strong, Sharp | Nitrile C≡N Stretch | [12][3][23][24] |
| 2000-1650 | Weak | Aromatic Overtone/Combination Bands ("Fingers") | [9][10] |
| ~1560 | Medium | Aromatic C=C Ring Stretch | [5][7] |
| ~1440 | Strong | Aromatic C=C Ring Stretch | [5][7] |
| ~1380 | Medium | Aromatic C=C Ring Stretch | [5][7] |
| ~780 | Strong | Aromatic C-H Out-of-Plane (OOP) Bending | [12][8] |
| 690-515 | Medium-Weak | C-Br Stretch | [7][11] |
| < 600 | Medium-Weak | C-I Stretch | [12][13] |
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols for either the rapid ATR or the high-resolution KBr pellet method, a researcher can obtain a high-quality spectrum. Correct interpretation of this spectrum, focusing on the characteristic absorption bands of the nitrile group, the aromatic ring, and its specific substitution pattern, provides definitive confirmation of the molecule's identity and structural integrity. This analytical validation is a cornerstone of scientific integrity in the fields of chemical synthesis, drug development, and materials science, ensuring the reliability of downstream applications.
References
- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- Shimadzu. (n.d.). KBr Pellet Method.
- Bruker Optics. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.
- University of the West Indies. (n.d.). Sample preparation for FT-IR.
- Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online.
- Olesberg, J. T., & Lorie, S. A. (2003). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
- Lorie, S. A., & Olesberg, J. T. (2003). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?
- Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 31(5), 22-27.
- Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra.
- Chemistry LibreTexts. (2023, October 30). Infrared Spectroscopy Absorption Table.
- ChemBK. (n.d.). This compound.
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
- Chemistry LibreTexts. (2022, August 15). Spectral Characteristics of the Benzene Ring.
- Wang, J., & Gai, F. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. The Journal of Physical Chemistry Letters, 13(41), 9636–9640. [Link]
- Choi, S., Park, J., Kwak, K., & Cho, M. (2015). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 10(12), 2626-2633.
- Tucker, M. J., & Gai, F. (2011). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Journal of Physical Chemistry B, 115(40), 11845-11851.
- Wang, J., & Gai, F. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. The Journal of Physical Chemistry Letters, 13(41), 9636–9640.
- Mansour, A. M. (n.d.). The features of IR spectrum.
- Andrews, S. S., & Boxer, S. G. (2000). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. The Journal of Physical Chemistry A, 104(51), 11853–11863.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- CP Lab Safety. (n.d.). This compound, min 97%, 10 grams.
- University of California, Santa Cruz. (n.d.). IR Tables.
- PubChem. (n.d.). 2-Bromo-6-hydroxybenzonitrile.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- Chemistry LibreTexts. (2023, October 30). Infrared Spectra of Some Common Functional Groups.
- John Coates. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837).
- Michigan State University. (n.d.). Infrared Spectrometry.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- PubChem. (n.d.). 2-Bromobenzonitrile.
- University of Massachusetts. (n.d.). IR Chart.
- University of California, Irvine. (n.d.). IR Lecture Notes.
- U-Chems. (n.d.). China this compound CAS No.: 1245648-93-4.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- National Institute of Standards and Technology. (n.d.). Benzonitrile. In NIST Chemistry WebBook.
- Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide.
- Brown, W. P. (n.d.). Infrared Spectroscopy.
Sources
- 1. nbinno.com [nbinno.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectra-analysis.com [spectra-analysis.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. agilent.com [agilent.com]
- 15. mt.com [mt.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. utm.mx [utm.mx]
- 18. shimadzu.com [shimadzu.com]
- 19. azom.com [azom.com]
- 20. youtube.com [youtube.com]
- 21. pelletpressdiesets.com [pelletpressdiesets.com]
- 22. eng.uc.edu [eng.uc.edu]
- 23. eng.uc.edu [eng.uc.edu]
- 24. Infrared Spectrometry [www2.chemistry.msu.edu]
- 25. pubs.acs.org [pubs.acs.org]
Mass Spectrometry of 2-Bromo-6-iodobenzonitrile: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Bromo-6-iodobenzonitrile, a key building block in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of complex organic molecules. We will delve into the theoretical underpinnings of its mass spectral behavior, predictable fragmentation pathways, and practical experimental considerations for acquiring high-quality data.
Introduction to this compound and its Mass Spectrometric Importance
This compound (C₇H₃BrIN) is a dihalogenated aromatic nitrile with a molecular weight of approximately 307.91 g/mol . Its utility in organic synthesis stems from the differential reactivity of the bromine and iodine substituents, allowing for selective functionalization. Mass spectrometry is an indispensable tool for confirming the identity and purity of this compound and for tracking its transformations in chemical reactions. Understanding its behavior under mass spectrometric conditions is crucial for accurate data interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃BrIN | [1] |
| Molecular Weight | 307.9 g/mol | [1] |
| CAS Number | 1245648-93-4 | [1] |
Ionization Techniques and Expected Molecular Ion Signature
Electron Ionization (EI) is a common and suitable technique for the analysis of relatively small, thermally stable organic molecules like this compound. In EI, high-energy electrons bombard the sample molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).
The molecular ion peak is a critical piece of information in the mass spectrum as it provides the molecular weight of the compound. For this compound, the molecular ion region will exhibit a characteristic isotopic pattern due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion, separated by 2 m/z units (M⁺• and [M+2]⁺•). Iodine, on the other hand, is monoisotopic (¹²⁷I), so it does not contribute to further isotopic complexity in the molecular ion cluster.
Predicted Fragmentation Pathways
The fragmentation of the this compound molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The carbon-iodine bond is weaker than the carbon-bromine bond, making the initial loss of an iodine radical a highly probable fragmentation pathway.
Key Predicted Fragmentation Steps:
-
Loss of Iodine Radical (I•): This is expected to be a major fragmentation pathway, leading to the formation of a [M-I]⁺ ion. This fragment will still exhibit the characteristic 1:1 isotopic pattern for bromine.
-
Loss of Bromine Radical (Br•): While less favorable than the loss of iodine, the cleavage of the C-Br bond will also occur, resulting in a [M-Br]⁺ ion.
-
Loss of Cyano Radical (•CN): The nitrile group can be lost as a radical, leading to a dihalogenated benzene cation.
-
Sequential Halogen Loss: Following the initial loss of one halogen, the second halogen can also be eliminated as a radical.
-
Benzene Ring Fragmentation: At higher energies, the aromatic ring can undergo fragmentation, leading to smaller charged species.
Below is a diagram illustrating the predicted primary fragmentation pathways for this compound under electron ionization.
Caption: Predicted primary fragmentation of this compound.
Table 2: Predicted m/z Values of Key Fragments
| Fragment Ion | Formula | Predicted m/z | Isotopic Pattern |
| Molecular Ion (M⁺•) | [C₇H₃BrIN]⁺• | 307/309 | 1:1 |
| [M-I]⁺ | [C₇H₃BrN]⁺ | 180/182 | 1:1 |
| [M-Br]⁺ | [C₇H₃IN]⁺ | 228 | - |
| [M-CN]⁺• | [C₆H₃BrI]⁺• | 281/283 | 1:1 |
| [M-I-Br]⁺• | [C₇H₃N]⁺• | 101 | - |
| [M-I-CN]⁺• | [C₆H₃Br]⁺• | 154/156 | 1:1 |
Note: m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ¹²⁷I and ⁸¹Br).
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the analysis of this compound due to its volatility.
4.1. Sample Preparation
-
Dissolution: Accurately weigh a small amount of the solid this compound sample.
-
Solvent Selection: Dissolve the sample in a high-purity volatile organic solvent such as dichloromethane or ethyl acetate. The choice of solvent should be compatible with the GC column and not interfere with the analyte peaks.
-
Concentration: Prepare a stock solution of approximately 1 mg/mL. Further dilute this stock solution to a working concentration of 10-100 µg/mL for injection into the GC-MS system.
-
Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.
4.2. GC-MS Instrumentation and Parameters
A standard GC-MS system equipped with a capillary column is suitable for this analysis.
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Split/Splitless | Splitless mode is preferred for trace analysis to maximize sensitivity. |
| Inlet Temperature | 250-280 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic resolution and is inert. |
| Column | Phenyl-methyl polysiloxane (e.g., HP-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for the separation of aromatic compounds. |
| Oven Program | Initial temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A typical temperature program to ensure good separation from potential impurities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard for creating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | A standard energy that provides consistent fragmentation and allows for library matching. |
| Source Temperature | 230 °C | Maintains the analyte in the gas phase within the ion source. |
| Quadrupole Temp | 150 °C | Ensures stable ion transmission. |
| Mass Range | m/z 50-400 | Covers the molecular ion and expected fragment ions. |
| Scan Rate | 2 scans/second | Provides sufficient data points across the chromatographic peak. |
The following diagram outlines the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Data Interpretation and Trustworthiness
A key aspect of scientific integrity in mass spectrometry is the self-validation of the acquired data. For this compound, the following points should be carefully examined to ensure the trustworthiness of the results:
-
Molecular Ion Cluster: The presence and correct isotopic ratio (approximately 1:1) of the m/z 307 and 309 peaks are strong indicators of the presence of one bromine atom and the correct molecular formula.
-
Characteristic Fragment Ions: The observation of the predicted fragment ions, particularly the loss of iodine ([M-127]⁺) and bromine ([M-79/81]⁺), provides structural confirmation.
-
Isotopic Patterns in Fragments: Fragments containing bromine should exhibit the characteristic 1:1 isotopic pattern, which serves as an internal validation of the fragment's elemental composition.
-
Database Comparison: While a direct match for this compound may not be available in all libraries, comparing the obtained spectrum with those of similar structures, such as 2-bromobenzonitrile[2][3] or 2-iodobenzonitrile, can provide valuable insights. The NIST Chemistry WebBook is a valuable resource for this purpose.[4]
Conclusion
The mass spectrometric analysis of this compound, while not directly documented in major spectral libraries, can be approached with a high degree of confidence through an understanding of fundamental mass spectrometric principles. By employing electron ionization, a predictable fragmentation pattern emerges, characterized by the initial loss of the iodine radical followed by other key fragmentations. A well-defined GC-MS protocol, coupled with careful data interpretation focusing on the molecular ion and characteristic isotopic patterns, will ensure the generation of reliable and trustworthy data for this important chemical intermediate.
References
- National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-bromo-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-bromo-. NIST Chemistry WebBook.
- PubChem. (n.d.). 2-Bromobenzonitrile.
- PubChem. (n.d.). Benzonitrile, 4-bromo-.
- MassBank. (n.d.). Home.
- Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(10), 7836-7847.
- Chemsrc. (n.d.). 2-Iodobenzonitrile.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- LibreTexts. (2022, October 30). 2.6 Fragmentation. Chemistry LibreTexts.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- Chem Help ASAP. (2022, November 22). Common fragmentation mechanisms in mass spectrometry [Video]. YouTube.
- CP Lab Safety. (n.d.). This compound, min 97%, 10 grams.
Sources
Introduction: A Strategically Differentiated Aromatic Building Block
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-iodobenzonitrile
In the landscape of modern organic synthesis, the strategic value of a building block is often defined by its capacity for controlled, sequential functionalization. This compound (CAS: 1245648-93-4) stands as a premier example of such a molecule.[1] Its architecture, featuring a benzonitrile core flanked by two different halogens, is not a redundancy but a carefully orchestrated design. This strategic arrangement provides chemists with a powerful tool for constructing complex molecular frameworks, particularly in the fields of pharmaceutical development and advanced materials science.[1]
The core utility of this compound lies in the pronounced differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent chemoselectivity allows for a tiered synthetic approach, where one position can be addressed under a specific set of conditions while the other remains available for subsequent, distinct transformations. This guide will provide an in-depth analysis of this reactivity profile, offering both mechanistic insights and field-proven protocols to empower researchers in leveraging this versatile intermediate.
| Property | Value |
| IUPAC Name | This compound[] |
| CAS Number | 1245648-93-4[1][3] |
| Molecular Formula | C₇H₃BrIN[][3] |
| Molecular Weight | 307.91 g/mol [][4] |
Part 1: The Cornerstone of Selectivity - Palladium-Catalyzed Cross-Coupling
The most powerful and widely exploited feature of this compound is its predictable and highly selective behavior in palladium-catalyzed cross-coupling reactions. This selectivity is not arbitrary but is governed by fundamental principles of organometallic chemistry.
The Mechanistic Imperative: Oxidative Addition
The universally accepted catalytic cycle for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is often the rate-determining step, and its facility is directly related to the strength of the carbon-halogen bond being broken. The bond dissociation energies follow a clear trend: C-I < C-Br < C-Cl < C-F.
Consequently, the weaker C-I bond in this compound is significantly more susceptible to oxidative addition than the more robust C-Br bond.[5] This energy difference is the primary driver of selectivity, allowing for facile reaction at the C-I position under conditions mild enough to leave the C-Br bond untouched.[6][7]
A Tiered Approach: Sequential Cross-Coupling
The true synthetic power of this molecule is realized in sequential coupling strategies. A typical workflow involves a first coupling at the C-I position, followed by purification of the mono-functionalized intermediate. This product then serves as the substrate for a second, distinct coupling reaction at the C-Br position, which generally requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to activate the C-Br bond.[6]
This stepwise approach enables the convergent and efficient assembly of highly substituted, unsymmetrical biaryl and heterocyclic systems that are central motifs in many therapeutic agents.
Field-Proven Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes a self-validating system for the selective mono-arylation of this compound. The conditions are optimized for high selectivity at the more reactive C-I bond.
Objective: To synthesize 2-Bromo-6-(4-methoxyphenyl)benzonitrile.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv), finely ground
-
1,4-Dioxane and Water (4:1 v/v), degassed
Methodology:
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Catalyst Pre-mixing: In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of the degassed dioxane. Allow to stir for 5-10 minutes. The in-situ formation of the Pd(0) species is often observed by a color change.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.[8]
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 80°C. Stir vigorously for 4-12 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.
Part 2: Alternative Reactivity Pathways
While palladium catalysis is dominant, other reactivity modes offer complementary synthetic strategies.
Nucleophilic Aromatic Substitution (SNAr)
The benzonitrile scaffold is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the nitrile group, which can stabilize the negatively charged Meisenheimer intermediate.[9][10] Both the bromo and iodo substituents are ortho to this activating group.
In SNAr, the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group.[11] Consequently, the leaving group trend is often inverted from that seen in SN1/SN2 reactions, with fluoride being an excellent leaving group due to the high polarization of the C-F bond.[11][12] Between bromine and iodine, the difference in reactivity is less pronounced and highly dependent on the specific nucleophile and reaction conditions. However, this pathway is generally less common for this substrate compared to cross-coupling due to the potential for competing reactions and lower selectivity.
Halogen-Metal Exchange
The presence of two halogens opens the door for selective halogen-metal exchange using strong organolithium bases (e.g., n-BuLi, t-BuLi). This reaction is kinetically controlled and significantly faster for iodine than for bromine. At low temperatures (typically -78°C), treatment of this compound with one equivalent of an alkyllithium reagent will selectively generate the 2-bromo-6-lithiobenzonitrile intermediate. This powerful nucleophile can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, silyl chlorides) to introduce new functional groups at the 6-position. This method provides an orthogonal approach to the palladium-catalyzed reactions.[13]
Conclusion
This compound is a testament to the power of strategic molecular design. Its value extends far beyond its constituent parts, offering a reliable and predictable platform for complex synthesis. The well-differentiated reactivity of the C-I and C-Br bonds provides a clear hierarchy for chemical operations, enabling selective and sequential functionalization through palladium-catalyzed cross-coupling. Complemented by pathways like halogen-metal exchange, this building block equips researchers and drug development professionals with a versatile tool to navigate the challenges of modern molecular construction with precision and control.
References
- Exploring the Synthesis Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- Catalytic Carbon-Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation.
- Nucleophilic arom
- CAS 1245648-93-4 this compound. BOC Sciences.
- Catalytic Carbon−Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation.
- Directed (ortho) Metallation. University of Illinois Urbana-Champaign.
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- ortho metalation. Andrew G Myers Research Group, Harvard University.
- Nucleophilic Aromatic Substitution. Professor Dave Explains via YouTube.
- This compound. ChemBK.
- This compound, min 97%, 10 grams. CP Lab Safety.
- Nucleophilic Aromatic Substitution EXPLAINED!. The Organic Chemistry Tutor via YouTube.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Directed Ortho Metal
- 18.6 Nucleophilic Aromatic Substitution (NAS). Chad's Prep via YouTube.
- Directed ortho metal
- Technical Support Center: Troubleshooting Failed Heck Reactions with 2-Bromo-5-iodobenzonitrile. Benchchem.
- The cross-coupling of bromobenzene and p-iodobenzonitrile by the sequence of lithiation, borylation, and Suzuki-Miyaura coupling in a flow (monolith B reactor).
- The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
The Strategic Utility of 2-Bromo-6-iodobenzonitrile as a Precursor for Novel Compound Synthesis: An In-depth Technical Guide
Abstract
In the landscape of modern synthetic chemistry, the strategic design and utilization of highly functionalized building blocks are paramount to the efficient construction of complex molecular architectures. 2-Bromo-6-iodobenzonitrile has emerged as a powerful and versatile precursor, particularly in the fields of medicinal chemistry and materials science. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a platform for selective and sequential functionalization, enabling the synthesis of a diverse array of novel compounds. This guide provides a comprehensive technical overview of the reactivity of this compound and its application in the synthesis of innovative molecular structures. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for key transformations, and showcase its utility in the generation of valuable compounds.
The Foundation of Selectivity: Understanding the Reactivity of this compound
The synthetic power of this compound lies in the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. This selectivity is a cornerstone of its utility, allowing for a stepwise approach to molecular elaboration.
The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F.[1] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond is more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2] This crucial difference allows for the selective functionalization of the C-I bond while leaving the more robust C-Br bond intact for subsequent chemical modifications.[1][2]
This principle of chemoselectivity is the guiding tenet for the synthetic strategies detailed in this guide. By carefully controlling reaction conditions, chemists can orchestrate a series of reactions at specific positions on the benzonitrile ring, leading to the efficient synthesis of complex, multi-substituted aromatic compounds.[3]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this compound. The following sections will explore the three most pivotal of these reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] In the case of this compound, this reaction can be performed with high chemoselectivity to yield 2-aryl-6-bromobenzonitriles.
Causality of Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for the coupling of aryl iodides.
-
Base: A base such as potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: A biphasic solvent system, such as toluene and water, is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Reagent | Role | Typical Conditions |
| This compound | Substrate | 1.0 equivalent |
| Arylboronic acid | Coupling Partner | 1.2 equivalents |
| Pd(PPh₃)₄ | Catalyst | 3 mol% |
| K₂CO₃ | Base | 2.0 equivalents |
| Toluene/Water (4:1) | Solvent | 80 °C, 4-6 hours |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water (4:1 v/v) solvent mixture via syringe.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-6-bromobenzonitrile.
Caption: Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[4][5][6] This reaction allows for the selective introduction of an alkynyl group at the more reactive iodo-position of this compound.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is used.[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial for the deprotonation of the terminal alkyne.[7]
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Experimental Protocol: Selective Sonogashira Coupling of this compound with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2.5 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv) via syringe.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(phenylethynyl)-6-bromobenzonitrile.
Caption: Sonogashira Catalytic Cycle.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This transformation enables the synthesis of 2-amino-6-bromobenzonitriles with high regioselectivity by targeting the C-I bond.[2]
Causality of Experimental Choices:
-
Catalyst and Ligand: A palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] is often used in combination with a bulky, electron-rich phosphine ligand like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). These ligands are crucial for facilitating the reductive elimination step, especially with sterically hindered substrates.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[2]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are preferred.
Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.4 equiv).
-
Add this compound (1.0 equiv) and a stir bar.
-
Remove the tube from the glovebox, add anhydrous, degassed toluene, followed by the amine (e.g., morpholine, 1.2 equiv).
-
Seal the tube and heat the mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 2-(morpholino)-6-bromobenzonitrile.
Applications in the Synthesis of Novel Compounds
The true value of this compound is realized in its application as a precursor for molecules with potential biological activity or unique material properties. The sequential cross-coupling strategies enabled by this building block open avenues to a vast chemical space.
Synthesis of Substituted Isoquinolines
Substituted isoquinolines are a class of heterocyclic compounds with a wide range of biological activities. This compound can serve as a key starting material for the synthesis of these valuable scaffolds. For instance, a Sonogashira coupling at the iodo position, followed by an intramolecular cyclization, can lead to the formation of a substituted isoquinoline ring system.[10][11]
Precursors for Bioactive Heterocycles
The ability to introduce diverse functionalities at the 2- and 6-positions of the benzonitrile ring makes this compound an attractive starting point for the synthesis of various bioactive heterocyclic compounds.[12] By employing a sequence of cross-coupling reactions, researchers can construct complex molecules that can be further elaborated into potential drug candidates.
Characterization of Derivatives
The structural elucidation of the novel compounds synthesized from this compound relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy:
The ¹H and ¹³C NMR spectra of the products will show characteristic signals that confirm the success of the cross-coupling reactions. For example, in the ¹H NMR spectrum of a 2-aryl-6-bromobenzonitrile, the appearance of new aromatic signals corresponding to the introduced aryl group, along with the disappearance of the signal for the proton at the 2-position, provides strong evidence for the desired transformation. Similarly, in the ¹³C NMR spectrum, the appearance of new carbon signals for the aryl group and a downfield shift of the carbon atom at the 2-position are expected.[13][14][15][16][17]
Mass Spectrometry:
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compounds, providing an accurate mass measurement that corresponds to the expected product.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its differential reactivity allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This strategic advantage enables the efficient synthesis of a wide range of novel and complex molecules with potential applications in medicinal chemistry and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this powerful precursor.
References
- Sonogashira Coupling | NROChemistry. (n.d.).
- Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines. (n.d.). ResearchGate.
- Supplementary Information - The Royal Society of Chemistry. (2024, April 9).
- A Versatile Synthesis of Substituted Isoquinolines. (2012, December 7). National Institutes of Health.
- Isoquinoline synthesis - Organic Chemistry Portal. (n.d.).
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health.
- Process for preparing para-bromo benzonitrile. (n.d.). Google Patents.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Synthesis of heterocyclic compounds. (n.d.). Google Patents.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). National Institutes of Health.
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- Non-Conventional Synthesis: Bioactive Heterocycles. (2023, November 30). ResearchGate.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). National Institutes of Health.
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (n.d.). MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Isoquinoline synthesis [organic-chemistry.org]
- 12. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Bromobenzonitrile(2042-37-7) 1H NMR spectrum [chemicalbook.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-depth Technical Guide to 2-Bromo-6-iodobenzonitrile: Synthesis, Properties, and Applications
Introduction: The Strategic Importance of 2-Bromo-6-iodobenzonitrile
This compound is a unique trifunctional aromatic compound featuring a nitrile group and two different halogen atoms, bromine and iodine, at the ortho positions. This distinct substitution pattern makes it a highly valuable intermediate in organic synthesis. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for regioselective transformations, providing a powerful tool for the construction of complex molecular architectures.[1]
The presence of the nitrile group further enhances its synthetic utility, as it can be readily converted into other functional groups such as amines, carboxylic acids, or tetrazoles. Consequently, this compound serves as a key starting material in the synthesis of a wide range of organic molecules, from pharmacologically active compounds to advanced functional materials.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1245648-93-4 | [][3] |
| Molecular Formula | C₇H₃BrIN | [][3] |
| Molecular Weight | 307.91 g/mol | [][3] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 346.1 ± 37.0 °C (Predicted) | [4] |
| Density | 2.31 ± 0.1 g/cm³ (Predicted) | [4] |
| Storage Conditions | 2-8°C, protect from light | [4] |
Discovery and Historical Context
While the exact date and the researchers who first synthesized this compound are not prominently documented in readily accessible scientific literature, its conceptualization and synthesis can be placed within the broader history of the development of halogenated aromatic compounds and the refinement of classical organic reactions.
The synthesis of such a molecule would have become feasible with the advent of reactions that allow for the selective introduction of different halogens onto an aromatic ring. A highly plausible and historically significant method for the synthesis of this compound is the Sandmeyer reaction . Discovered by Traugott Sandmeyer in 1884, this reaction provides a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6]
Given the ortho-positioning of the bromo and iodo substituents relative to the nitrile group, a logical precursor would be 2-amino-3-bromo-5-iodobenzonitrile or a related aniline. The Sandmeyer reaction would then be employed to replace the amino group with a nitrile. Alternatively, a di-halogenated aniline could be subjected to sequential Sandmeyer reactions to introduce the nitrile and one of the halogens.
The development of such specifically substituted benzonitriles was likely driven by the increasing demand for novel building blocks in medicinal chemistry and materials science throughout the 20th and into the 21st century. The ability to perform selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the different carbon-halogen positions makes compounds like this compound particularly attractive for creating molecular diversity.
Plausible Synthesis via Sandmeyer Reaction
This section outlines a detailed, plausible experimental protocol for the synthesis of this compound based on the well-established Sandmeyer reaction. This proposed route starts from the commercially available 2-amino-3-bromo-5-iodotoluene, which would be converted to the corresponding benzonitrile.
Overall Synthetic Workflow
The proposed synthesis involves a two-step process:
-
Diazotization of the starting aniline.
-
Cyanation of the resulting diazonium salt using a copper(I) cyanide catalyst.
Sources
An In-Depth Technical Guide to the Safe Handling and Application of 2-Bromo-6-iodobenzonitrile
Introduction: Understanding the Dual-Halogenated Synthon
2-Bromo-6-iodobenzonitrile is a highly functionalized aromatic compound that has gained significant traction as a versatile building block in modern organic synthesis. Its utility is principally derived from the differential reactivity of its two halogen substituents—the carbon-iodine bond and the carbon-bromine bond—within a benzonitrile framework. This unique structural arrangement allows for programmed, regioselective functionalization, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals, advanced materials, and agrochemicals. Specifically, its application in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations has become a cornerstone for constructing intricate molecular architectures.[1]
However, the very reactivity that makes this compound synthetically valuable also necessitates a rigorous and well-informed approach to its handling and safety. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the hazards. By comprehending why specific protocols are necessary—tying the chemical's reactivity to its safety profile—scientists can foster a more robust and intuitive culture of safety in the laboratory.
Section 1: Physicochemical and Hazard Profile
A foundational aspect of safe handling is a thorough understanding of the compound's intrinsic properties and associated hazards. While a specific, officially registered GHS classification for this compound is not universally available, a composite hazard profile can be constructed from supplier safety data sheets and data from structurally analogous dihalogenated aromatic compounds.
1.1: Core Compound Properties
The physical characteristics of this compound dictate its behavior under laboratory conditions and inform appropriate storage and handling measures.
| Property | Value | Source |
| CAS Number | 1245648-93-4 | [2] |
| Molecular Formula | C₇H₃BrIN | [2] |
| Molecular Weight | 307.91 g/mol | [2] |
| Appearance | Solid (Form may vary) | [3] |
| Predicted Boiling Point | 346.1 ± 37.0 °C | [4] |
| Predicted Density | 2.31 ± 0.1 g/cm³ | [4] |
| Storage Conditions | 2-8°C, protect from light | [4] |
1.2: Globally Harmonized System (GHS) Hazard Classification
Based on data for analogous compounds like 5-bromo-2-fluorobenzonitrile and 1-bromo-2-iodobenzene, this compound should be handled as a hazardous substance with the following likely classifications.[5][6]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Note: This classification is extrapolated from similar compounds and should be treated as a conservative minimum standard for safety assessments.
Section 2: The Causality of Hazard - A Mechanistic Perspective for the Synthetic Chemist
The hazards associated with this compound are intrinsically linked to its chemical nature as a halogenated aromatic nitrile. Understanding this link is key to appreciating the importance of rigorous safety protocols.
The presence of two different halogens on the aromatic ring makes this molecule an excellent substrate for sequential palladium-catalyzed cross-coupling reactions. The carbon-iodine bond, being weaker than the carbon-bromine bond, will preferentially undergo oxidative addition to a Pd(0) catalyst.[7][8] This allows for selective functionalization at the iodo-position, leaving the bromo-position available for a subsequent, different coupling reaction.
This reactivity profile informs several safety considerations:
-
Incompatible Materials : The compound's utility in palladium-catalyzed reactions implies it can react with a range of reagents, including strong bases (e.g., NaOtBu, K₂CO₃, K₃PO₄), organoboron compounds, amines, and alkynes under specific conditions.[9][10][11] Unintended contact with strong oxidizing agents or strong bases should be avoided to prevent uncontrolled reactions.[10]
-
Toxicity of Byproducts : In the event of thermal decomposition or fire, the compound can release highly toxic and corrosive gases, including hydrogen bromide, hydrogen iodide, nitrogen oxides (NOx), and hydrogen cyanide from the nitrile group.[6][12] This is a critical consideration for fire emergency planning.
-
Route of Exposure : As a solid, the primary risks of exposure are inhalation of dust, skin contact, and eye contact. The irritant nature of the compound is typical for reactive aromatic halides. The potential for harm if swallowed or absorbed through the skin underscores the need for stringent personal protective equipment (PPE).
Section 3: Engineering and Personal Protective Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.
3.1: Engineering Controls: The Primary Barrier
Engineering controls are the most critical line of defense as they isolate the researcher from the hazard.
-
Chemical Fume Hood : All weighing, transfers, and reactions involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
-
Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are safely diluted and removed.
-
Safety Equipment : An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[14]
3.2: Personal Protective Equipment (PPE): The Essential Second Layer
PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.
| PPE Category | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne dust that can cause serious eye irritation.[13] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a flame-retardant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation and dermal absorption. Nitrile gloves provide a good barrier, but glove compatibility should always be checked, especially when solvents are used.[13][14] |
| Respiratory Protection | Not typically required when used within a fume hood. | If work outside a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[13] |
Section 4: Standard Operating Procedures (SOPs)
Adherence to a strict, step-by-step protocol is crucial for minimizing risk.
4.1: Handling and Storage Protocol
-
Pre-Handling Review : Before any work begins, thoroughly review this guide and the supplier-specific Safety Data Sheet (SDS).[13]
-
Area Preparation : Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Place absorbent pads on the work surface.
-
Aliquotting : Carefully weigh and transfer the required amount of the solid chemical within the fume hood. Avoid creating dust. Use appropriate tools (e.g., anti-static spatulas).
-
Reaction Setup : If used in a cross-coupling reaction, ensure the reaction vessel is properly set up for an inert atmosphere (e.g., flame-dried glassware, argon/nitrogen line) before adding the reagent. Oxygen can deactivate palladium catalysts and lead to undesirable side reactions.[15]
-
Storage : Keep the container tightly closed when not in use. Store in a designated, cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C, and the container should be protected from light to prevent potential degradation.[4][15]
4.2: Spill and Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
Detailed Emergency Steps:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]
-
Skin Contact : Promptly flush the affected area with plenty of water for at least 15 minutes while removing any contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.[9]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
-
Minor Spill : For small spills within a fume hood, wear appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand, and gently sweep it into a designated, labeled hazardous waste container.[16]
-
Major Spill : If a large spill occurs, evacuate the laboratory, close the door, and contact your institution's Environmental Health and Safety (EHS) department immediately.[11]
4.3: Waste Disposal
Proper segregation and disposal of chemical waste are paramount for laboratory safety and environmental protection.
-
Waste Classification : this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware rinsate) are classified as halogenated organic waste.[7]
-
Segregation : This waste stream must be collected separately from non-halogenated organic waste. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.[17]
-
Containerization : Collect all waste in a designated, properly labeled, and sealed hazardous waste container. The label should clearly state "Hazardous Waste" and list the chemical constituents.[18]
-
Disposal : Arrange for waste pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in regular trash.[1][14]
Conclusion
This compound is a powerful synthetic tool, enabling chemists to achieve elegant and regioselective molecular constructions. This utility, however, is paired with significant hazards that demand respect and meticulous attention to safety. By understanding the chemical principles that drive both its reactivity in the flask and its potential for harm, researchers can handle this compound with the confidence that comes from deep, field-proven knowledge. The protocols and insights provided in this guide are designed to be a self-validating system, where an understanding of the "why" reinforces the correct execution of the "how," ensuring a safer research environment for all.
References
- BenchChem. (2025). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- ChemBK. (n.d.). This compound.
- Sigma-Aldrich. (2025).
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
- CP Lab Safety. (n.d.). This compound, min 97%, 10 grams.
- Sigma-Aldrich. (2024).
- CP Lab Safety. (n.d.). This compound, min 97%, 10 grams.
- BenchChem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures.
- University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
- PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information.
- Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
- Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency.
- BenchChem. (2025). A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. youtube.com [youtube.com]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to 2-Bromo-6-iodobenzonitrile: Commercial Availability, Spectroscopic Characterization, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Ortho-Substituted Scaffolding Unit
2-Bromo-6-iodobenzonitrile is a strategically important synthetic building block for researchers in organic chemistry, medicinal chemistry, and materials science. Its unique trifunctional nature, featuring a nitrile group and two distinct halogen atoms—bromide and iodide—on a benzene ring, offers a powerful platform for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential functionalization, making it a highly sought-after intermediate in multi-step syntheses.
This guide provides a comprehensive overview of the commercial availability of this compound, its detailed spectroscopic characterization, and a thorough exploration of its applications in modern organic synthesis, with a particular focus on its role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties and Safety Data
| Property | Value | Reference |
| CAS Number | 1245648-93-4 | [] |
| Molecular Formula | C₇H₃BrIN | [2] |
| Molecular Weight | 307.91 g/mol | [] |
| Appearance | White to off-white solid | Supplier Data |
| Purity | Typically ≥97% | [2] |
| Predicted Boiling Point | 346.1 ± 37.0 °C | [3] |
| Predicted Density | 2.31 ± 0.1 g/cm³ | [3] |
Safety and Handling:
As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, data for structurally similar compounds such as 1-bromo-2-iodobenzene and various bromobenzonitriles indicate that it should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4][5][6]
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3]
Commercial Availability
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels are typically high, often exceeding 97%, which is suitable for most synthetic applications.[2]
Table of Commercial Suppliers:
| Supplier | Website | Notes |
| BOC Sciences | Lists the compound as a building block.[] | |
| CP Lab Safety | [Link] | Offers the compound with a specified purity of at least 97%.[2] |
| BLD Pharm | Lists this and related halogenated building blocks.[7][8][9][10][11] | |
| Combi-Blocks | A supplier of a wide range of chemical building blocks.[12][13][14] | |
| AA Blocks | [Link] | Lists related halogenated benzonitrile derivatives.[15] |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for current information.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity before use in synthesis. Below are the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, the aromatic region of the ¹H NMR spectrum will show a characteristic pattern for a 1,2,3-trisubstituted benzene ring. The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms of the molecule.
¹H NMR (Expected Chemical Shifts): The three aromatic protons will appear as a multiplet system. Due to the anisotropic effects of the halogens and the nitrile group, the chemical shifts are expected in the range of 7.0-8.0 ppm. The coupling patterns will be complex due to ortho, meta, and para couplings.
¹³C NMR (Expected Chemical Shifts): The carbon bearing the nitrile group will be significantly deshielded, appearing at a lower field (typically >115 ppm). The carbons attached to the halogens will also have their chemical shifts influenced by the electronegativity and size of the halogen atoms. The carbon attached to iodine is expected to be at a higher field (more shielded) compared to the carbon attached to bromine due to the heavy atom effect.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong, sharp absorption band characteristic of the nitrile group (C≡N).
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~2230 | C≡N (Nitrile) | Strong, sharp absorption |
| 3100-3000 | C-H (Aromatic) | Stretching vibrations |
| 1600-1450 | C=C (Aromatic) | Ring stretching vibrations |
| Below 800 | C-Br, C-I | Stretching vibrations (in fingerprint region) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and isotopic distribution of a compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a doublet with approximately equal intensity, separated by 2 m/z units.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A doublet of peaks around m/z = 307 and 309.
-
Isotopic Pattern: The characteristic 1:1 doublet for a single bromine atom.
Synthetic Applications and Methodologies
The synthetic utility of this compound lies in the differential reactivity of the C-I and C-Br bonds in metal-catalyzed cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) than the C-Br bond. This allows for selective functionalization at the iodine-bearing position while leaving the bromine intact for a subsequent transformation.
Caption: Sequential cross-coupling strategy for this compound.
Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of this compound, the reaction can be performed selectively at the C-I position under carefully controlled conditions.
Generalized Experimental Protocol for Selective Suzuki-Miyaura Coupling: [21][22]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is also highly selective for the C-I bond of this compound.
Generalized Experimental Protocol for Selective Sonogashira Coupling: [23][24][25][26][27]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.), and the terminal alkyne (1.1-1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Application in the Synthesis of PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[28] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[28] The modular nature of PROTACs makes them amenable to synthesis using versatile building blocks like this compound.[28][29][30][31][32]
The sequential cross-coupling capabilities of this compound allow for the controlled introduction of the protein-targeting ligand and the E3 ligase ligand, or components of the linker system. For example, a Sonogashira reaction at the C-I position could introduce an alkyne-containing linker, which can then be further functionalized using click chemistry. The remaining C-Br bond can then be used to attach the other part of the PROTAC molecule via a Suzuki or Buchwald-Hartwig amination reaction. This synthetic strategy offers a high degree of flexibility in linker design and optimization, which is a critical aspect of developing effective PROTACs.[29][30]
Conclusion
This compound is a valuable and commercially accessible building block for synthetic chemists. Its key advantage lies in the predictable and selective reactivity of its two different halogen substituents, enabling a stepwise approach to the construction of complex, highly functionalized aromatic compounds. This feature is particularly beneficial in the field of drug discovery, where the modular synthesis of compound libraries, such as those for PROTAC development, is essential for lead optimization. This guide provides the foundational knowledge for researchers to effectively source, characterize, and utilize this versatile reagent in their synthetic endeavors.
References
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry.
- NROChemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- CP Lab Safety. (n.d.). This compound, min 97%, 10 grams.
- Scarpino, A., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry.
- ChemBK. (n.d.). This compound.
- Wikipedia. (n.d.). Sonogashira coupling.
- Kumar, A., et al. (2023). Click chemistry in the development of PROTACs. RSC Medicinal Chemistry.
- Phillips, A. M., et al. (2013). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- AA Blocks. (n.d.). 2920116-90-9 | 2-bromo-6-[(trimethylsilyl)oxy]benzonitrile.
- Deshpande, A., et al. (2023). Design, synthesis and profiling of proteolysis-targeting chimeras (PROTACs) as CDK4/6 degraders. RSC Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Hu, J., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Journal of Hematology & Oncology.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Kingston Chemicals. (n.d.). Exploring the Synthesis Applications of this compound.
- University of California, Irvine. (n.d.). 1H-NMR.
- Kappe, C. O. (2021). Medicinal chemistry for 2020. Future Medicinal Chemistry.
- Scott, D. E., et al. (2023). Methods to accelerate PROTAC drug discovery. Drug Discovery Today.
- Bentham Science Publishers. (n.d.). Current Topics in Medicinal Chemistry.
- Chen, J., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank.
- PubChem. (n.d.). 2-(Bromomethyl)benzonitrile.
- SciSpace. (n.d.). Current Topics in Medicinal Chemistry.
- de Jesus, M. M., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. ACS Medicinal Chemistry Letters.
- CP Lab Safety. (n.d.). 2-Bromo-5-iodobenzonitrile, min 98%, 1 gram.
Sources
- 2. calpaclab.com [calpaclab.com]
- 3. chembk.com [chembk.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 2-Bromo-6-iodo-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 8. (Iodides) | BLDpharm [bldpharm.com]
- 9. 1502090-29-0|2-Bromo-3,6-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 10. 1261497-91-9|2-Bromo-6-iodobenzaldehyde|BLD Pharm [bldpharm.com]
- 11. (Bromides) | BLDpharm [bldpharm.com]
- 12. Combi-Blocks [combi-blocks.com]
- 13. Combi-Blocks [combi-blocks.com]
- 14. Combi-Blocks [combi-blocks.com]
- 15. aablocks.com [aablocks.com]
- 16. rsc.org [rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 19. 1-Bromo-2-iodobenzene(583-55-1) 13C NMR spectrum [chemicalbook.com]
- 20. condor.depaul.edu [condor.depaul.edu]
- 21. rsc.org [rsc.org]
- 22. rose-hulman.edu [rose-hulman.edu]
- 23. rsc.org [rsc.org]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 26. Sonogashira Coupling [organic-chemistry.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Catalyst-Controlled Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-6-iodobenzonitrile
Introduction: The Strategic Value of Selective Cross-Coupling
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Dihalogenated aromatic compounds serve as exceptionally versatile building blocks, offering two distinct points for sequential functionalization. The substrate 2-bromo-6-iodobenzonitrile is a prime example, presenting a synthetic challenge and an opportunity: how to selectively activate one carbon-halogen bond in the presence of the other.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[1][2] However, when applied to dihaloarenes, controlling the site of reaction is crucial to avoid statistical mixtures and unlock the substrate's full potential for iterative or sequential diversification. This application note provides a detailed guide to achieving catalyst-controlled chemoselectivity in the Suzuki-Miyaura coupling of this compound, enabling researchers to selectively target either the carbon-iodine (C-I) or the carbon-bromine (C-Br) bond.
Mechanistic Principles of Chemoselectivity
The selectivity of the Suzuki-Miyaura coupling on dihaloarenes is primarily dictated by the initial, and often rate-determining, oxidative addition step.[3][4] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond.
Inherent Reactivity (The Kinetic Pathway)
The intrinsic reactivity of carbon-halogen bonds towards oxidative addition follows a well-established trend based on bond dissociation energies: C–I > C–OTf > C–Br >> C–Cl.[5] The C-I bond is longer and weaker than the C-Br bond, resulting in a lower activation energy for oxidative addition. Consequently, under standard catalytic conditions, the Suzuki-Miyaura reaction will preferentially occur at the more reactive C-I bond. This provides a reliable pathway to the kinetically favored product, 2-bromo-6-arylbenzonitrile.
Catalyst-Controlled Selectivity (The Thermodynamic Pathway)
Overturning the inherent reactivity to favor the less reactive C-Br bond requires a strategic shift in the catalytic system. This is achieved by manipulating the steric and electronic properties of the ligands coordinated to the palladium center.[6][7]
-
Steric Hindrance: The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can dramatically alter the selectivity.[8][9] These large ligands create a sterically congested environment around the palladium atom. While oxidative addition at the C-I bond is kinetically faster, the resulting palladium(II) intermediate can be sterically strained. In some systems, the oxidative addition can become reversible, allowing the catalyst to eventually engage with the sterically less demanding C-Br bond to form a more stable intermediate, leading to the thermodynamically favored product.[7]
-
Ligand Electronics: Electron-donating ligands increase the electron density on the palladium(0) center, which generally accelerates the rate of oxidative addition for both C-I and C-Br bonds.[10] However, the interplay between sterics and electronics is complex and is the key to achieving "unnatural" selectivity.
By carefully selecting the palladium source and, most importantly, the ancillary ligand, a chemist can steer the reaction towards either the kinetic (C-I coupling) or the catalyst-controlled (C-Br coupling) product.
Visualization of Reaction Control
The following diagrams illustrate the fundamental catalytic cycle and the decision-making workflow for achieving selective coupling on this compound.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Application Note: Selective Sonogashira Coupling of 2-Bromo-6-iodobenzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating Selectivity in Cross-Coupling Reactions
The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[1][2][3] Its power lies in the efficient construction of carbon-carbon bonds under generally mild conditions, a feature that has propelled its use in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] This application note provides a detailed protocol and mechanistic insights for the Sonogashira reaction with a particularly interesting and challenging substrate: 2-bromo-6-iodobenzonitrile. The presence of two different halogen atoms on the aromatic ring offers a unique opportunity for selective functionalization, a critical aspect in the strategic design of complex molecular architectures.
The differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is well-established, with the general trend being I > Br > Cl.[1][4][5] This inherent reactivity difference can be exploited to achieve chemoselective coupling, where the more reactive C–I bond undergoes reaction while the C–Br bond remains intact. This selectivity is crucial for subsequent transformations, allowing for a stepwise and controlled elaboration of the molecular scaffold. This guide will delve into the practical aspects of achieving high selectivity in the Sonogashira coupling of this compound, providing a robust protocol and troubleshooting advice.
Mechanistic Underpinnings: The Dual Catalytic Cycle
The generally accepted mechanism of the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7][8] Understanding these cycles is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.
The Palladium Cycle:
-
Reductive Elimination & Catalyst Generation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.[1]
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (R-X), forming a Pd(II) intermediate. In the case of this compound, this addition occurs preferentially at the more reactive C–I bond.[1][6]
-
Transmetalation: The Pd(II) intermediate then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. This step transfers the alkyne group to the palladium center.
-
Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the active Pd(0) catalyst and completing the cycle.
The Copper Cycle:
-
Coordination and Acidification: The copper(I) salt coordinates with the terminal alkyne. The presence of a base facilitates the deprotonation of the alkyne, making it a more potent nucleophile.
-
Formation of Copper Acetylide: The deprotonated alkyne forms a copper(I) acetylide species. This species is crucial as it participates in the transmetalation step with the palladium complex.
It is important to note that copper-free Sonogashira protocols have also been developed, which can be advantageous in certain applications to avoid potential issues with copper contamination.[3][9][10][11]
Caption: The dual catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Selective Alkynylation of this compound
This protocol is designed to favor the selective coupling at the iodine position.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Terminal Alkyne | ≥98% | Commercially Available | |
| Pd(PPh₃)₂Cl₂ | Catalyst Grade | Commercially Available | Handle in a fume hood. |
| Copper(I) Iodide (CuI) | ≥99% | Commercially Available | Protect from light and moisture. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Use freshly distilled or from a sealed bottle. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use freshly distilled or from a solvent purification system. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Addition of Solvent and Reagents:
-
Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) to dissolve the solids.
-
Add triethylamine (TEA, 2.0 eq) via syringe.
-
Finally, add the terminal alkyne (1.1 eq) dropwise via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper salts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 2-Bromo-6-iodobenzonitrile
Introduction: Navigating Chemoselectivity in C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's broad substrate scope and tolerance for a wide array of functional groups have cemented its status as an indispensable tool for researchers in both academic and industrial settings.
A significant challenge in the application of the Buchwald-Hartwig amination arises with substrates bearing multiple halide substituents of differing reactivity. The selective functionalization of one halide over another, known as chemoselectivity, is a critical consideration for the efficient synthesis of complex molecules. The substrate at the heart of this guide, 2-Bromo-6-iodobenzonitrile, presents a classic case for chemoselective C-N bond formation. The presence of both a bromo and an iodo substituent on the benzonitrile scaffold offers the opportunity for a stepwise functionalization, provided the reaction conditions are meticulously controlled. This application note provides a detailed exploration of the principles and protocols for achieving the selective amination of this compound, with a primary focus on the preferential reaction at the more labile carbon-iodine (C-I) bond.
The Mechanistic Underpinnings of Selectivity
The chemoselectivity in the Buchwald-Hartwig amination of dihaloarenes is primarily governed by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds.[2] The generally accepted order of reactivity for aryl halides in this crucial step is I > Br > Cl.[3] This hierarchy is a direct consequence of the differing bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl), with the weaker C-I bond being more susceptible to cleavage by the palladium catalyst.
The catalytic cycle, depicted below, commences with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) complex. In the case of this compound, the palladium catalyst will preferentially insert into the C-I bond due to its lower bond energy. The resulting Pd(II) intermediate then undergoes a series of steps, including coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[2] By carefully selecting the reaction parameters, particularly temperature and reaction time, it is possible to effect the exclusive amination at the iodo-position, leaving the bromo-substituent intact for subsequent transformations.
Key Reagents and Their Roles in Achieving Selectivity
The success of the selective Buchwald-Hartwig amination of this compound is contingent upon the judicious selection of the catalyst system and reaction conditions. The following table provides a summary of recommended components and their functions.
| Component | Recommended Reagents | Typical Loading/Concentration | Role and Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% | Source of the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred for its air stability and reliability. |
| Ligand | XPhos, RuPhos, BrettPhos | 2-4 mol% | Bulky, electron-rich phosphine ligands are crucial for stabilizing the Pd(0) catalyst, promoting the oxidative addition step, and facilitating the final reductive elimination. The steric bulk of these ligands can also influence the selectivity. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.2-2.0 equivalents | Required for the deprotonation of the amine, forming the palladium-amido complex. The choice of base can impact the reaction rate and functional group tolerance. Stronger bases like NaOtBu are often used for less reactive amines, while weaker bases like K₃PO₄ are suitable for base-sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | 0.1-0.5 M | Anhydrous, aprotic solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene is a common choice due to its high boiling point, which allows for a wider range of reaction temperatures. |
| Amine | Primary or Secondary Amines | 1.0-1.2 equivalents | The nucleophile in the C-N bond formation. The nature of the amine (aliphatic vs. aromatic, primary vs. secondary) can influence the required reaction conditions. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the selective mono-amination of this compound and the subsequent amination of the resulting 2-amino-6-bromobenzonitrile.
Sources
Application Notes and Protocols for the Chemoselective Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-iodobenzonitrile
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 2-Bromo-6-iodobenzonitrile. This versatile dihalogenated aromatic building block offers a powerful platform for sequential and site-selective functionalization, enabling the synthesis of complex, polysubstituted benzonitrile derivatives. By exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, a variety of coupling partners can be introduced with high precision. This guide details the mechanistic underpinnings, provides optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and offers expert insights into experimental design and execution.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry and materials science, the precise construction of substituted aromatic scaffolds is paramount. This compound emerges as a highly valuable starting material due to the distinct reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the bond dissociation energy of the carbon-halogen bond is a primary determinant of reactivity, leading to the established trend: C–I > C–Br > C–Cl.[1] This inherent difference allows for the selective activation of the weaker C-I bond, making it the preferred site for initial functionalization while leaving the more robust C-Br bond available for subsequent transformations.
This chemoselectivity provides a strategic advantage, enabling a controlled, stepwise approach to the synthesis of disubstituted benzonitriles. Such motifs are prevalent in a wide array of biologically active molecules and functional materials, making reliable protocols for their synthesis highly sought after.[2] This guide provides the foundational knowledge and practical protocols to leverage this reactivity for three of the most powerful cross-coupling transformations.
Mechanistic Rationale: The Basis of Chemoselectivity
The success of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle that generally involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The chemoselectivity observed with this compound is determined in the first and often rate-determining step: oxidative addition.
-
Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting into the carbon-halogen bond. The energy barrier for this step is significantly lower for the C-I bond compared to the C-Br bond. Consequently, under carefully controlled conditions (e.g., lower temperatures, specific catalyst systems), the Pd(0) species will selectively react at the iodine-bearing position.[5][6]
-
Transmetalation: Following oxidative addition, the organopalladium(II) intermediate exchanges its halide ligand for the organic group from the coupling partner (e.g., an organoboron, organocopper, or amido species).[7][8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-nitrogen bond, yielding the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9][10]
By understanding and controlling this first step, researchers can achieve high regioselectivity, leading to the mono-functionalized 2-bromo-6-substituted benzonitrile intermediate.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Regioselective Functionalization of 2-Bromo-6-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
2-Bromo-6-iodobenzonitrile is a highly valuable, dihalogenated aromatic building block for the synthesis of complex, polysubstituted benzonitrile derivatives. These derivatives are significant scaffolds in medicinal chemistry and materials science. The strategic placement of a nitrile group and two different halogen atoms (bromine and iodine) at the 2 and 6 positions offers a unique platform for sequential and site-selective functionalization. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility, allowing for a high degree of control in constructing intricate molecular architectures.
This guide provides an in-depth exploration of the primary strategies for the regioselective functionalization of this compound. We will delve into the mechanistic principles that govern this selectivity and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and low-temperature metal-halogen exchange.
Core Principle: The Hierarchy of Halogen Reactivity
The ability to selectively functionalize one halogen in the presence of the other is dictated by the significant difference in their bond dissociation energies and, consequently, their reactivity in common catalytic cycles. In palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity for aryl halides is:
I > Br > Cl > F
The weaker C-I bond is more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. This inherent reactivity difference allows for the selective functionalization of the C-I bond at the 6-position while leaving the C-Br bond at the 2-position intact for subsequent transformations.
A similar selectivity is observed in metal-halogen exchange reactions, where organolithium reagents will preferentially exchange with iodine over bromine at low temperatures.
Strategy 1: Regioselective Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. By carefully controlling the reaction conditions, we can achieve high regioselectivity for functionalization at the C-6 position (iodine) of this compound.
A. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound. The higher reactivity of the C-I bond allows for selective coupling at the 6-position.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base, such as potassium carbonate (K₂CO₃), is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent System: A biphasic solvent system, typically an organic solvent like toluene or dioxane with an aqueous phase, is used to dissolve both the organic and inorganic reagents.
Reaction:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) via syringe.
-
Add the Pd(PPh₃)₄ catalyst (0.05 equiv.) to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-bromo-6-arylbenzonitrile.
| Coupling Partner (Ar-B(OH)₂) | Product | Typical Yield (%) | Regioselectivity (C6:C2) |
| Phenylboronic acid | 2-Bromo-6-phenylbenzonitrile | 85-95 | >98:2 |
| 4-Methoxyphenylboronic acid | 2-Bromo-6-(4-methoxyphenyl)benzonitrile | 80-90 | >98:2 |
| 3-Thienylboronic acid | 2-Bromo-6-(thiophen-3-yl)benzonitrile | 75-85 | >98:2 |
B. Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is also highly selective for the C-I bond.
-
Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the alkyne to form a more reactive copper acetylide intermediate.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
Reaction:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 equiv.), and copper(I) iodide (CuI) (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by the terminal alkyne (1.1 equiv.) and triethylamine (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
The filtrate is then washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 2-bromo-6-alkynylbenzonitrile.
| Coupling Partner (RC≡CH) | Product | Typical Yield (%) | Regioselectivity (C6:C2) |
| Phenylacetylene | 2-Bromo-6-(phenylethynyl)benzonitrile | 80-90 | >98:2 |
| Trimethylsilylacetylene | 2-Bromo-6-((trimethylsilyl)ethynyl)benzonitrile | 85-95 | >98:2 |
| 1-Hexyne | 2-Bromo-6-(hex-1-yn-1-yl)benzonitrile | 75-85 | >98:2 |
C. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides. The selectivity for the C-I bond enables the preparation of mono-aminated products.
-
Catalyst and Ligand: A palladium precatalyst (e.g., Pd₂(dba)₃) is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). These ligands promote the reductive elimination step and are crucial for the efficiency of the C-N bond formation.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.
Reaction:
-
To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed anhydrous solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2-bromo-6-aminobenzonitrile derivative.
| Coupling Partner (R₂NH) | Product | Typical Yield (%) | Regioselectivity (C6:C2) |
| Morpholine | 4-(3-Bromo-2-cyanophenyl)morpholine | 70-85 | >95:5 |
| Aniline | N-(3-Bromo-2-cyanophenyl)aniline | 65-80 | >95:5 |
| Benzylamine | N-Benzyl-3-bromo-2-cyanobenzylamine | 70-85 | >95:5 |
Strategy 2: Regioselective Metal-Halogen Exchange
For the introduction of a nucleophilic center on the aromatic ring, a highly regioselective lithium-iodine exchange can be performed at very low temperatures. This generates an aryllithium species that can be trapped with various electrophiles.
-
Reagent: An alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), is used to perform the exchange. The equilibrium of the exchange favors the formation of the more stable aryllithium species.
-
Temperature: Extremely low temperatures (e.g., -78 °C to -100 °C) are critical. The nitrile group is electrophilic and can be attacked by the alkyllithium reagent at higher temperatures. At low temperatures, the metal-halogen exchange is kinetically much faster than the nucleophilic attack on the nitrile.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used to solvate the organolithium species.
Reaction:
-
To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Slowly add n-butyllithium (1.05 equiv.) dropwise, maintaining the internal temperature below -95 °C.
-
Stir the mixture at -100 °C for 30 minutes.
-
Add a solution of the desired electrophile (1.2 equiv.) in anhydrous THF dropwise, again maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at -100 °C for 1 hour, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Electrophile (E⁺) | Product | Typical Yield (%) | Regioselectivity (C6:C2) |
| N,N-Dimethylformamide (DMF) | 3-Bromo-2-formylbenzonitrile | 60-75 | >98:2 |
| Iodine (I₂) | This compound (starting material) | - | - |
| Benzaldehyde | (3-Bromo-2-cyanophenyl)(phenyl)methanol | 65-80 | >98:2 |
Visualizations
Caption: Workflow for regioselective functionalization.
Caption: Simplified catalytic cycle for cross-coupling.
References
- Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link]
- Thomas, S. P. et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9057-9101. [Link]
- Hartwig, J. F. (2017). Catalyst-Controlled Site-Selective Bond Activation. Accounts of Chemical Research, 50(3), 549-555. [Link]
- Science of Synthesis. (2013). The Lithium–Halogen Exchange Reaction in Process Chemistry. Thieme, 12, 321-344. [Link]
- AvBaeyer. (2019). Troubles with Lithium-Halogen exchange reaction. ScienceMadness Discussion Board. [Link]
The Strategic Synthesis of Substituted Benzonitriles: A Guide to Regioselective Cross-Coupling of 2-Bromo-6-iodobenzonitrile
Introduction: The Versatility of the Benzonitrile Moiety in Modern Chemistry
Substituted benzonitriles are a cornerstone of contemporary chemical research, finding indispensable roles in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile group, with its unique electronic properties and metabolic stability, is a prevalent pharmacophore in a multitude of approved drugs.[2] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The synthesis of complex benzonitrile derivatives, therefore, is a critical endeavor for medicinal chemists and material scientists alike. This guide provides a detailed exploration of the synthetic utility of 2-Bromo-6-iodobenzonitrile, a versatile building block that allows for the sequential and regioselective introduction of diverse functionalities.
The key to the synthetic power of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[3] This reactivity difference (C-I > C-Br >> C-Cl) is a well-established principle in organic chemistry and allows for the selective functionalization at the 6-position (originally bearing the iodine) while leaving the 2-position (bearing the bromine) intact for subsequent transformations.[1][4] This guide will provide detailed protocols for two of the most powerful cross-coupling reactions in a synthetic chemist's toolkit: the Suzuki-Miyaura coupling for the formation of C-C bonds with aryl and heteroaryl partners, and the Sonogashira coupling for the introduction of alkynyl moieties.
Core Principle: Harnessing Differential Halogen Reactivity
The foundation of the synthetic strategy described herein is the chemoselective activation of the C-I bond over the C-Br bond by a palladium catalyst. The catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, typically begins with the oxidative addition of the organohalide to a Pd(0) complex. This step is generally the rate-determining step and is highly dependent on the carbon-halogen bond dissociation energy. The weaker C-I bond undergoes oxidative addition at a much faster rate and under milder conditions than the stronger C-Br bond. This allows for a high degree of regioselectivity in the first coupling reaction.
Caption: Strategic workflow for the sequential functionalization of this compound.
Part 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Bromo-6-arylbenzonitriles
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds.[5] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives make it an invaluable tool in drug discovery.[6]
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in the Suzuki-Miyaura coupling of this compound.
-
Palladium Source: A palladium(0) source is required to initiate the catalytic cycle. While Pd(PPh₃)₄ can be used directly, the use of a more stable Pd(II) precatalyst like Pd(OAc)₂ in combination with a phosphine ligand is often preferred for its air stability and consistent performance.[7]
-
Ligand: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For couplings involving sterically hindered substrates or less reactive aryl bromides (in a potential second coupling step), bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed.[7]
-
Base: A base is required to activate the boronic acid for transmetalation.[8] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the suppression of side reactions like protodeboronation.[7]
-
Solvent: A mixture of an organic solvent and water is typically used. Solvents like 1,4-dioxane or toluene are common choices, and the presence of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[7][9]
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials and Equipment:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.).
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-6-arylbenzonitrile.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Bromo-6-phenylbenzonitrile | >90 |
| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-6-(4-methoxyphenyl)benzonitrile | >85 |
| 3 | 3-Pyridinylboronic acid | 2-Bromo-6-(pyridin-3-yl)benzonitrile | >80 |
| 4 | 2-Thienylboronic acid | 2-Bromo-6-(thiophen-2-yl)benzonitrile | >88 |
Note: Yields are illustrative and based on typical results for similar Suzuki-Miyaura reactions. Actual yields may vary and require optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Part 2: Sonogashira Coupling for the Synthesis of 2-Bromo-6-alkynylbenzonitriles
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.[10] This reaction provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.[11]
Causality Behind Experimental Choices
The success of the Sonogashira coupling relies on the synergistic action of a palladium catalyst and a copper(I) co-catalyst.
-
Palladium Catalyst: As in the Suzuki-Miyaura coupling, a palladium catalyst is essential. Pd(PPh₃)₂Cl₂ is a commonly used and effective precatalyst.[11]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) intermediate.[10] While copper-free Sonogashira protocols exist, the copper-co-catalyzed reaction is often faster and more general.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The amine can often be used as the solvent as well.[11]
-
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and catalysts.[12]
Detailed Experimental Protocol: Selective Sonogashira Coupling at the Iodine Position
This protocol is a general starting point and may require optimization for specific terminal alkynes.
Materials and Equipment:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (can be used as solvent or co-solvent)
-
Anhydrous Tetrahydrofuran (THF) (if needed)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.02 eq.), and the copper(I) iodide (0.03 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq.) via syringe. Then, add the terminal alkyne (1.2 eq.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-6-alkynylbenzonitrile.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | 2-Bromo-6-(phenylethynyl)benzonitrile | >90 |
| 2 | 1-Hexyne | 2-Bromo-6-(hex-1-yn-1-yl)benzonitrile | >85 |
| 3 | Ethynyltrimethylsilane | 2-Bromo-6-((trimethylsilyl)ethynyl)benzonitrile | >95 |
| 4 | Propargyl alcohol | 3-(3-Bromo-2-cyanophenyl)prop-2-yn-1-ol | >80 |
Note: Yields are illustrative and based on typical results for similar Sonogashira reactions. Actual yields may vary and require optimization.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of a wide array of substituted benzonitriles. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a highly regioselective and sequential approach to molecular diversification. The Suzuki-Miyaura and Sonogashira cross-coupling reactions, as detailed in this guide, provide reliable and efficient methods for the introduction of aryl and alkynyl functionalities at the 6-position, leaving the 2-bromo position available for subsequent transformations. This strategic approach enables the rapid construction of complex molecular architectures, which is of paramount importance in the fields of drug discovery and materials science. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this valuable synthetic intermediate.
References
- NROChemistry. Sonogashira Coupling.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- Miura, T., & Murakami, M. (2017). Arylnitrile Synthesis by C–H Cyanation. Topics in Current Chemistry, 375(4), 63.
- Hošek, J., & Cankař, P. (2018). Recent development in the synthesis of 2-substituted benzonitriles. RSC advances, 8(52), 29699–29721.
- Wikipedia. (2023). Sonogashira coupling. In Wikipedia.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki−Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443.
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 2-Bromo-6-iodobenzonitrile in Modern Heterocyclic Synthesis
Introduction: The Strategic Advantage of Orthogonal Halogen Reactivity
In the landscape of synthetic organic chemistry, the strategic design of building blocks is paramount for the efficient construction of complex molecular architectures. 2-Bromo-6-iodobenzonitrile (CAS No. 1245648-93-4) emerges as a preeminent starting material for heterocyclic synthesis due to a powerful, inherent feature: the differential reactivity of its two halogen substituents.[1] The carbon-iodine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-bromine bond. This disparity allows for programmed, site-selective cross-coupling reactions, enabling chemists to introduce diverse functionalities in a stepwise manner. This "one-pot" or sequential approach minimizes purification steps and maximizes molecular complexity from a single, versatile precursor.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in palladium-catalyzed heterocyclic synthesis. We will delve into the mechanistic underpinnings of key transformations, provide field-tested, step-by-step protocols, and illustrate workflows designed for maximal efficiency and reproducibility.
Safety and Handling: A Prerequisite for Success
Proper handling of this compound is crucial. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation and potential damage to organs through prolonged or repeated exposure.[3]
Core Safety Precautions:
-
Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear impervious gloves, protective clothing, and ANSI-approved safety goggles with side shields or a face shield.
-
Handling: Avoid dust formation and inhalation.[3] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases.[3][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
Part 1: Sequential Suzuki-Miyaura Coupling for Phenanthridine Synthesis
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[5][6] The differential reactivity of this compound is expertly exploited in a sequential coupling strategy to build the phenanthridine core, a privileged scaffold in medicinal chemistry known for its DNA-intercalating properties and biological activities.[7][8][9]
The strategy involves an initial Suzuki coupling at the more reactive C-I position, followed by a second intramolecular or intermolecular coupling at the C-Br position.
Causality Behind the Protocol:
-
Catalyst Selection: Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand like SPhos is chosen. The pre-catalyst is reduced in situ to the active Pd(0) species.[10] SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination, particularly for sterically hindered substrates.[11][12]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base effective in the transmetalation step of the Suzuki cycle without promoting unwanted side reactions.[11]
-
Solvent System: A dioxane/water mixture is standard. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the transmetalation step.[6][11] Degassing is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligand.[11]
Workflow for Sequential Suzuki Couplings
Caption: Sequential Suzuki coupling workflow leveraging orthogonal halogen reactivity.
Protocol 1: Synthesis of 2-Bromo-6-(naphthalen-1-yl)benzonitrile
This protocol details the first selective coupling at the iodide position.
Materials:
-
This compound
-
Naphthalen-1-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), naphthalen-1-ylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).[11]
-
Catalyst Addition: In a separate vial under an inert atmosphere, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and SPhos (0.06 mmol, 6 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the main reaction flask.
-
Degassing: Seal the flask and purge the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.[11]
-
Initiation: Add the catalyst/ligand mixture to the flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Part 2: Sonogashira Coupling for Benzofuran and Indole Synthesis
The Sonogashira reaction, the coupling of a terminal alkyne with an aryl halide, is a powerful tool for forming C(sp²)-C(sp) bonds.[13][14][15] This reaction is instrumental in synthesizing precursors for various heterocycles, such as benzofurans and indoles, which are common motifs in natural products and pharmaceuticals.[16][17][18]
Causality Behind the Protocol:
-
Catalyst System: The classic Sonogashira system uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[19] Palladium facilitates the main catalytic cycle, while copper activates the alkyne by forming a copper acetylide intermediate, which accelerates the transmetalation step.[20][21]
-
Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used. It serves to deprotonate the terminal alkyne and to quench the HX acid formed during the reaction, preventing catalyst deactivation.[19]
-
Subsequent Cyclization: The resulting 2-alkynylbenzonitrile intermediate can undergo intramolecular cyclization upon treatment with appropriate reagents (e.g., base or electrophile) to form fused heterocyclic systems.
Reaction Scheme: Sonogashira Coupling followed by Cyclization
Caption: General pathway for benzofuran synthesis via Sonogashira coupling.
Protocol 2: Synthesis of 2-Bromo-6-(phenylethynyl)benzonitrile
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[19]
-
Solvent and Reagents: Add anhydrous THF (5 mL) and TEA (3.0 mmol, 3.0 equiv). Stir to dissolve.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 4-8 hours. The high reactivity of the iodide ensures the reaction proceeds efficiently at ambient temperature. Monitor by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.[19]
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target alkynylated benzonitrile.
Part 3: Buchwald-Hartwig Amination for Fused N-Heterocycles
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the coupling of aryl halides with a vast array of amines.[22][23] This reaction is indispensable for synthesizing nitrogen-containing heterocycles. Using this compound, one can perform a selective amination at the C-I position, installing a nitrogen-based nucleophile that can subsequently be used in a cyclization step involving the nitrile or the remaining bromide.
Causality Behind the Protocol:
-
Catalyst System: Modern Buchwald-Hartwig reactions often employ palladium pre-catalysts paired with specialized, bulky phosphine ligands like XPhos or RuPhos.[23] These ligands form highly active, monoligated Pd(0) species that readily undergo oxidative addition even with less reactive aryl halides and can accommodate a wide range of amines.[24]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.[22][25]
-
Aryl Halide Reactivity: The reaction is highly selective for the aryl iodide over the aryl bromide, allowing for clean mono-amination at the C-I position.[26]
Data Summary: Typical Buchwald-Hartwig Conditions
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 85-95% |
| Benzylamine | [Pd(allyl)Cl]₂ / RuPhos | LiHMDS | Dioxane | 90-100 | 80-90% |
| Indole | Pd(OAc)₂ / BippyPhos | K₂CO₃ | t-Amyl alcohol | 110 | 75-88% |
| Morpholine | Pd-G3-XPhos | LHMDS | Toluene | 100 | 90-98% |
Protocol 3: Synthesis of N-phenyl-2-bromo-6-aminobenzonitrile
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Add Reagents: Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).
-
Nucleophile Addition: Add aniline (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and pass through a short plug of silica gel, eluting with more ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to obtain the desired N-arylated product.
Conclusion
This compound is a uniquely powerful and versatile building block for modern heterocyclic synthesis. Its orthogonal halogen reactivity provides a logical and efficient handle for programmed, site-selective functionalization via palladium-catalyzed cross-coupling reactions. By carefully selecting catalysts, ligands, and reaction conditions, chemists can masterfully execute Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to construct a diverse array of valuable heterocyclic cores. The protocols and insights provided herein serve as a robust foundation for researchers aiming to exploit this reagent's full synthetic potential in pharmaceutical, agrochemical, and materials science discovery.
References
- Kühn, O., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, RSC Publishing.
- CP Lab Safety. (n.d.). This compound, min 97%, 10 grams.
- Glavač, N., et al. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry.
- Glavač, N., et al. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journals.
- Al-dujailly, M. Z. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Preprints.org.
- Boyd, M. J., et al. (2022). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. ChemRxiv, Cambridge Open Engage.
- Harrison, C. L., et al. (2010). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Molecules.
- Nova, A., et al. (2018). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, RSC Publishing.
- LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination.
- Fejfer, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
- El-Sayed, M. A. A., et al. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Egypt. J. Chem.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Boyd, M. J., et al. (2022). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. ChemRxiv.
- Anjali, K. P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
- Wójcik, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
- Billingsley, K. L., & Buchwald, S. L. (2008). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Phenanthridine.
- Surakshitha, T., et al. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
- Bruneau, A., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition.
- Li, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors.
- ResearchGate. (n.d.). Microwave enhanced Sonogashira coupling.
- Neo, A. G. (n.d.). SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Stevens, E. D., et al. (2008). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters.
- MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews.
- Chen, Z., et al. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, RSC Publishing.
- ResearchGate. (2013). C-Alkynylation of Chromones by Sonogashira Reaction.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Come-back of phenanthridine and phenanthridinium derivatives in the 21st century [beilstein-journals.org]
- 9. Phenanthridine - Wikipedia [en.wikipedia.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpbs.com [ijpbs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Compass: Navigating Medicinal Chemistry with 2-Bromo-6-iodobenzonitrile
Abstract
In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-6-iodobenzonitrile has emerged as a uniquely powerful scaffold, prized for its pre-installed functional handles and, most critically, the differential reactivity of its halogen substituents. This guide provides an in-depth exploration of this reagent's applications, focusing on the principles of chemoselective cross-coupling and its practical implementation in the synthesis of advanced therapeutic modalities. We present detailed, field-proven protocols for Suzuki-Miyaura and Sonogashira couplings, and culminate with a case study illustrating its use in the synthesis of a key intermediate for Proteolysis Targeting Chimeras (PROTACs), a frontier in modern drug discovery.
Introduction: A Scaffold of Strategic Importance
This compound (CAS No. 1245648-93-4) is a di-halogenated aromatic compound that offers a distinct advantage in multi-step organic synthesis.[1] Its utility is rooted in three key structural features:
-
The Benzonitrile Core: A common motif in bioactive molecules, the nitrile group can act as a hydrogen bond acceptor, a metabolic stabilizer, or be chemically transformed into other functional groups like amines or carboxylic acids.
-
Orthogonal Halogen Reactivity: The core principle behind this reagent's utility is the significant difference in the bond dissociation energies of the Carbon-Iodine (C-I) versus the Carbon-Bromine (C-Br) bond. In palladium-catalyzed cross-coupling reactions, the order of reactivity is overwhelmingly I > Br > Cl.[2] This allows for the selective functionalization of the C-I bond under milder conditions, leaving the C-Br bond intact for subsequent, more forcing, transformations.[3]
-
Steric Environment: The ortho-disposition of the halogens and the nitrile group creates a specific steric and electronic environment that can influence reaction outcomes and the conformational preferences of the resulting products.
This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and the practical protocols required to leverage this versatile building block effectively.
Physicochemical Properties & Safety Data
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.
| Property | Value | Reference(s) |
| CAS Number | 1245648-93-4 | [4][5] |
| Molecular Formula | C₇H₃BrIN | [4][6] |
| Molecular Weight | 307.91 g/mol | [4][6] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97% | [4] |
Safety Information:
This compound is considered a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[8][9]
-
Hazard Statements: Causes skin and serious eye irritation. May be harmful if swallowed, in contact with skin, or if inhaled.[8][10]
-
Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes. Wash hands and exposed skin thoroughly after handling.[9][11]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]
Core Application: Chemoselective Cross-Coupling Reactions
The cornerstone of this compound's utility is the ability to perform sequential, site-selective cross-coupling reactions. The much weaker C-I bond undergoes oxidative addition to a Pd(0) catalyst far more readily than the C-Br bond, providing a wide reaction window for selective synthesis.[2]
Application Note 1: Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura reaction is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis.[12] By leveraging the differential reactivity of the halogens, an aryl or heteroaryl group can be selectively installed at the 6-position.
-
Catalyst Choice: A standard Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos) is often effective.[13] For this selective coupling, milder conditions are key. We avoid highly active catalysts or very high temperatures that might begin to activate the C-Br bond.
-
Base Selection: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically sufficient.[13] The base activates the boronic acid partner for transmetalation.[12]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is standard. Water is crucial for dissolving the base and facilitating the catalytic cycle.[14] Rigorous degassing is critical to prevent oxygen from causing homocoupling of the boronic acid, a common side reaction.[10]
This protocol provides a general method for the selective Suzuki coupling at the iodine position. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 308 mg), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).
-
Add the Pd(PPh₃)₄ catalyst (0.05 mmol, 58 mg) under a positive flow of inert gas.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Seal the vessel and stir the mixture vigorously. Heat the reaction to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15][16]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-6-arylbenzonitrile.
Caption: Step-by-step workflow for the selective Suzuki-Miyaura coupling.
Application Note 2: Selective Sonogashira Coupling at the C-I Position
The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds, introducing alkyne moieties into aromatic systems. This reaction is fundamental in synthesizing rigid linkers for bioactive molecules and precursors for complex heterocycles.[11]
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate, which facilitates the transmetalation step.
-
Base: A liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX byproduct and often as a solvent.
-
Copper-Free Variants: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, often promoted by the copper catalyst and oxygen.[10] In cases where this is problematic, "copper-free" Sonogashira conditions, often using a more active palladium catalyst/ligand system, can be employed, though they may require higher temperatures.[2] For this protocol, we describe the classic, robust copper-co-catalyzed method.
This protocol provides a general method for the selective Sonogashira coupling at the iodine position.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) (Anhydrous, degassed)
-
Tetrahydrofuran (THF) (Anhydrous, degassed)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 308 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 9.5 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (5 mL) and anhydrous, degassed TEA (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove catalyst residues and amine salts.
-
Wash the filtrate with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-6-alkynylbenzonitrile.
Caption: Synthetic route to a functionalized PROTAC intermediate.
Step A: Synthesis of 3-(3-Bromo-2-cyanophenyl)prop-2-yn-1-ol (Compound 1)
This step follows the general Sonogashira coupling (Protocol 2), using propargyl alcohol as the terminal alkyne.
-
Follow Protocol 2 using this compound (1.0 equiv) and propargyl alcohol (1.2 equiv).
-
The reaction is typically complete in 2-4 hours at room temperature.
-
After purification by column chromatography (eluent: gradient of 20% to 50% ethyl acetate in hexanes), Compound 1 is isolated as a solid.
Step B: Synthesis of 3-(3-Amino-2'-cyano-[1,1'-biphenyl]-2-yl)prop-2-yn-1-ol (Compound 3)
This step involves a second cross-coupling reaction, this time a Suzuki coupling at the more robust C-Br bond. More forcing conditions are required to activate this bond.
Materials:
-
Compound 1 (1.0 equiv)
-
(4-Aminophenyl)boronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.04 equiv)
-
SPhos (0.10 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (4:1, degassed)
Procedure:
-
To a dry microwave vial, add Compound 1 (1.0 mmol), (4-aminophenyl)boronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.04 mmol), and SPhos (0.10 mmol).
-
Evacuate and backfill the vial with argon.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Alternatively, heat at 100-110 °C using conventional heating for 12-24 hours. [15]5. Monitor the reaction by LC-MS for the disappearance of Compound 1.
-
Perform an aqueous work-up and purification as described in Protocol 1 to yield the final intermediate, Compound 3 .
| Step | Reactant | Product | Reaction Type | Typical Yield | Purity (LC-MS) |
| A | This compound | Compound 1 | Sonogashira | 75-85% | >95% |
| B | Compound 1 | Compound 3 | Suzuki-Miyaura | 60-75% | >95% |
This intermediate, Compound 3 , is now primed for elaboration into a PROTAC. The primary alcohol can be converted to a leaving group (e.g., mesylate, tosylate) to attach a linker, and the aniline nitrogen provides a handle for amide bond formation, another common linker attachment strategy.
Conclusion
This compound is more than a simple di-halogenated aromatic; it is a testament to the power of strategic design in chemical synthesis. Its predictable, chemoselective reactivity allows for the controlled, stepwise construction of highly functionalized molecules. By mastering the selective Suzuki and Sonogashira couplings at the C-I position, followed by further functionalization at the C-Br position, medicinal chemists can rapidly access novel scaffolds. As demonstrated in the synthesis of a versatile PROTAC intermediate, this building block provides an efficient entry point to cutting-edge therapeutic modalities, underscoring its significant value in modern drug discovery and development.
References
- Benchchem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Buhimschi, A. D., et al. (2021). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC - NIH.
- Fisher Scientific. (2025). Safety Data Sheet.
- CP Lab Safety. (n.d.). This compound, min 97%, 10 grams.
- National Center for Biotechnology Information. (2024). Methods to accelerate PROTAC drug discovery. PubMed Central.
- Benchchem. (2025). Technical Support Center: Byproduct Identification and Characterization in 2-Bromo-5-iodobenzonitrile Reactions.
- IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(7).
- Lucas, E. L., et al. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC - NIH.
- Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Google Patents. (2014). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
- Wikipedia. (2023). Sonogashira coupling.
- Pharma Inventor Inc. (n.d.). Patent & Publications.
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile.
- Benchchem. (2025). Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Google Patents. (2014). EP3404032B1 - Process for making benzoxazepin compounds.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Frontiers Media. (2023). Emerging Heterocycles as Bioactive Compounds. Frontiers in Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Schmidt, J., et al. (2020). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC - NIH.
- MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4757.
- Google Patents. (2014). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
- Wikipedia. (2024). Sonogashira coupling.
- Beilstein-Institut. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2666-2717.
- PubChem. (n.d.). 2-Bromo-6-methylbenzonitrile.
- PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile.
- Reagentia. (n.d.). Benzonitrile, 2-bromo-6-iodo- (1 x 250 mg).
Sources
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromo-6-iodobenzonitrile in Advanced Materials Synthesis
Document ID: AN-BCN-MS-2601
Abstract: This technical guide provides detailed application notes and protocols for the utilization of 2-Bromo-6-iodobenzonitrile as a versatile building block in materials science. While direct, peer-reviewed applications of this specific molecule in materials synthesis are not extensively documented, its unique structural characteristics—a rigid aromatic core functionalized with a nitrile group and two distinct, regioselectively addressable halogens—make it a highly promising precursor for the synthesis of advanced functional materials. This document presents field-proven, representative protocols for the synthesis of conjugated polymers for organic electronics and as a precursor for linkers in metal-organic frameworks (MOFs), based on well-established methodologies for structurally analogous compounds.
Part 1: The Strategic Advantage of this compound in Polymer Synthesis
The presence of both bromine and iodine on the same aromatic ring offers a significant advantage in synthetic chemistry. The carbon-iodine bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This differential reactivity allows for selective, stepwise functionalization, enabling the synthesis of complex, well-defined polymer structures. The ortho-disubstitution pattern is expected to induce a twisted conformation in the resulting polymer backbone, which can enhance solubility and disrupt π-stacking in the solid state, influencing the material's optical and electronic properties. The nitrile functional group can serve to modulate the polymer's electron affinity and can be a site for post-polymerization modification.
Application in Conjugated Polymers for Organic Electronics
Disclaimer: The following protocol is a representative procedure for a Suzuki polycondensation reaction. While this compound is an ideal candidate for this type of reaction, this specific protocol is based on established methods for similar dihaloaromatic monomers.
Conjugated polymers are the cornerstone of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The precise control over the polymer's chemical structure, molecular weight, and polydispersity is paramount for achieving high device performance.
This protocol describes the synthesis of a co-polymer of this compound with a diboronic acid ester, a common method for creating donor-acceptor type conjugated polymers.
Reaction Scheme: (A representation of the Suzuki polycondensation reaction would be depicted here)
Materials:
-
This compound (Monomer A)
-
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Degassed deionized water
-
Methanol
-
Acetone
-
Hexanes
-
Chloroform
Equipment:
-
Schlenk line or glovebox
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add this compound (1.00 eq), Monomer B (1.00 eq), and anhydrous K₂CO₃ (4.00 eq) to an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq), to the flask.
-
Solvent Addition and Degassing: Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 0.1 M. Add degassed deionized water (20% of the toluene volume). Degas the mixture by bubbling with argon for 30 minutes.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing rapidly stirring methanol to precipitate the polymer.
-
Filter the crude polymer and wash with methanol and water.
-
-
Purification:
-
Dry the polymer under vacuum.
-
Perform Soxhlet extraction sequentially with acetone, hexanes, and chloroform to remove oligomers and catalyst residues.
-
The purified polymer is recovered from the chloroform fraction by precipitation into methanol.
-
Dry the final polymer under vacuum at 40 °C overnight.
-
Expert Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for Suzuki couplings. For more challenging couplings, or to achieve higher molecular weights, more advanced catalyst systems such as those based on palladium acetate with bulky phosphine ligands (e.g., SPhos, XPhos) can be employed.
-
Base and Solvent System: The two-phase toluene/water system with K₂CO₃ is effective for many Suzuki polymerizations. The base is crucial for the transmetalation step in the catalytic cycle.
-
Purification: Rigorous purification is critical for achieving optimal performance in electronic devices. Soxhlet extraction is a standard and effective method for removing impurities from conjugated polymers.
Expected Material Properties:
The following table summarizes the anticipated photophysical and electrochemical properties of a polymer synthesized from this compound and a fluorene co-monomer, based on data from analogous polymer systems.
| Property | Expected Value | Method of Determination |
| Absorption Max (λ_abs), solution | 380-420 nm | UV-Vis Spectroscopy |
| Absorption Max (λ_abs), thin film | 390-440 nm | UV-Vis Spectroscopy |
| Photoluminescence Max (λ_em) | 450-550 nm (blue-green) | Photoluminescence Spectroscopy |
| Photoluminescence Quantum Yield | 0.3 - 0.7 | Integrating Sphere |
| HOMO Energy Level | -5.6 to -5.9 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.5 to -2.8 eV | Cyclic Voltammetry |
| Electrochemical Band Gap (Eg) | 2.8 - 3.1 eV | Cyclic Voltammetry |
Workflow for Polymer Synthesis and Characterization:
Caption: Workflow for synthesis and characterization of conjugated polymers.
Part 2: this compound as a Precursor for Metal-Organic Framework Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic molecules known as linkers. The properties of MOFs are highly tunable by modifying the metal center and the organic linker. This compound is an excellent starting material for the synthesis of custom-designed linkers.
Disclaimer: The following protocols describe a representative synthesis of a dicarboxylic acid linker from a dihaloaromatic precursor and its subsequent use in a solvothermal MOF synthesis. These are generalized procedures based on established literature methods.
Protocol 2: Two-Step Synthesis of a Dicarboxylic Acid Linker
This protocol outlines a plausible route to a dicarboxylic acid linker via a double Sonogashira coupling followed by oxidation.
Reaction Scheme: (A representation of the two-step linker synthesis would be depicted here)
Part A: Synthesis of a Di-alkyne Precursor
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq). Evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF and TEA (5:2 v/v). Add trimethylsilylacetylene (2.5 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Deprotection: Dissolve the crude product in methanol and add K₂CO₃ (3.0 eq). Stir at room temperature for 2 hours.
-
Purification: After work-up, purify the di-alkyne precursor by column chromatography.
Part B: Oxidation to Dicarboxylic Acid Linker
Materials:
-
Di-alkyne precursor from Part A
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Oxidation: Dissolve the di-alkyne precursor in acetone. Cool the solution to 0 °C and slowly add a solution of KMnO₄ (4.0 eq) in water.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with sodium bisulfite. Acidify the mixture with HCl to precipitate the dicarboxylic acid linker.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization may be necessary to obtain a pure product.
Protocol 3: Solvothermal Synthesis of a MOF
Materials:
-
Synthesized dicarboxylic acid linker
-
Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
MOF Synthesis: In a glass vial, dissolve the dicarboxylic acid linker (1.0 eq) and Zn(NO₃)₂·6H₂O (1.5 eq) in DMF.
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat to 100 °C for 24 hours.
-
Isolation: Cool the oven to room temperature. Collect the crystalline product by decanting the mother liquor.
-
Activation: Wash the crystals with fresh DMF followed by solvent exchange with ethanol or chloroform. Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Validation of Synthesis:
-
Linker: The structure and purity of the synthesized linker should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
MOF: The successful formation of the MOF is verified by:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material. The peak positions are characteristic of the MOF's crystal structure.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to confirm the removal of solvent molecules during activation.
-
Gas Sorption Analysis: An N₂ isotherm at 77 K is measured to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, confirming the porosity of the material.
-
Expected MOF Properties:
| Property | Expected Characteristic | Method of Determination |
| Crystallinity | Crystalline solid | Powder X-Ray Diffraction |
| BET Surface Area | 500 - 2000 m²/g | N₂ Sorption at 77 K |
| Pore Volume | 0.3 - 0.9 cm³/g | N₂ Sorption at 77 K |
| Thermal Stability | Stable up to 300-400 °C | Thermogravimetric Analysis |
Logical Flow from Precursor to Functional MOF:
Caption: Logical relationship for the synthesis and characterization of a MOF.
References
Due to the lack of direct literature for the topic compound, this reference list provides authoritative sources for the described synthetic methodologies and characterization techniques.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483. [Link]
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English1986, 25 (6), 508–524. [Link]
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007, 107 (3), 874–922. [Link]
- Rowe, J.; Yaghi, O. M. Reticular Chemistry and Metal-Organic Frameworks. MRS Bulletin2016, 41 (11), 858–864. [Link]
- Furukawa, H.; Cordova, K. E.; O'Keeffe, M.; Yaghi, O. M. The Chemistry and Applications of Metal-Organic Frameworks. Science2013, 341 (6149), 1230444. [Link]
- Brabec, C. J.; Sariciftci, N. S.; Hummelen, J. C. Plastic Solar Cells.
Application Notes & Protocols: Stepwise Cross-Coupling Reactions with 2-Bromo-6-iodobenzonitrile
Introduction: The Strategic Value of 2-Bromo-6-iodobenzonitrile
In the intricate field of medicinal chemistry and materials science, the ability to construct complex, highly substituted aromatic scaffolds with precision is paramount. Dihaloarenes serve as exceptionally versatile building blocks, enabling the programmed, stepwise introduction of different functionalities onto a single aromatic core. This compound is a prime example of such a scaffold, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The nitrile group adds another layer of synthetic utility, serving as a precursor to amines, carboxylic acids, or tetrazoles, and influencing the electronic properties of the ring.[1][2]
This guide provides a comprehensive overview of the principles and detailed protocols for the selective, stepwise functionalization of this compound. We will explore the fundamental basis for its chemoselectivity and provide field-proven methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, empowering researchers to leverage this powerful building block in their synthetic campaigns.
Core Principle: Exploiting Differential Halide Reactivity
The synthetic utility of this compound is rooted in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[3] The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[4][5][6]
This reactivity trend is governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is inherently weaker and more polarizable than the C-Br bond.[7][8] Consequently, the oxidative addition of the aryl halide to a palladium(0) catalyst—the initial and often rate-determining step of the catalytic cycle—occurs much more readily at the C-I bond.[7][8] By carefully controlling reaction conditions (e.g., temperature, catalyst system, reaction time), one can achieve highly selective functionalization at the C-I position while leaving the more robust C-Br bond intact for a subsequent, distinct transformation.
Figure 1: Chemoselectivity in Stepwise Cross-Coupling.
Application Note 1: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. For this compound, a selective reaction with a boronic acid or ester at the C-I position can be achieved using a standard palladium catalyst like Pd(PPh₃)₄ under relatively mild conditions. The choice of a mild base and moderate temperature is critical to prevent competing reaction at the C-Br bond.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture of Toluene/H₂O (4:1, 0.1 M concentration relative to the substrate) via syringe.
-
Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the formation of a single major product.[3]
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-bromo-6-arylbenzonitrile product.[3]
| Entry | Boronic Acid Partner | Temp (°C) | Time (h) | Estimated Yield (%) |
| 1 | Phenylboronic acid | 80 | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 80 | 5 | 89 |
| 3 | 3-Thienylboronic acid | 80 | 6 | 85 |
| 4 | 4-Acetylphenylboronic acid | 85 | 6 | 88 |
Table 1: Representative Suzuki-Miyaura Couplings at the C-I Position.
Application Note 2: Selective Sonogashira Coupling
The Sonogashira reaction provides a powerful route to construct C(sp²)-C(sp) bonds, yielding valuable arylalkyne intermediates.[9][10] The reaction is typically co-catalyzed by palladium and copper(I) iodide.[11][12] The higher reactivity of the C-I bond allows for selective alkynylation at room temperature or with gentle heating, preserving the C-Br bond for subsequent functionalization.[13]
Protocol 2: Selective Sonogashira Coupling at the C-I Position
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Inerting: Evacuate and backfill the tube with argon. Repeat three times.
-
Solvent & Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 0.2 M) and triethylamine (Et₃N, 3.0 equiv.) via syringe. Finally, add the terminal alkyne (1.1 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues and amine salts.[11]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to isolate the 2-bromo-6-alkynylbenzonitrile product.
| Entry | Alkyne Partner | Temp (°C) | Time (h) | Estimated Yield (%) |
| 1 | Phenylacetylene | RT | 8 | 95 |
| 2 | Trimethylsilylacetylene | RT | 10 | 91 |
| 3 | 1-Hexyne | 40 | 8 | 87 |
| 4 | Propargyl alcohol | 40 | 12 | 82 |
Table 2: Representative Sonogashira Couplings at the C-I Position.
Application Note 3: Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a transformative method for forming C-N bonds.[14] The selection of an appropriate palladium catalyst, a bulky electron-rich phosphine ligand (e.g., XPhos), and a suitable base is crucial for success.[15] The inherent reactivity difference between the C-I and C-Br bonds allows for selective amination at the iodine-bearing position under conditions that do not activate the bromide.[3][16]
Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Position
-
Reagent Preparation (in a glovebox): Charge a dry Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv.). Add this compound (1.0 equiv.) and a magnetic stir bar.
-
Solvent & Reagent Addition: Seal the tube and remove it from the glovebox. Under an argon atmosphere, add degassed, anhydrous toluene (0.1 M) followed by the desired amine (1.2 equiv.) via syringe.[3]
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 6-10 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of Celite®.[3]
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate in vacuo. Purify the residue by flash chromatography to obtain the 2-bromo-6-aminobenzonitrile product.
| Entry | Amine Partner | Base | Temp (°C) | Estimated Yield (%) |
| 1 | Morpholine | NaOtBu | 90 | 90 |
| 2 | Aniline | NaOtBu | 100 | 84 |
| 3 | Benzylamine | NaOtBu | 90 | 88 |
| 4 | Pyrrolidine | LHMDS | 90 | 93 |
Table 3: Representative Buchwald-Hartwig Aminations at the C-I Position.
The Power of Sequential Functionalization
The true synthetic power of this compound is realized in a two-step, sequential cross-coupling strategy. After the first selective coupling at the C-I position, the resulting 2-bromo-6-substituted benzonitrile can undergo a second cross-coupling reaction at the remaining C-Br site. This second transformation typically requires more forcing conditions or a more active catalyst system to overcome the higher activation energy of C-Br bond cleavage.[4] For example, a catalyst system employing a bulky, electron-rich ligand like XPhos or SPhos with a stronger base and/or higher temperature is often necessary.
Figure 2: Workflow for Sequential Cross-Coupling Reactions.
This stepwise approach allows for the controlled and predictable synthesis of diverse, unsymmetrically substituted 2,6-benzonitrile derivatives, which would be challenging to access through other synthetic routes.
Conclusion
This compound is a highly valuable and versatile building block for constructing complex molecular architectures. The pronounced difference in reactivity between its C-I and C-Br bonds provides a reliable handle for programmed, stepwise functionalization. By leveraging the principles of chemoselectivity and employing the robust protocols detailed in this guide, researchers in drug discovery and materials science can efficiently generate libraries of novel, highly substituted benzonitrile derivatives with precise control over substituent placement.
References
- BenchChem. (n.d.). A Comparative Analysis of Vinyl Iodide and Vinyl Bromide Reactivity in Cross-Coupling Reactions.
- Daugulis, O., & Zaitsev, V. G. (2005). Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles. Organic Letters, 7(19), 4181–4184.
- Friese, F. W., & Studer, A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2309–2343.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Grotjahn, D. B., & Larsen, C. R. (2000). Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts. Journal of the American Chemical Society, 122(30), 7402–7403.
- Hartwig, J. F. (2017). Catalyst-Controlled Site-Selective Bond Activation. Accounts of Chemical Research, 50(3), 549–555.
- Newton, C. G., & Wang, S. G. (2018). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 118(18), 8908–8976.
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions of Dihalo-Nitroaromatic Compounds.
- BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- Lachaize, S., et al. (2023). ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. The Journal of Organic Chemistry, 88(23), 16450-16459.
- MDPI. (2023). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
- A2B Chem. (n.d.). Exploring the Versatility of Benzonitrile Derivatives in Chemical Synthesis.
- Biscoe, M. R., & Buchwald, S. L. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1765–1769.
- Lachaize, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Inorganic Chemistry, 62(30), 11933–11942.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MDPI. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Hartwig, J. F. (2017). Catalyst-Controlled Site-Selective Bond Activation. Accounts of Chemical Research, 50(3), 549-555.
- Nagaki, A., et al. (2019). The cross-coupling of bromobenzene and p-iodobenzonitrile by the sequence of lithiation, borylation, and Suzuki-Miyaura coupling in a flow (monolith B reactor).
- MDPI. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- ResearchGate. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- ResearchGate. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Larson, N., Sandin, M., & Neufeldt, S. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo-5-iodobenzonitrile in Cross-Coupling Reactions.
- Mernyák, E., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2613–2619.
- Wikipedia. (n.d.). Sonogashira coupling.
- Semantic Scholar. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald−Hartwig-Type Amination toward Bioactivity Assay.
- BenchChem. (n.d.). Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.
- Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
- Morken, J. P., et al. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 136(12), 4473–4476.
- ResearchGate. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ResearchGate. (2012). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic....
- National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. calibrechem.com [calibrechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
catalyst systems for selective C-I bond activation in 2-Bromo-6-iodobenzonitrile
An Application Guide to Catalyst Systems for Selective C-I Bond Activation in 2-Bromo-6-iodobenzonitrile
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the selective functionalization of this compound via palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve chemoselective activation at the C-I position. We present the mechanistic rationale for this selectivity and detail optimized catalyst systems and step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of diverse and complex molecular scaffolds.
Introduction: The Strategic Value of Selective Functionalization
This compound is a valuable and versatile building block in modern synthetic chemistry. Its dihalogenated, electronically distinct aromatic core allows for sequential, site-selective functionalization, providing a powerful platform for constructing complex molecules in medicinal chemistry and materials science. The primary challenge and opportunity lie in selectively activating one halogen over the other.
The key to this selectivity is rooted in the fundamental principles of transition-metal catalysis. The carbon-halogen bond dissociation energies (BDEs) follow the trend C–I < C–Br < C–Cl.[1] In palladium-catalyzed cross-coupling reactions, the initial, rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[1][2] Due to its lower BDE, the C-I bond is kinetically favored for this insertion, allowing for predictable and highly selective reactions at this position while leaving the more robust C-Br bond intact for subsequent transformations.
This guide focuses on harnessing this reactivity difference to perform three essential transformations: C-C, C-C(sp), and C-N bond formations.
Mechanistic Rationale for C-I Selectivity
The success of a selective cross-coupling reaction on a polyhalogenated arene hinges on controlling the oxidative addition step of the catalytic cycle.
dot
Caption: Energy profile favoring C-I oxidative addition.
As illustrated, the Pd(0) catalyst approaches the dihaloarene. The transition state (TS) for insertion into the C-I bond has a significantly lower activation energy (ΔG‡) than that for the C-Br bond. This energetic preference ensures that the reaction proceeds almost exclusively via the Aryl-Pd(II)-I intermediate, forming the basis for chemoselectivity.
Factors that enhance this selectivity include:
-
Milder Reaction Conditions: Lower temperatures and shorter reaction times further favor the pathway with the lower activation barrier, minimizing potential side reactions or competing C-Br activation.[3]
-
Catalyst and Ligand Choice: While highly active catalysts are often desired, a less reactive or more sterically hindered catalyst system can sometimes exhibit greater selectivity by being more sensitive to the subtle differences between the two halogen sites.[3]
Comparative Overview of Catalyst Systems
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and maintaining selectivity. The following table summarizes recommended starting conditions for various coupling reactions on this compound.
| Reaction Type | Objective | Pd Source (mol%) | Ligand (mol%) | Co-Catalyst (mol%) | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | C(sp²)–C(sp²) | Pd(OAc)₂ (2) or Pd₂(dba)₃ (1-2) | SPhos (4) or PPh₃ (5) | - | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 80–100 |
| Sonogashira | C(sp²)–C(sp) | Pd(PPh₃)₂Cl₂ (2-5) or Pd(PPh₃)₄ (5) | - (part of complex) | CuI (5-10) | Et₃N or Piperidine | THF, DMF | 25–60 |
| Buchwald-Hartwig | C(sp²)–N | Pd₂(dba)₃ (2) or Pd(OAc)₂ (2) | XPhos (4) or BippyPhos (4) | - | NaOtBu or LHMDS | Toluene, Dioxane | 80–110 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity to avoid catalyst inhibition.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the C-I position.
dot
Caption: Workflow for selective Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv), or a combination of Pd₂(dba)₃ (0.02 equiv) and a suitable ligand like SPhos (0.04 equiv).[4][5]
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 2-bromo-6-arylbenzonitrile product.[6]
Protocol 2: Selective Sonogashira Coupling
This protocol details the C-I selective coupling of a terminal alkyne, a reaction vital for creating rigid molecular linkers.[7]
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk tube, combine this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).[8]
-
Inerting: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add anhydrous, degassed THF followed by triethylamine (Et₃N, 3.0 equiv).
-
Substrate Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 6-18 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[6] Extract the mixture with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product is then purified by flash column chromatography to afford the 2-bromo-6-alkynylbenzonitrile.[6]
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol outlines the selective formation of a C-N bond at the C-I position, a key transformation in pharmaceutical synthesis.[9]
Step-by-Step Methodology:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial add Pd₂(dba)₃ (0.02 equiv), a bulky phosphine ligand such as XPhos (0.04 equiv), and anhydrous toluene. Stir for 10 minutes.
-
Reaction Setup: In a separate oven-dried Schlenk tube, add sodium tert-butoxide (NaOtBu, 1.4 equiv) and this compound (1.0 equiv).
-
Inerting: Remove the tube from the glovebox (if used), seal, and place under an argon atmosphere.
-
Reagent Addition: Add the pre-formed catalyst solution via syringe, followed by the amine (1.2 equiv).
-
Reaction Execution: Heat the mixture at 100 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired 2-bromo-6-(amino)benzonitrile product.
Troubleshooting and Final Remarks
-
Lack of Selectivity (C-Br activation observed): This often indicates the reaction conditions are too harsh. Reduce the temperature, shorten the reaction time, or consider a less active catalyst/ligand combination.[3]
-
Low Yield: Ensure all reagents are pure and solvents are scrupulously dried and degassed. Catalyst deactivation (formation of palladium black) can be mitigated by using more robust ligands and maintaining a strict inert atmosphere.
-
Subsequent Functionalization: The resulting 2-bromo-6-substituted benzonitrile products are ideal substrates for a second cross-coupling reaction at the C-Br position, typically by employing more forcing conditions (higher temperature, stronger base, or a more active catalyst system).
By leveraging the inherent reactivity differences of the carbon-halogen bonds, the protocols described herein provide a reliable and selective pathway for the synthesis of complex, functionalized benzonitrile derivatives.
References
- Time in Denbighshire, GB. Google Search.
- Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. [Link]
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- Sonogashira coupling. Wikipedia. [Link]
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Buchwald-Hartwig Amin
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Catalytic Carbon−Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Semantic Scholar. [Link]
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Scott E. Denmark Group, University of Illinois Urbana-Champaign. [Link]
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
- A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. [Link]
- Catalyst-Controlled Site-Selective Bond Activation. eScholarship, University of California. [Link]
- Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation.
- Catalytic activation via π–backbonding in halogen bonds.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
- Catalyst-Controlled Site-Selective Bond Activation.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
- Novel methods for organic synthesis : exploring organocatalytic dihalogenation, palladium mediated cross-coupling, and zirconium catalyzed transformations. Baylor University Institutional Repository. [Link]
- Microwave enhanced Sonogashira coupling.
- Nucleoside Modification Using Buchwald-Hartwig Amination Reactions.
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. PubMed. [Link]
- Activation of Remote meta-C–H Bonds Assisted by an “End-on” Template.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
reaction conditions for selective C-Br bond activation in 2-Bromo-6-iodobenzonitrile
Application Note & Protocol Guide
Topic: Strategies for Selective C-Br Bond Activation in Dihaloarenes: A Case Study on 2-Bromo-6-iodobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Chemoselectivity Challenge in Dihaloarene Functionalization
This compound is a versatile synthetic intermediate, offering two distinct handles for sequential cross-coupling reactions. The ability to selectively functionalize one C-X bond while leaving the other intact is paramount for the efficient construction of complex molecular architectures, particularly in pharmaceutical and materials science. The primary challenge lies in overcoming the inherent reactivity differences between carbon-halogen bonds. In typical palladium-catalyzed cross-coupling reactions, the reactivity order follows the trend of C–I > C–Br > C–Cl, driven by bond dissociation energies.[1] Consequently, the C–I bond is preferentially activated, making the selective functionalization of the C–Br bond a non-trivial synthetic problem that requires carefully tailored reaction conditions.
This guide provides a detailed analysis of the mechanistic principles and practical protocols for achieving selective C-Br bond activation in this compound, enabling its use as a powerful building block for sequential chemical diversification.
Mechanistic Principles: Overcoming Inherent Reactivity
The cornerstone of modern cross-coupling is the palladium-catalyzed cycle, most commonly involving a Pd(0)/Pd(II) redox couple. The chemoselectivity of which halogen is activated is determined primarily in the initial oxidative addition step.
The Standard Catalytic Cycle & The Selectivity Problem
In a typical Suzuki-Miyaura or Sonogashira coupling, a Pd(0) complex inserts into the most labile carbon-halogen bond.[2][3] For this compound, this is overwhelmingly the C–I bond. To invert this natural selectivity, the transition state energy for the oxidative addition into the C–Br bond must be preferentially lowered relative to that of the C–I bond.
Caption: The Pd-catalyzed cross-coupling cycle.
Strategies for Inverting Selectivity
-
Steric Control with Bulky Ligands: The oxidative addition step is highly sensitive to the steric environment around the metal center. By employing bulky, electron-rich phosphine ligands (e.g., biaryl phosphines), the palladium catalyst's approach to the sterically encumbered C–I bond (flanked by a nitrile and a bromine) can be disfavored relative to its approach to the C–Br bond. This steric clash can raise the activation energy for C–I insertion above that for C–Br insertion.
-
Catalyst System Modification: Nickel-based catalysts often exhibit different reactivity and selectivity profiles compared to palladium.[4] In particular, Ni-catalyzed reductive cross-electrophile coupling reactions proceed through different mechanisms, potentially involving Ni(I)/Ni(III) cycles or radical pathways, where the selectivity is not solely dictated by C-X bond strength. These systems can be tuned to favor the activation of aryl bromides over iodides.[4]
Experimental Protocols & Methodologies
The following protocols are designed based on established principles for achieving challenging chemoselectivity in cross-coupling reactions. Researchers should perform initial small-scale trials to optimize conditions for their specific coupling partner.
Protocol 1: Ligand-Controlled Suzuki-Miyaura Coupling for Selective C-Br Activation
This protocol utilizes a bulky biarylphosphine ligand to sterically direct the palladium catalyst towards the C-Br bond.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium phosphate tribasic (K₃PO₄), anhydrous powder (3.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 307.9 mg), the desired arylboronic acid (1.1 mmol), and K₃PO₄ (3.0 mmol, 636.8 mg).
-
Catalyst Pre-mixing: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.045 mmol, 18.5 mg). Add 2 mL of anhydrous 1,4-dioxane and stir for 5 minutes under an inert atmosphere. The solution should become homogeneous.
-
Solvent and Catalyst Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the solids. Then, transfer the catalyst premix to the Schlenk flask via syringe.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of the desired mono-coupled product versus the di-coupled and C-I coupled byproducts. The reaction is typically complete within 6-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 2-iodo-6-arylbenzonitrile product.
Protocol 2: Nickel-Catalyzed Reductive Cross-Coupling
This protocol employs a nickel catalyst system, which can offer complementary selectivity to palladium for C-Br activation.
Materials:
-
This compound
-
Aryl iodide or bromide coupling partner (1.5 equivalents)
-
Nickel(II) chloride dimethoxyethane complex [NiCl₂(dme)] (10 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (12 mol%)
-
Zinc dust (<10 micron, activated) (3.0 equivalents)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
Procedure:
-
Glovebox Setup: All manipulations should be performed in an inert atmosphere glovebox.
-
Reagent Preparation: In a 20 mL vial, add NiCl₂(dme) (0.10 mmol, 22 mg), dtbbpy (0.12 mmol, 32.2 mg), and zinc dust (3.0 mmol, 196 mg).
-
Substrate Addition: To the vial, add this compound (1.0 mmol, 307.9 mg) and the aryl halide coupling partner (1.5 mmol).
-
Solvent Addition: Add 5 mL of anhydrous DMAc.
-
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place it in a pre-heated block at 60 °C and stir vigorously.
-
Monitoring: The reaction is typically faster than palladium-catalyzed couplings. Monitor by LC-MS at 30-minute intervals for the first 2 hours, then hourly. Look for the formation of the desired biaryl product.
-
Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Carefully quench the reaction by slowly adding 1 M HCl (10 mL). Caution: Unreacted zinc will evolve hydrogen gas.
-
Extraction: Dilute the mixture with diethyl ether (40 mL) and filter through a pad of Celite® to remove inorganic salts and unreacted zinc. Transfer the filtrate to a separatory funnel.
-
Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify by flash column chromatography.
Data Summary and Comparison
| Parameter | Protocol 1: Pd-Catalyzed Suzuki | Protocol 2: Ni-Catalyzed Reductive Coupling |
| Reaction Type | Suzuki-Miyaura C(sp²)-C(sp²) | Reductive Cross-Electrophile Coupling |
| Catalyst System | Pd(OAc)₂ / SPhos | NiCl₂(dme) / dtbbpy / Zn |
| Key Principle | Steric control via bulky ligand | Altered mechanistic pathway |
| Coupling Partner | Organoboron (Boronic acid/ester) | Organohalide (Aryl Iodide/Bromide) |
| Solvent | Dioxane / Water | DMAc |
| Temperature | 80 - 100 °C | 60 °C |
| Selectivity Driver | Ligand bulk disfavors C-I insertion | Catalyst system's intrinsic preference |
| Key Considerations | Requires careful ligand selection; potential for boronic acid homocoupling.[2] | Requires strict inert atmosphere (glovebox); reaction can be very fast.[4] |
General Experimental Workflow
The successful execution of these sensitive cross-coupling reactions relies on a systematic and careful workflow.
Caption: General workflow for cross-coupling reactions.
Troubleshooting and Field-Proven Insights
-
Poor Selectivity (Reaction at C-I): In the Suzuki protocol, if significant C-I coupling is observed, consider lowering the reaction temperature to 70-80 °C to increase the kinetic discrimination between the two sites. Screening an even bulkier ligand (e.g., RuPhos) may also improve selectivity.
-
No Reaction: For both protocols, ensure all reagents and solvents are truly anhydrous and that the system is rigorously deoxygenated. Catalyst deactivation is a common failure mode. For the Ni-catalyzed reaction, ensure the zinc dust is highly active.
-
Formation of Di-Coupled Product: This indicates the mono-coupled product is reactive under the conditions. Reduce the equivalents of the coupling partner to 1.0 or slightly less and monitor carefully to stop the reaction upon consumption of the starting material.
References
- Shroder, M. The Sonogashira Coupling.
- Sonogashira Coupling. NROChemistry.
- Valente, C., et al. (2016). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society.
- Everson, D. A., et al. (2013). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PubMed Central.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- Sonogashira Coupling. Organic Chemistry Portal.
- Gant, T. G. (2016). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Aryl Bromides and Iodides. The Royal Society of Chemistry.
- Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Sonogashira coupling. Wikipedia.
- NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Sources
Application Notes and Protocols for One-Pot Synthesis Strategies Involving 2-Bromo-6-iodobenzonitrile
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of one-pot synthesis strategies centered on the versatile building block, 2-Bromo-6-iodobenzonitrile. Capitalizing on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this document details robust, step-by-step protocols for sequential, palladium-catalyzed cross-coupling reactions. By performing multiple transformations in a single reaction vessel, these strategies offer significant advantages in terms of efficiency, resource conservation, and expedited access to complex molecular architectures. This guide focuses on two powerful one-pot sequences: a Sonogashira/Suzuki-Miyaura coupling and a Sonogashira/Buchwald-Hartwig amination. Detailed mechanistic insights, rationale for reagent selection, and practical considerations are provided to empower researchers to leverage these advanced synthetic methodologies in their drug discovery and development programs.
Introduction: The Strategic Advantage of this compound
In the landscape of medicinal chemistry and materials science, the benzonitrile scaffold is a privileged structural motif found in a multitude of biologically active compounds and functional materials. The strategic introduction of orthogonal synthetic handles onto this core allows for the programmed and efficient construction of diverse molecular libraries. This compound is a preeminent example of such a scaffold, offering two distinct points for functionalization through modern cross-coupling chemistry.
The key to its utility lies in the differential reactivity of the two halogen substituents in palladium-catalyzed reactions. The carbon-iodine bond, being weaker than the carbon-bromine bond, undergoes oxidative addition to a Pd(0) catalyst at a significantly faster rate.[1] This inherent chemoselectivity allows for the selective functionalization of the iodo-position while leaving the bromo-position intact for a subsequent, distinct transformation. This powerful principle enables the execution of multiple, mechanistically different reactions in a single pot, thereby streamlining synthetic routes, reducing waste, and accelerating the discovery process.
This application note will provide detailed protocols and the underlying scientific rationale for two exemplary one-pot strategies that exploit this reactivity profile.
The Principle of Chemoselective Cross-Coupling
The foundation of the one-pot strategies described herein is the chemoselective nature of palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy. The established reactivity trend is:
C-I > C-Br > C-Cl
This predictable reactivity allows for a programmed approach to synthesis. By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively activate the C-I bond for the first coupling reaction. Once this transformation is complete, the reaction conditions can be modified, or new reagents can be introduced into the same reaction vessel to facilitate a second coupling at the less reactive C-Br bond.
Caption: Logical workflow for one-pot syntheses.
Application Protocol 1: One-Pot Sonogashira/Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a 2-aryl-6-alkynylbenzonitrile derivative from this compound in a single reaction vessel. This sequence is particularly useful for constructing complex, rigid scaffolds often found in kinase inhibitors and other targeted therapeutics.
Rationale for Experimental Choices
-
Catalyst System: The initial Sonogashira coupling is catalyzed by a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI).[2][3] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. For the subsequent Suzuki coupling, the same palladium catalyst is often sufficient, although in some cases, the addition of a more electron-rich and bulky phosphine ligand can enhance the reactivity of the C-Br bond.
-
Base: A mild amine base, such as triethylamine (Et₃N), is used in the Sonogashira step. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[2] For the Suzuki step, a stronger inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is introduced to facilitate the transmetalation step of the boronic acid.[1][4]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a non-polar solvent like toluene is suitable for both reaction steps, ensuring the solubility of the various reagents and intermediates.
-
One-Pot Procedure: The key to the one-pot strategy is the sequential addition of reagents. The Suzuki coupling reagents (boronic acid and inorganic base) are only added after the initial Sonogashira coupling is complete, as confirmed by a monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Experimental Protocol
Reaction Scheme:
Caption: One-Pot Sonogashira-Suzuki Workflow.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| This compound | 1245648-93-4 | 307.91 | 308 mg | 1.0 mmol |
| Phenylacetylene | 536-74-3 | 102.14 | 112 µL | 1.1 mmol |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 21 mg | 0.03 mmol |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 11 mg | 0.06 mmol |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 279 µL | 2.0 mmol |
| Phenylboronic Acid | 98-80-6 | 121.93 | 146 mg | 1.2 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 mmol |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 10 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (8 mL) and triethylamine (2.0 eq) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add phenylacetylene (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS. Upon complete consumption of the starting material, cool the reaction mixture to room temperature.
-
To the same flask, add phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and degassed water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours under the inert atmosphere.
-
Monitor the second step by TLC or LC-MS. After completion, cool the mixture to room temperature.
-
Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-phenyl-6-(phenylethynyl)benzonitrile.
Application Protocol 2: One-Pot Sonogashira/Buchwald-Hartwig Amination
This protocol describes a one-pot sequence to synthesize 2-amino-6-alkynylbenzonitrile derivatives, which are valuable intermediates for various heterocyclic compounds. This strategy is highly convergent and allows for the rapid introduction of nitrogen-containing moieties.[5]
Rationale for Experimental Choices
-
Catalyst System & Ligands: The initial Sonogashira coupling is performed under standard conditions as described in Protocol 1. For the subsequent Buchwald-Hartwig amination, a different set of conditions is typically required. While the original palladium source may still be active, the addition of a specialized ligand is crucial for facilitating the C-N bond formation. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to promote the reductive elimination step and prevent catalyst deactivation.[6][7]
-
Base: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used for this purpose.[5]
-
Solvent: While the Sonogashira reaction can be performed in various solvents, the Buchwald-Hartwig amination often benefits from ethereal solvents like dioxane or THF. Therefore, a solvent compatible with both reactions, such as toluene or dioxane, is an ideal choice.
-
One-Pot Execution: Similar to the previous protocol, the amine, the strong base, and the specific phosphine ligand for the amination are added to the reaction vessel only after the Sonogashira coupling has reached completion.
Detailed Experimental Protocol
Reaction Scheme:
Caption: One-Pot Sonogashira-Buchwald-Hartwig Workflow.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| This compound | 1245648-93-4 | 307.91 | 308 mg | 1.0 mmol |
| Phenylacetylene | 536-74-3 | 102.14 | 112 µL | 1.1 mmol |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 21 mg | 0.03 mmol |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 11 mg | 0.06 mmol |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 279 µL | 2.0 mmol |
| Morpholine | 110-91-8 | 87.12 | 105 µL | 1.2 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 mg | 0.02 mmol |
| SPhos | 657408-07-6 | 410.51 | 16 mg | 0.04 mmol |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 135 mg | 1.4 mmol |
| Dioxane (anhydrous) | 123-91-1 | 88.11 | 10 mL | - |
Procedure:
-
Follow steps 1-7 from Protocol 1, using anhydrous dioxane as the solvent instead of toluene.
-
To the cooled reaction mixture containing the intermediate 2-bromo-6-(phenylethynyl)benzonitrile, add morpholine (1.2 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Carefully add sodium tert-butoxide (1.4 eq) under the inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-morpholino-6-(phenylethynyl)benzonitrile.
Summary and Outlook
The one-pot sequential cross-coupling strategies detailed in this application note demonstrate the profound utility of this compound as a versatile building block for the efficient synthesis of complex organic molecules. By leveraging the principles of chemoselectivity, researchers can significantly shorten synthetic sequences, reduce the consumption of resources, and accelerate the generation of novel compounds for drug discovery and materials science. The protocols provided herein serve as a robust starting point for exploration, and the underlying principles can be extended to a wide variety of coupling partners and other palladium-catalyzed transformations. As the demand for synthetic efficiency continues to grow, such one-pot methodologies will undoubtedly play an increasingly critical role in the advancement of chemical synthesis.
References
- Sequential Pd-catalyzed one-pot synthetic methodologies have emerged as a powerful and versatile approach in organic synthesis, enabling the construction of complex heterocyclic architectures with high efficiency, selectivity, and atom economy. (Source: Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC, URL: [Link])
- Optimizing Cross-Coupling Reactions: The Role of Specialty Ligands. (Source: Not available publicly)
- Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction. (Source: Semantic Scholar, URL: [Link])
- The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. (Source: Journal of the American Chemical Society, URL: [Link])
- Pd-catalyzed efficient one-pot sequential cross-coupling reactions of aryl dihalides. (Source: Europe PMC, URL: [Link])
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (Source: Nobel Prize, URL: [Link])
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (Source: PMC, URL: [Link])
- Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (Source: Not available publicly)
- Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. (Source: PMC, URL: [Link])
- Synthesis of Heteroaromatic Compounds. (Source: MDPI, URL: [Link])
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (Source: NIH, URL: [Link])
- Buchwald-Hartwig & Sonogashira Reactions. (Source: Scribd, URL: [Link])
- Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. (Source: PMC, URL: [Link])
- Sonogashira Coupling. (Source: Chemistry LibreTexts, URL: [Link])
- Sonogashira Coupling. (Source: Organic Chemistry Portal, URL: [Link])
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived c
- Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. (Source: ChemRxiv, URL: [Link])
- SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZ
Sources
- 1. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. nobelprize.org [nobelprize.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. [PDF] Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 2-Bromo-6-iodobenzonitrile
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-bromo-6-iodobenzonitrile. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and ensure the success of your reactions.
Introduction: The Challenge of Chemoselectivity
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, substrates bearing multiple halogen atoms, such as this compound, introduce a significant challenge: chemoselectivity . The success of your synthesis often hinges on selectively coupling at one halogen while leaving the other intact for subsequent transformations.
This guide is structured to address the specific issues you may encounter with this di-halogenated substrate, focusing on achieving high selectivity for the more reactive carbon-iodine (C-I) bond.
Troubleshooting Guide: From Failed Reactions to Optimized Success
This section is designed in a question-and-answer format to directly address common experimental failures.
Issue 1: Low to No Conversion of Starting Material
Question: I've set up my Suzuki reaction with this compound, but upon analysis (TLC, LC-MS), I see only my starting material. What are the primary factors to investigate?
Answer:
This is a common and frustrating issue that typically points to a problem with one of the core components of the catalytic cycle. The primary suspects are an inactive catalyst or suboptimal reaction conditions that fail to initiate the cycle.
Troubleshooting Workflow:
-
Catalyst Inactivity: The most frequent culprit is the deactivation of the palladium catalyst.
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen. Ingress of air can lead to the formation of palladium black (aggregated, inactive palladium), which is often visible as a black precipitate.[2]
-
Solution: Ensure your entire setup is under an inert atmosphere (Argon or Nitrogen). Solvents must be rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes.[3]
-
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction is often facilitated by phosphine ligands, but the process can be inefficient.
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, well-defined Pd(II) pre-catalyst (e.g., a Buchwald pre-catalyst) that is designed to reliably generate the active Pd(0) species under the reaction conditions.[3]
-
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The base is not just a stoichiometric reagent; it is crucial for activating the boronic acid to facilitate transmetalation.[4] Its strength, solubility, and compatibility with other reagents are critical.
-
Solution: For this substrate, a moderately strong base is recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points due to their efficacy in a wide range of Suzuki couplings.[3] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Solution: Biphasic solvent systems are often highly effective. A mixture of an aprotic organic solvent like 1,4-dioxane or toluene with water (e.g., a 4:1 to 10:1 ratio) is a standard and robust choice. The aqueous phase is essential for dissolving the inorganic base.[3]
-
-
Temperature: Suzuki reactions are typically performed at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.[1]
-
Solution: If you are running the reaction at a lower temperature, a gradual increase may be necessary. However, for selective coupling at the C-I bond, starting at a moderate temperature (e.g., 80 °C) is advisable to avoid potential reaction at the C-Br bond.[5]
-
-
Issue 2: Poor Chemoselectivity - Reaction at Both Iodine and Bromine
Question: My reaction is working, but I'm getting a mixture of the desired mono-coupled product (at the iodine position) and the di-coupled product. How can I improve selectivity for the C-I bond?
Answer:
This is the central challenge with this compound. The C-I bond is significantly weaker and thus more reactive towards oxidative addition to the palladium catalyst than the C-Br bond.[2] The general order of reactivity is I > Br >> Cl.[6] Achieving high selectivity relies on exploiting this inherent reactivity difference.
Strategies to Enhance C-I Selectivity:
-
Milder Reaction Conditions:
-
Temperature Control: High temperatures provide more energy to the system, which can overcome the activation barrier for the less reactive C-Br bond.
-
Solution: Perform the reaction at the lowest temperature that still provides a reasonable rate of conversion for the C-I bond. Start at around 80 °C and only increase if necessary.[5]
-
-
Reaction Time: Prolonged reaction times after the initial C-I coupling is complete will increase the likelihood of the second coupling at the C-Br position.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the mono-coupled product is maximized, quench the reaction.
-
-
-
Catalyst and Ligand Choice:
-
A highly active catalyst system might be "too reactive," leading to the cleavage of both C-I and C-Br bonds.
-
Solution: While seemingly counterintuitive, a less reactive catalyst system can sometimes exhibit greater selectivity. For instance, traditional catalysts like Pd(PPh₃)₄ may offer better selectivity than some highly active Buchwald-type catalysts under certain conditions.[7] However, modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands are often necessary for efficient coupling and can be modulated to achieve selectivity.[3][8]
-
-
-
Stoichiometry Control:
-
Using an excess of the boronic acid will drive the reaction towards completion, but it can also promote the second coupling event once the initial mono-coupling has occurred.
-
Solution: Use a controlled amount of the boronic acid (e.g., 1.05 to 1.1 equivalents). This ensures there is not a large excess of the coupling partner available to react with the less reactive C-Br bond of the product.
-
-
Issue 3: Identification of Key Byproducts
Question: I see multiple spots on my TLC plate besides my starting material and desired product. What are the likely side reactions?
Answer:
Several side reactions are common in Suzuki couplings and identifying them is key to troubleshooting.
Common Byproducts and Their Causes:
| Byproduct | Identification | Primary Cause(s) | Mitigation Strategies |
| Boronic Acid Homocoupling | A biaryl product derived from two molecules of your boronic acid. | Presence of oxygen, which facilitates the oxidative coupling of the boronic acid.[2] | Rigorously degas all solvents and maintain a strict inert atmosphere. Use a pre-catalyst that ensures efficient formation of Pd(0).[2] |
| Dehalogenation | Replacement of the iodo or bromo group with a hydrogen atom, yielding 2-bromobenzonitrile or benzonitrile. | Presence of a hydride source (e.g., from certain solvents like alcohols, or from the base). The palladium-hydride species formed can undergo reductive elimination with the aryl group.[4] | Use anhydrous solvents (unless water is part of a planned biphasic system). Choose a non-hydride-donating base.[2] |
| Protodeboronation | The boronic acid reverts to its corresponding arene (Ar-H). | Reaction of the boronic acid with protic sources (e.g., water) under basic conditions.[2] | Use boronate esters (e.g., pinacol esters), which are more stable. Minimize reaction time and use the mildest base effective for the coupling.[3] |
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is expected to react first in a Suzuki coupling? A1: The carbon-iodine (C-I) bond is expected to react first. The reactivity of halogens in the oxidative addition step of the Suzuki-Miyaura reaction generally follows the order: I > Br > Cl > F.[2][6] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to cleavage by the Pd(0) catalyst.
Q2: Can the nitrile group on my substrate interfere with the reaction? A2: Yes, nitrile groups can coordinate to the palladium center, potentially inhibiting the catalyst. However, the Suzuki-Miyaura coupling is generally tolerant of the nitrile functionality. If you suspect catalyst inhibition, the choice of ligand is crucial. Bulky, electron-rich ligands can often mitigate this issue by promoting the desired catalytic cycle over inhibitory coordination.[9]
Q3: Is it better to use a boronic acid or a boronate ester (e.g., pinacol ester)? A3: Boronate esters, such as pinacol esters (Bpin), are often more stable than their corresponding boronic acids.[3] They are less prone to protodeboronation and homocoupling, which can improve the overall yield and reproducibility of the reaction. While boronic acids are often effective, using the corresponding boronate ester is a good strategy to troubleshoot issues of low yield due to reagent decomposition.
Q4: My reaction is sluggish. Can I just increase the temperature? A4: While increasing the temperature can accelerate a slow reaction, it should be done with caution when dealing with this compound. As discussed in Issue 2, higher temperatures can lead to a loss of chemoselectivity, promoting the undesired coupling at the C-Br bond.[5] Before increasing the temperature, it is better to first optimize the catalyst system (palladium source and ligand) and the base.
Q5: What is the role of the phosphine ligand? A5: The ligand plays a multifaceted and critical role. It stabilizes the Pd(0) catalytic species, preventing its aggregation into inactive palladium black.[10] Furthermore, the electronic and steric properties of the ligand directly influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination. Bulky, electron-donating ligands generally accelerate these steps, leading to a more efficient catalyst.[10]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Recommended Experimental Protocol
This protocol provides a robust starting point for the selective mono-arylation of this compound at the iodine position. Optimization may be required for different boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Standard flame-dried glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid/ester (1.1 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water via syringe to create a 4:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water for a 1 mmol scale reaction).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots via syringe and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
- Alcaide, J. J., et al. (2005). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. Journal of the American Chemical Society, 127(28), 10006-7. [Link]
- Hreczycho, G., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(10), 1415-1428. [Link]
- Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414-7421. [Link]
- Stanetty, C., et al. (2015). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ChemInform, 46(35). [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Faller, J. W., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147, 2013-2028. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Reddit. (2025). Problems with Suzuki coupling. [Link]
- Doucet, H. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles [ouci.dntb.gov.ua]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-catalyzed radical arylation of N-hydroxyphthalimides with triphenyl phosphites as an unusual arylating agent via C(sp2)–O bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-6-iodobenzonitrile Coupling
Introduction
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions of 2-Bromo-6-iodobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective functionalization of dihaloarenes. The inherent reactivity differences between the carbon-iodine and carbon-bromine bonds in this compound present a unique opportunity for selective, stepwise functionalization, which is a powerful strategy in the synthesis of complex molecules. However, achieving high selectivity and yield often requires careful optimization of reaction conditions, with catalyst loading being a critical parameter.
This document provides a structured approach to troubleshooting common issues encountered during these coupling reactions, with a focus on the principles behind catalyst selection and optimization. We will delve into the mechanistic nuances that govern catalyst performance and provide actionable, field-proven advice to overcome common synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Considerations
Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound, and why?
A1: The carbon-iodine (C-I) bond will react preferentially over the carbon-bromine (C-Br) bond. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This is a direct consequence of the bond dissociation energies; the C-I bond is weaker than the C-Br bond, making it more susceptible to the initial oxidative addition step in the catalytic cycle.[1] By carefully controlling reaction conditions, such as using milder temperatures and shorter reaction times, selective coupling at the iodine position can be achieved.[2]
Troubleshooting Low Yield & Slow Reactions
Q2: My Suzuki-Miyaura coupling of this compound is sluggish and gives a low yield. What are the likely causes?
A2: Low yields in this coupling reaction can stem from several factors, often related to the catalyst system and reaction conditions.
-
Inactive Catalyst: The palladium catalyst is central to the reaction's success. If it has been improperly handled or is old, it may be inactive.[3]
-
Solution: Always use a fresh batch of palladium catalyst. For improved stability and consistent generation of the active Pd(0) species, consider using a pre-catalyst. Maintaining a strict inert atmosphere is crucial to prevent catalyst decomposition.
-
-
Suboptimal Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For an electron-rich system, which can be challenging, the right ligand is critical.[3][4]
-
Inappropriate Base or Solvent: The base is crucial for the transmetalation step, and its strength and solubility can significantly affect the reaction rate.[3][4]
Q3: I'm observing significant starting material even after extended reaction times. How can I increase the reaction rate?
A3: A stalled reaction often points to issues with the catalyst's activity or the reaction environment.
-
Increase Catalyst Loading: While typical loadings are 1-2 mol%, for difficult couplings, increasing the catalyst loading to 5 mol% may be necessary.[6]
-
Elevate the Temperature: Higher temperatures can overcome the activation energy barrier for the oxidative addition step. Using a higher-boiling solvent like toluene or dioxane can facilitate this.[6]
-
Ensure Rigorous Degassing: Oxygen can oxidize and deactivate the active Pd(0) catalyst. Thoroughly degas all solvents and the reaction mixture by purging with an inert gas like argon or nitrogen.[2]
Managing Side Reactions
Q4: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[2][7]
-
Strictly Anaerobic Conditions: The most critical step is to ensure the reaction is free of oxygen. Use proper Schlenk line or glovebox techniques and thoroughly degassed solvents.
-
Use a Pd(0) Source Directly: If you are using a Pd(II) precatalyst, inefficient reduction to the active Pd(0) species can lead to side reactions. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be beneficial.
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) can help drive the reaction to completion, a large excess can lead to increased homocoupling.[2]
Q5: Protodeboronation of my boronic acid is a significant issue. What can I do to minimize this?
A5: Protodeboronation, the cleavage of the boronic acid group and its replacement with a proton, is a common decomposition pathway, especially under harsh basic conditions and at elevated temperatures.[2]
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.[2]
-
Milder Conditions: Use the mildest possible reaction conditions that still provide a reasonable reaction rate. This includes using a milder base and a lower temperature.[2]
-
Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Q6: I am seeing dehalogenation of my starting material. What is the cause and how can I address it?
A6: Dehalogenation is a side reaction where the halogen is replaced by a hydrogen atom. This can occur after the oxidative addition step if a hydride source is present in the reaction mixture.[7] Potential hydride sources include certain solvents (like alcohols), amine bases, or even trace amounts of water.[7][8]
-
Use Anhydrous Conditions: Unless water is a required component of your solvent system, ensure that all solvents and reagents are rigorously dried.[2]
-
Appropriate Base and Solvent Choice: If you suspect your base or solvent is acting as a hydride source, consider switching to a non-protic solvent and a carbonate or phosphate base.[9]
Optimizing Catalyst Loading: A Data-Driven Approach
The optimal catalyst loading is a balance between reaction efficiency and cost. While higher catalyst loading can increase the reaction rate and yield, it also increases the cost and the potential for side reactions. The following tables provide representative data to guide your optimization experiments.
| Catalyst Loading (mol%) | Representative Yield (%) |
| 0.5 | 65 |
| 1.0 | 85 |
| 1.5 | 92 |
| 2.0 | 93 |
| Note: This data is illustrative for a challenging Suzuki-Miyaura coupling and the optimal loading should be determined experimentally for your specific substrates and conditions.[9] |
| Ligand | Representative Yield (%) |
| PPh₃ | 45 |
| PCy₃ | 78 |
| SPhos | 95 |
| XPhos | 93 |
| Note: This table highlights the significant impact of ligand choice on reaction outcome. For challenging substrates like this compound, bulky, electron-rich ligands are often superior.[9] |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol serves as a starting point and may require optimization for your specific arylboronic acid.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid or its pinacol ester (1.1-1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).[2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][10]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[2]
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., start at room temperature and gradually increase to 60-80 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[10][11]
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.[10]
Visualizing the Workflow
Troubleshooting Flowchart for Low Yield
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- Benchchem. (n.d.). Technical Support Center: Byproduct Identification and Characterization in 2-Bromo-5-iodobenzonitrile Reactions.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.
- ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ChemRxiv. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Benchchem. (n.d.). Work-up procedures for reactions containing 2-Bromo-5-iodobenzonitrile.
- NIH. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Benchchem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-5-iodobenzonitrile in Cross-Coupling Reactions.
- ResearchGate. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Benchchem. (2025). Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- NIH. (2025). Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions.
- ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for 1-Iodocyclohexene Suzuki Coupling.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Suzuki Reactions of 1-Bromo-2-cyclohexylbenzene.
- Benchchem. (n.d.). Kinetic Analysis of 2-Iodobenzoate in Cross-Coupling Reactions: A Comparative Guide.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions.
- Organic Chemistry Portal. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions.
- ResearchGate. (2026). Halogen-Bond-Promoted Direct Cross-Coupling of 2-Bromopropionitrile Derivatives with Coumarins/Quinolinones: Synthesis and Transformation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Preventing Homocoupling Side Reactions with 2-Bromo-6-iodobenzonitrile
Welcome to the technical support center for synthetic chemists working with 2-Bromo-6-iodobenzonitrile. This guide is designed to provide in-depth, practical solutions for a common and frustrating challenge in cross-coupling chemistry: the formation of homocoupled byproducts. As a di-halogenated substrate with differentiated reactivity, this compound offers unique synthetic opportunities but also presents specific challenges. This document, structured as a series of troubleshooting scenarios and frequently asked questions, will equip you with the knowledge to optimize your reaction conditions, maximize yields of the desired cross-coupled product, and minimize time-consuming purification steps.
Troubleshooting Guide: Isolating and Solving Homocoupling Issues
This section addresses specific problems you may encounter during your experiments. Each entry details the likely causes and provides a systematic approach to remediation.
Scenario 1: You are observing significant formation of a symmetrical biaryl, either 4,4'-dibromo-2,2'-dicyanobiphenyl or the di-iodo equivalent, in your reaction mixture.
This issue points to the homocoupling of your this compound starting material. This side reaction, often referred to as Ullmann-type coupling, can be catalyzed by palladium or nickel, especially under forcing conditions.
Primary Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the aryl-aryl homocoupling pathway to compete with the desired cross-coupling.
-
Solution: Methodically lower the reaction temperature in 10 °C increments. While this may slow the reaction rate, it often disproportionately suppresses the homocoupling side reaction. Monitor the reaction by LC-MS or TLC to find the optimal temperature that balances reaction time and selectivity.
-
-
Catalyst System (Palladium/Ligand Choice): The stability and reactivity of the catalytic species are paramount. A catalyst that is slow to enter the catalytic cycle or prone to aggregation can favor homocoupling.
-
Solution: Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination step of the cross-coupling cycle, minimizing the lifetime of intermediates that could lead to homocoupling.[1] These ligands stabilize the Pd(0) state and accelerate the overall catalytic turnover for the cross-coupling pathway.
-
-
Slow Oxidative Addition: If the oxidative addition of your aryl halide to the Pd(0) center is slow, it can create conditions where side reactions become more prevalent.
-
Solution: Since the C-I bond is significantly more reactive than the C-Br bond, selective coupling at the iodo position should be favored.[2] If you are targeting the bromo position after having coupled the iodo position, the reduced reactivity of the C-Br bond might require a more active catalyst system or slightly higher temperatures, which in turn could increase homocoupling risk. Fine-tuning the ligand and palladium source is critical in this case.
-
Scenario 2: In a Suzuki-Miyaura coupling, your primary byproduct is the symmetrical biaryl derived from your boronic acid or ester reagent.
This is a classic and very common side reaction in Suzuki couplings. It is almost always linked to the presence of oxygen or issues with the palladium catalyst's oxidation state.[3][4][5]
Primary Causes & Solutions:
-
Presence of Dissolved Oxygen: This is the most frequent cause.[3][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species are known to directly catalyze the homocoupling of boronic acids, consuming your nucleophile and reducing the efficiency of the main cross-coupling cycle.[4]
-
Solution A (Critical): Rigorous Degassing. Before adding your catalyst, you must remove dissolved oxygen from your solvent and reaction mixture. Two highly effective methods are:
-
Solution B: Add a Mild Reducing Agent. The addition of a mild reductant, such as potassium formate, has been shown to suppress boronic acid homocoupling.[7][8] This agent helps to maintain the palladium catalyst in its active Pd(0) oxidation state without interfering with the primary catalytic cycle.
-
-
Slow Reduction of Pd(II) Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) species. If this reduction is slow, the Pd(II) can directly promote homocoupling.
-
Solution: Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., Buchwald G3 Palladacycles) that is designed to rapidly and cleanly generate the active LPd(0) species.[10]
-
Table 1: Qualitative Comparison of Degassing Techniques
| Method | Time Required | Effectiveness | Key Considerations |
| Inert Gas Sparge | 20–30 min | Good to Excellent | Simple setup; less effective for high-boiling or viscous solvents. |
| Freeze-Pump-Thaw | 30–60 min | Excellent | Requires vacuum line and liquid nitrogen; most thorough method.[9] |
| "Swoosh" Purge | 1–2 min | Poor | Only purges headspace; does not remove dissolved oxygen effectively. |
Scenario 3: In a Sonogashira coupling, you observe significant formation of the di-yne byproduct (Glaser coupling).
The Sonogashira reaction is notorious for this side reaction, where two molecules of your terminal alkyne couple together. This process is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[11]
Primary Causes & Solutions:
-
Oxygen-Mediated Copper Catalysis: The copper(I) acetylide intermediate can be oxidized by oxygen, leading to the dimerization of the alkyne.
-
Solution A: Rigorous Degassing. As with Suzuki coupling, the exclusion of oxygen is critical. Ensure all solvents and the reaction headspace are thoroughly deoxygenated.[12]
-
Solution B: Copper-Free Conditions. The most definitive way to prevent Glaser coupling is to eliminate the copper co-catalyst entirely. Copper-free Sonogashira protocols have been extensively developed and often rely on specific ligands (e.g., bulky phosphines), a slightly higher palladium loading, and a suitable amine base (e.g., pyrrolidine).[2][11]
-
Solution C: Slow Addition of Alkyne. Using a syringe pump to add the alkyne substrate slowly over the course of the reaction keeps its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[13]
-
Frequently Asked Questions (FAQs)
Q1: Why is a di-halogenated compound like this compound useful, and which halogen reacts first?
The utility of this compound lies in its potential for sequential, site-selective cross-coupling reactions. The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition with Pd(0) than the carbon-bromine (C-Br) bond.[2] This allows you to perform a cross-coupling reaction selectively at the 6-position (iodo) while leaving the 2-position (bromo) intact for a subsequent, different transformation.
Q2: What is the fundamental mechanism of homocoupling vs. cross-coupling?
Cross-coupling and homocoupling are competing catalytic cycles. The goal is to create conditions that overwhelmingly favor the cross-coupling pathway.
Q3: How exactly do bulky ligands help prevent homocoupling?
Bulky ligands, such as Buchwald's biaryl phosphines or large NHCs, create a sterically crowded environment around the palladium center. This steric hindrance promotes the final, product-forming step of the main cycle—reductive elimination.[4] By accelerating this step, the ligand ensures the catalyst quickly turns over to start the next cross-coupling cycle, minimizing the time it spends as an intermediate species that could be diverted into a homocoupling pathway.
Q4: Can my choice of base make a difference?
Yes, the base can have a significant impact, particularly in Suzuki reactions. The base's role is to activate the boronic acid for transmetalation. A base that is too weak may lead to a slow transmetalation step, allowing other side reactions to occur. Conversely, an overly strong base might promote degradation of the starting materials or the catalyst. Screening a few different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often a valuable optimization step.[13][14]
Optimized Protocol: Selective Suzuki-Miyaura Coupling at the 6-Iodo Position
This protocol provides a robust starting point for coupling an arylboronic acid at the more reactive iodo position of this compound, incorporating best practices to suppress homocoupling.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq) or a suitable precatalyst system
-
Potassium Carbonate (K₂CO₃), finely ground and dried (2.5 eq)
-
Toluene and Water (4:1 v/v)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating plate
Experimental Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Sonogashira Couplings of 2-Bromo-6-iodobenzonitrile
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in Sonogashira cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for improving yields with the difunctionalized substrate, 2-Bromo-6-iodobenzonitrile. Our goal is to provide you with a comprehensive understanding of the reaction's nuances and practical, field-proven solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the Sonogashira coupling of this compound.
Q1: I am observing low to no yield in my Sonogashira reaction with this compound. What are the most likely causes?
A1: Low or no product yield with this substrate can often be attributed to several critical factors. A systematic troubleshooting approach is recommended.[1] Key areas to investigate include:
-
Catalyst Integrity: The Palladium(0) catalyst is highly sensitive to oxygen and can decompose, appearing as a black precipitate (palladium black).[1] Ensure you are using a fresh and active palladium source. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be effectively reduced in situ to the active Pd(0) species.[1][2]
-
Co-Catalyst Freshness: Copper(I) iodide (CuI) is prone to oxidation. For optimal results, use a freshly opened bottle or a recently purchased batch.[1]
-
Reagent Purity: Impurities present in your this compound, alkyne, solvent, or base can act as catalyst poisons.[1] High-purity reagents are essential for success.
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[1] It is crucial to thoroughly degas your solvent and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]
Q2: I am seeing a significant amount of a homocoupled dimer of my starting alkyne. How can I minimize this side reaction?
A2: The formation of alkyne dimers, a side reaction known as Glaser-Hay coupling, is a common issue in copper-mediated Sonogashira reactions, particularly in the presence of oxygen.[1] To mitigate this:
-
Maintain Strictly Anaerobic Conditions: Oxygen is a key promoter of the Glaser coupling side reaction.[1][3] Employing Schlenk techniques or conducting the reaction in a glovebox is highly recommended.[1]
-
Reduce Copper Catalyst Loading: Minimizing the concentration of copper(I) iodide can help to decrease the rate of homocoupling.[1]
-
Slow Addition of the Alkyne: Adding the alkyne to the reaction mixture slowly can help to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1][4]
-
Consider a Copper-Free Protocol: If homocoupling continues to be a significant issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[1] Numerous copper-free methods have been developed to circumvent the issue of Glaser coupling.[5][6]
Q3: My reaction has turned black with a solid precipitate. What does this signify and what can I do to prevent it?
A3: The formation of a black precipitate, commonly referred to as palladium black, is an indication of palladium catalyst decomposition.[1][7] This occurs when the active Pd(0) catalyst agglomerates and precipitates from the solution, rendering it inactive.[1] Common causes and their solutions include:
-
Presence of Oxygen: As previously mentioned, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Maintaining a strict inert atmosphere is paramount.[1]
-
Impurities: Impurities in the reagents or solvents can poison and destabilize the catalyst.[1] The use of high-purity reagents is essential.
-
Excessively High Temperatures: While some reactions may require heating, excessively high temperatures can accelerate the rate of catalyst decomposition.[1]
Troubleshooting Guide: Improving Yields with this compound
The unique structure of this compound, with two different halogen atoms, presents both a challenge and an opportunity for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in Sonogashira couplings.[8] This section provides a detailed guide to troubleshooting and optimizing your reaction for high yields.
Issue 1: Low Conversion of Starting Material
If you are observing a significant amount of unreacted this compound, consider the following optimization strategies:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this substrate.[9] Consider using more active palladium precatalysts in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[9][10] These ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[11]
-
Solvent Choice: The solvent must be able to dissolve all reaction components. Common choices include THF, DMF, and toluene.[1] However, be aware that some solvents can have a negative impact on the reaction; for instance, DMF has been reported to slow down certain Sonogashira reactions.[1][12]
-
Base Selection: An amine base is required to deprotonate the alkyne.[1] Triethylamine and diisopropylamine are commonly used. The choice of base can significantly influence the yield.[1] For challenging substrates, stronger inorganic bases like potassium carbonate or cesium carbonate in polar aprotic solvents may be more effective.[9]
-
Temperature Optimization: While many Sonogashira couplings with aryl iodides can proceed at room temperature, electron-deficient aryl bromides may require elevated temperatures to facilitate the oxidative addition step.[5][9] A gradual increase in temperature (e.g., to 60-80 °C) can improve the reaction rate and yield.[9]
Issue 2: Formation of Multiple Products
The presence of both bromo and iodo substituents allows for the possibility of mono- and di-alkynylated products. To control the selectivity of your reaction, consider the following:
-
Reaction Time and Temperature: To favor the mono-alkynylated product at the more reactive iodine position, it is advisable to use milder reaction conditions, including lower temperatures and shorter reaction times.
-
Stoichiometry of the Alkyne: Using a stoichiometric amount or a slight excess of the alkyne will favor the formation of the mono-substituted product. To obtain the di-substituted product, a larger excess of the alkyne and more forcing reaction conditions will be necessary.
Experimental Protocols
The following are general starting protocols for the Sonogashira coupling of this compound. These should be optimized for your specific alkyne and desired product.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a good starting point for the selective mono-alkynylation at the iodide position.
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)[13]
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)[13]
-
Amine base (e.g., triethylamine, 3.0 mmol)[13]
-
Anhydrous solvent (e.g., THF, 5 mL)[13]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[13]
-
Add the anhydrous solvent and the amine base via syringe.[13]
-
Stir the mixture at room temperature for 10-15 minutes.[13]
-
Add the terminal alkyne dropwise to the reaction mixture.[13]
-
Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor its progress by TLC or GC/MS.[13]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[13]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[13]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography on silica gel.[13]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if alkyne homocoupling is a significant issue.
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Inorganic base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, phosphine ligand, and inorganic base.[13]
-
Add the anhydrous solvent via syringe.[13]
-
Stir the mixture at room temperature for 15-20 minutes.[13]
-
Add the terminal alkyne to the reaction mixture.[13]
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or GC/MS.[13]
-
Upon completion, cool the reaction to room temperature and dilute with water.[13]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[13]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography on silica gel.[13]
Data Presentation
Table 1: Comparison of Halide Reactivity in Sonogashira Coupling
| Feature | Iodo-Substituted Benzonitriles | Bromo-Substituted Benzonitriles |
| General Reactivity | Higher | Lower |
| C-X Bond Energy | Lower | Higher |
| Oxidative Addition | Faster | Slower |
| Reaction Conditions | Milder (often lower temperatures) | More forcing (often higher temperatures) |
| Catalyst Loading | Can often be lower | May require higher catalyst loading |
This table is a representative example based on typical reaction conditions and outcomes.[8]
Visualizations
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.[13][14]
Caption: Troubleshooting workflow for low or no yield in Sonogashira coupling.[1]
References
- Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides - Benchchem. (n.d.).
- Optimizing Cross-Coupling Reactions with Palladium Catalysts. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (2023). Sonogashira coupling.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem. (2025).
- Patel, I., Ganesan, G., & Jain, S. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
- Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec.
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.
- Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne - Benchchem. (2025).
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013).
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Royal Society of Chemistry.
- Wang, X., Song, Y., Qu, J., & Luo, Y. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
- Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (n.d.). PubMed.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne - Benchchem. (2025).
- Sonogashira coupling - Golden. (n.d.).
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025). Request PDF.
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides - Benchchem. (2025).
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
- Sonogashira-Type Alkynylation of Aryl Iodides and Bromides by Pd EnCat. (n.d.). Scilit.
- The Sonogashira Coupling. (n.d.).
- Sonogashira troubleshooting help needed. (2020). Reddit.
- What is the best procedure for Sonogashira coupling? (2014). ResearchGate.
- Pd‐catalyzed Sonogashira coupling of aryl iodides and aryl bromides. (n.d.). ResearchGate.
- The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. (n.d.). Journal of the American Chemical Society.
- Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System. (2009). ResearchGate.
- The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. (2018). J-Stage.
- Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions - Benchchem. (2025).
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Sonogashira coupling of arenediazonium salts: discovery and developments. (n.d.). City College.
- Recent advances in Sonogashira reactions. (n.d.). PubMed.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC.
- Recent Advances in Sonogashira Reactions. (2025). ResearchGate.
- Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. books.rsc.org [books.rsc.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Regioselectivity of 2-Bromo-6-iodobenzonitrile Reactions
Welcome to the technical support center for navigating the complexities of regioselective reactions with 2-bromo-6-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the reaction outcome at either the C-Br or C-I position. We will move beyond simplistic protocols to explore the underlying principles that govern selectivity, with a special focus on the often-misunderstood role of the solvent.
The Duality of this compound: A Tale of Two Halogens
This compound is a versatile synthetic intermediate due to the differential reactivity of its two halogen substituents. In the realm of palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity is governed by the carbon-halogen bond dissociation energies: C-I > C-Br > C-Cl.[1][2][3] This inherent difference forms the basis for achieving regioselectivity, with the weaker C-I bond being more susceptible to the initial oxidative addition step by a palladium(0) catalyst.[1] However, this intrinsic preference can be modulated, and in some cases even inverted, by the careful selection of reaction parameters, most notably the solvent.
In contrast, for nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed, with the more electronegative halogen acting as a better leaving group, following the general trend of F > Cl ≈ Br > I.[4] This guide will primarily focus on the more nuanced palladium-catalyzed cross-coupling reactions where solvent effects play a more dynamic role.
Frequently Asked Questions (FAQs)
Q1: I want to selectively functionalize the C-I bond of this compound. What are the general starting conditions?
A1: To favor reaction at the more reactive C-I bond, you should leverage its inherent susceptibility to oxidative addition.[1] Start with a standard palladium catalyst system, such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand. Non-coordinating or weakly coordinating solvents like toluene, dioxane, or THF are often a good starting point as they are less likely to interfere with the inherent reactivity trend.[5][6]
Q2: My reaction is producing a mixture of mono-substituted products at both the C-Br and C-I positions. How can I improve the regioselectivity for the C-I position?
A2: This is a common issue. Here are several factors to consider:
-
Lower the Reaction Temperature: Oxidative addition at the C-Br bond has a higher activation energy. By lowering the temperature, you can often find a window where the reaction at the C-I bond proceeds at a reasonable rate while the reaction at the C-Br bond is significantly slower.
-
Ligand Choice: Bulky, electron-rich ligands can sometimes enhance the selectivity for the C-I bond.[7]
-
Solvent: While counterintuitive, a highly polar, coordinating solvent is not always the answer and can sometimes lead to a loss of selectivity. Sticking to less coordinating solvents is a good strategy to enhance the natural reactivity difference.
Q3: Is it possible to selectively react at the C-Br bond, leaving the C-I bond untouched?
A3: Yes, this is a challenging but achievable transformation that often requires overriding the inherent reactivity. This is where the strategic choice of solvent and ligands becomes critical. Recent studies have shown that the coordination of the solvent to the palladium catalyst can be a dominant factor in determining selectivity.[8][9] Polar coordinating solvents like DMF or acetonitrile can, in some systems, alter the nature of the active catalyst and invert the selectivity.[8][9] This is often attributed to the formation of a solvent-coordinated palladium complex, which may favor oxidative addition at the more electron-deficient C-Br bond.[8][9]
Q4: I am observing significant amounts of homocoupling of my coupling partner (e.g., boronic acid in a Suzuki reaction). What is the cause and how can I fix it?
A4: Homocoupling is a frequent side reaction, particularly in Suzuki and Sonogashira couplings.[10] It is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this unwanted pathway.[10]
-
Rigorous Degassing: Ensure all your solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen).[10]
-
Fresh Reagents: Use fresh, high-purity boronic acids, as they can degrade over time.[10]
-
Copper-Free Sonogashira: For Sonogashira reactions, consider a copper-free protocol to minimize alkyne homocoupling (Glaser coupling).[10]
Q5: What is protodehalogenation and how can I prevent it?
A5: Protodehalogenation is the replacement of a halogen atom with a hydrogen atom. This side reaction can occur after the oxidative addition step if a hydride source is present in the reaction mixture.[10] Potential hydride sources include certain solvents (like alcohols), amines used as bases, or even trace amounts of water.[10] To minimize this, use anhydrous solvents and reagents, and choose your base carefully.
Troubleshooting Guide: A Deeper Dive into Solvent Effects
The choice of solvent is not merely about dissolving the reactants; it is an active participant in the catalytic cycle. The conventional wisdom that solvent polarity is the sole determinant of selectivity is an oversimplification.[9][11] Recent mechanistic studies have revealed that the coordinating ability of the solvent can be a more powerful predictor of regioselectivity.[8][9]
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity (Mixture of C-Br and C-I substitution) | The chosen solvent may be promoting competitive reaction at both sites. | For C-I selectivity: Switch to a non-coordinating solvent (e.g., Toluene, Dioxane, Cyclopentyl methyl ether).For potential C-Br selectivity: Experiment with polar, coordinating solvents (e.g., DMF, Acetonitrile, DMAC). Note that this may require significant optimization of other parameters. |
| Low or No Reactivity | The catalyst may not be soluble or active in the chosen solvent. The solvent may be coordinating too strongly to the palladium center, inhibiting the reaction. | Ensure all reactants are soluble. If using a non-polar solvent, consider a co-solvent. If you suspect strong solvent coordination is inhibiting the reaction, switch to a less coordinating solvent. |
| Inversion of Expected Regioselectivity | A coordinating solvent is likely altering the active catalytic species. | This can be exploited to your advantage if C-Br selectivity is desired. If it's an unwanted outcome, switch to a non-coordinating solvent to restore the inherent C-I reactivity. |
| Catalyst Decomposition | Some solvents can react with the catalyst or other reagents at elevated temperatures. | Be mindful of the stability of your catalyst and reagents in the chosen solvent, especially under heating. For example, DMF can be a source of dimethylamine at high temperatures, which can act as a ligand or base. |
Data Presentation: Solvent Effects on Regioselectivity in a Model Suzuki-Miyaura Coupling
The following table summarizes hypothetical but representative data on the effect of different solvents on the regioselective Suzuki-Miyaura coupling of this compound with phenylboronic acid.
| Entry | Solvent | Dielectric Constant (ε) | Coordinating Ability | Ratio (C-I : C-Br Product) |
| 1 | Toluene | 2.4 | Non-coordinating | >95 : 5 |
| 2 | THF | 7.6 | Weakly coordinating | 90 : 10 |
| 3 | Acetone | 21 | Polar, non-coordinating | 88 : 12 |
| 4 | Acetonitrile | 37.5 | Polar, coordinating | 70 : 30 |
| 5 | DMF | 36.7 | Polar, coordinating | 65 : 35 |
This data is illustrative and actual results may vary depending on the specific ligand, base, and temperature used.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a starting point for achieving high regioselectivity at the iodine position.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture with stirring to 80-90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling at the C-I Position
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3x).
-
Reagent Addition: Add a degassed solvent such as THF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.), and finally the terminal alkyne (1.1 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C). Monitor by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Mechanism: The Role of Solvent Coordination
The following diagrams illustrate the key mechanistic considerations in controlling regioselectivity.
Caption: In non-coordinating solvents, selectivity is governed by bond dissociation energy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Selective Cross-Coupling of 2-Bromo-6-iodobenzonitrile
Introduction
Welcome to the Technical Support Center. This guide provides advanced troubleshooting and practical advice for researchers, scientists, and drug development professionals working with 2-Bromo-6-iodobenzonitrile. This di-halogenated scaffold is a valuable building block for creating complex molecular architectures, but its utility hinges on achieving selective functionalization at either the highly reactive iodine position or the more robust bromine position. The choice of base is a critical, and often underestimated, parameter that governs reaction efficiency, selectivity, and the prevention of unwanted side reactions.
This document offers a structured approach to base selection for various palladium-catalyzed cross-coupling reactions, moving beyond simple protocols to explain the chemical principles behind them.
Frequently Asked Questions (FAQs)
Q1: In a selective coupling reaction with this compound, which halogen is expected to react first?
A1: The carbon-iodine (C-I) bond will react preferentially. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This reactivity trend is governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle.[2] Therefore, under carefully controlled, mild conditions (e.g., lower temperature, shorter reaction time), selective coupling at the iodine position can be achieved with high fidelity.
Q2: What is the primary role of the base in the most common cross-coupling reactions?
A2: The role of the base is specific to the reaction mechanism and cannot be generalized, which is why a single base is not suitable for all transformations.
-
Suzuki-Miyaura Coupling: The base is essential for activating the organoboron reagent. It reacts with the boronic acid to form a more nucleophilic borate anion [RB(OH)₃]⁻. This anionic species is more competent for the transmetalation step with the palladium(II) complex.[3][4]
-
Sonogashira Coupling: In the classic copper-co-catalyzed reaction, an amine base is used to deprotonate the terminal alkyne, which then forms a copper(I) acetylide.[5][6] This copper acetylide is the active species that undergoes transmetalation to the palladium center.[7][8]
-
Heck Reaction: The base is required in the final step of the catalytic cycle to regenerate the active Pd(0) catalyst.[9][10] After the desired product is formed, a hydridopalladium(II) halide species (H-Pd-L₂-X) remains, and the base facilitates the reductive elimination of HX to return the palladium to its catalytically active zero-valent state.[10][11]
Q3: For a selective Suzuki-Miyaura coupling at the C-I position, what is a reliable starting base?
A3: For substrates containing hydrolytically sensitive functional groups like the nitrile (-CN) in this compound, a moderately weak inorganic base is the recommended starting point.[12] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[13][14] They are sufficiently basic to promote the formation of the borate species for reaction at the highly reactive C-I bond but are mild enough to minimize competing side reactions like nitrile hydrolysis or undesired coupling at the C-Br bond.[12]
Q4: Can I use a strong organic base like sodium tert-butoxide (NaOtBu) for this substrate?
A4: While strong bases like NaOtBu are highly effective in many cross-coupling reactions (particularly Buchwald-Hartwig aminations), they should be used with caution for this specific substrate, especially when selectivity is desired.[2] A strong base can accelerate the reaction rate to the point where selectivity between the C-I and C-Br bonds is lost. Furthermore, strongly basic and nucleophilic conditions can promote unwanted side reactions, including degradation or hydrolysis of the nitrile functional group.[12] It is advisable to start with milder conditions and only screen stronger bases if conversion is an issue.
Troubleshooting Guide: Base-Related Issues
This section addresses common problems encountered during the selective cross-coupling of this compound where the choice of base is a likely culprit.
Issue 1: My reaction shows low or no conversion, even at the C-I bond.
-
Possible Cause: The base may be too weak or poorly soluble in the reaction solvent. For a Suzuki coupling, if the base is not strong enough to form the borate anion, transmetalation will be slow or nonexistent.[4] In a Sonogashira reaction, an insufficiently strong amine base will not deprotonate the alkyne effectively.[15]
-
Troubleshooting Steps:
-
Verify Solubility: Ensure your base has some solubility in the chosen solvent. For inorganic bases like K₃PO₄ in solvents like dioxane or toluene, adding a small amount of water (1-5%) can sometimes improve performance, but be mindful of potential side reactions.
-
Increase Base Strength Systematically: If K₂CO₃ (pKa of conjugate acid ~10.3) fails, consider a stronger base like K₃PO₄ (pKa ~12.3). Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents and can be more effective.
-
Change Base Type: For a Suzuki reaction, consider switching from a carbonate to a phosphate base. In some cases, fluoride sources like CsF or KF can be effective, although their mechanism of activation is debated.
-
Issue 2: My reaction is not selective and I'm getting a mixture of products from coupling at both the C-I and C-Br positions.
-
Possible Cause: The reaction conditions, particularly the base and temperature, are too harsh. A strong base combined with high temperatures can provide enough energy to overcome the activation barrier for oxidative addition into the stronger C-Br bond, leading to a loss of selectivity.
-
Troubleshooting Steps:
-
Reduce Temperature: This is the most effective first step. Attempt the reaction at a lower temperature (e.g., reduce from 100 °C to 60-80 °C). The C-I bond coupling should still proceed, while the C-Br coupling will be significantly disfavored.
-
Select a Weaker Base: If you are using a base like Cs₂CO₃ or a stronger organic base, switch to a milder option like K₂CO₃. The goal is to find a base that is "just right" to activate the coupling partner for reaction with the C-I bond without being aggressive enough to promote C-Br reactivity.
-
Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower, non-selective coupling from occurring.
-
Issue 3: I am observing significant amounts of dehalogenated byproduct (2-Bromobenzonitrile).
-
Possible Cause: The reaction mixture contains a source of hydride that is reducing the aryl halide. Some bases or solvents can act as hydride donors, especially at elevated temperatures. This can lead to a competing pathway where the palladium intermediate is intercepted by a hydride before it can undergo the desired coupling.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can sometimes contribute to dehalogenation pathways. Ensure your solvent and reagents are dry.
-
Screen Alternative Bases: Amine bases, especially in the presence of trace water, or alkoxides can sometimes promote dehalogenation. Switching to an inorganic carbonate or phosphate may resolve the issue.[13]
-
Change the Solvent: Ethereal solvents like dioxane or THF are generally less prone to acting as hydride donors than, for example, certain alcohols.
-
Issue 4: My product yield is low, and analysis shows byproducts related to nitrile group hydrolysis.
-
Possible Cause: The reaction conditions are too basic and/or contain too much water, leading to the hydrolysis of the nitrile (-CN) to a carboxamide or carboxylic acid.[12] This is a known issue with substrates bearing this functional group.
-
Troubleshooting Steps:
-
Avoid Hydroxide Bases: Do not use bases like NaOH, KOH, or Ba(OH)₂ if your primary concern is preserving the nitrile group.
-
Use Weaker, Non-Nucleophilic Bases: K₂CO₃ and K₃PO₄ are ideal choices. Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used, as they are generally non-nucleophilic.
-
Minimize Water: If a co-solvent is needed to solubilize an inorganic base, use the absolute minimum amount of water required. Alternatively, use a base like Cs₂CO₃ which has better solubility in many organic solvents.
-
Data Presentation: Comparison of Common Bases
The following table summarizes the properties of bases commonly used in cross-coupling reactions, with specific considerations for the selective coupling of this compound.
| Base | pKₐ of Conjugate Acid | Type | Typical Use | Considerations for this compound |
| K₂CO₃ | ~10.3 | Inorganic | Suzuki, Heck | Excellent starting point. Mild enough to ensure selectivity for C-I and preserve the nitrile group.[1][12] |
| K₃PO₄ | ~12.3 | Inorganic | Suzuki, Buchwald-Hartwig | Good alternative if K₂CO₃ is ineffective. Slightly stronger, may slightly reduce selectivity if not controlled.[14] |
| Cs₂CO₃ | ~10.4 | Inorganic | Suzuki, Buchwald-Hartwig | Higher solubility in organic solvents can improve reaction rates. Good for difficult couplings.[14] |
| NaOtBu | ~19 | Organic (Alkoxide) | Buchwald-Hartwig, Suzuki | High risk. Very strong base, likely to cause loss of selectivity and potential nitrile degradation. Use as a last resort.[2] |
| Et₃N | ~10.7 | Organic (Amine) | Sonogashira, Heck | Standard for Sonogashira. Generally too weak for Suzuki unless a specific additive is used. Non-nucleophilic.[1] |
| DIPEA | ~11.0 | Organic (Amine) | Sonogashira, Heck | Sterically hindered and non-nucleophilic. A good choice for Sonogashira reactions to minimize side reactions. |
pKa values are approximate and can vary with solvent.[16][17][18][19][20]
Logical Workflow for Base Selection
The following diagram outlines a decision-making process for selecting and optimizing the base for your cross-coupling reaction.
Caption: Decision workflow for selecting and troubleshooting the base in cross-coupling reactions.
Experimental Protocols
Protocol 1: Screening of Bases for Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol provides a method for the parallel screening of different bases to identify the optimal conditions for selective C-I bond functionalization.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bases for screening: K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 equiv each)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert atmosphere reaction vials (e.g., Schlenk tubes or microwave vials)
-
Standard laboratory glassware and magnetic stir plate
-
-
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound, the arylboronic acid, and the palladium catalyst to three separate reaction vials.
-
Base Addition: To each vial, add one of the screening bases (K₂CO₃ to vial 1, K₃PO₄ to vial 2, Cs₂CO₃ to vial 3).
-
Solvent Addition: Add the anhydrous, degassed solvent to each vial to achieve the desired concentration (typically 0.1 M).
-
Inert Atmosphere: Seal the vials, remove them from the glovebox (if used), and purge with argon or nitrogen for 5-10 minutes.
-
Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate at a moderate temperature (e.g., 80 °C).
-
Monitoring: After a set time (e.g., 2-4 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine conversion and selectivity.
-
Optimization: Based on the results, select the base that provides the best combination of high conversion of the starting material and high selectivity for the desired mono-coupled product.
-
Protocol 2: General Procedure for Selective Sonogashira Coupling at the Iodine Position
This protocol describes a standard set of conditions for the selective Sonogashira coupling at the C-I bond.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%)
-
Amine base (e.g., Et₃N or DIPEA, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere reaction flask (e.g., Schlenk flask)
-
-
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add the degassed solvent via syringe, followed by the degassed amine base and the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is often rapid and can be monitored by TLC for the consumption of the starting material.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent, and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
References
- Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
- Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- Reddit. (2021). steric hinderance and basicity.
- Unknown. pKa Values of Common Bases. [Link]
- Kirby, A. J., & Lancaster, P. W. (1972). Steric effects in the nucleophilic versus general base-catalysed intramolecular carboxy-group-assisted solvolysis of esters. Journal of the Chemical Society, Perkin Transactions 2.
- Brown, H. C., & Kanner, B. (1953). Steric Effects on the Base Strengths of Cyclic Amines. Journal of the American Chemical Society.
- Leão, R. A. C., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega.
- Quora. (2017). What is the steric effect on acidity?. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Wikipedia. Heck reaction. [Link]
- Bioengineer.org. (2026). Catalytic Enantioselective -Wittig Rearrangement Breakthrough. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Manzini, S., et al. (2014).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- University of California, Los Angeles. Table of Acids with Ka and pKa Values. [Link]
- ResearchGate. (2013). Cross-Coupling Reactions: A Practical Guide.
- University of Wisconsin-Madison. Bordwell pKa Table. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
- ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- National Institutes of Health. (2014).
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Royal Society of Chemistry. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. researchgate.net [researchgate.net]
- 18. library.gwu.edu [library.gwu.edu]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification Strategies for Products from 2-Bromo-6-iodobenzonitrile Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Bromo-6-iodobenzonitrile. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of reaction products derived from this versatile building block. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction: The Purification Challenge
This compound is a valuable starting material in organic synthesis, particularly for the construction of complex, polysubstituted aromatic compounds. Its utility stems from the differential reactivity of the iodine and bromine substituents in popular cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Typically, the carbon-iodine bond is more reactive than the carbon-bromine bond, allowing for selective functionalization.
However, this reactivity profile also presents unique purification challenges. Reaction mixtures often contain a complex array of components, including the desired product, unreacted starting material, regioisomeric byproducts, homocoupled products, and dehalogenated species. Effectively separating these closely related compounds is critical for obtaining pure products for downstream applications. This guide will equip you with the knowledge and strategies to navigate these purification challenges successfully.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of products from this compound reactions in a question-and-answer format.
Issue 1: My desired product is contaminated with unreacted this compound.
Question: After my Suzuki coupling reaction to form a 2-aryl-6-bromobenzonitrile, I'm having trouble separating my product from the starting material using column chromatography. They have very similar Rf values. What can I do?
Answer: This is a common issue as the product and starting material often have similar polarities. Here’s a systematic approach to improve your separation:
-
Optimize Your Column Chromatography Technique:
-
Solvent System: The choice of eluent is critical. For compounds of similar polarity, a shallow solvent gradient is often more effective than an isocratic system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on separation.[1][2] Consider trying a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, switching to a toluene-based system might alter the selectivity.
-
Silica Gel: Ensure you are using a high-quality silica gel with a small particle size (e.g., 40-63 µm) for better resolution. The amount of silica gel is also important; a general rule of thumb is to use a 50:1 to 100:1 weight ratio of silica gel to crude product for difficult separations.
-
Dry Loading: If your compound has limited solubility in the initial eluent, consider dry loading.[1] Pre-adsorb your crude material onto a small amount of silica gel and carefully add it to the top of your column. This can lead to sharper bands and better separation.
-
-
Consider Recrystallization:
-
If your product is a solid, recrystallization can be a highly effective purification method. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the starting material remains soluble at all temperatures.
-
Common solvent systems for aromatic nitriles include ethanol/water, isopropanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or heptane).[3][4] Perform small-scale solubility tests to identify the optimal solvent system.
-
-
Reaction Optimization:
-
The best way to avoid purification issues is to drive the reaction to completion. Consider increasing the reaction time, temperature (if the catalyst is stable), or the equivalents of the coupling partner and base to consume all the starting material.
-
Issue 2: I am observing a significant amount of a homocoupled byproduct.
Question: In my Sonogashira reaction, I'm seeing a lot of the diyne byproduct from the homocoupling of my terminal alkyne. How can I minimize this?
Answer: Homocoupling, often referred to as Glaser coupling in the context of Sonogashira reactions, is a common side reaction, particularly when using a copper co-catalyst.[5] Here are several strategies to suppress this unwanted pathway:
-
Rigorous Exclusion of Oxygen: Glaser coupling is an oxidative process. Therefore, it is crucial to maintain strictly anaerobic conditions.[5]
-
Thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Ensure all glassware is flame-dried under vacuum and the reaction is run under a positive pressure of an inert gas.
-
-
Copper-Free Conditions: The most effective way to avoid copper-mediated homocoupling is to use a copper-free Sonogashira protocol. Several palladium catalyst systems are effective without a copper co-catalyst, especially with highly reactive aryl iodides.[6]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which can disfavor the bimolecular homocoupling reaction.
-
Choice of Base and Solvent: The amine base in a Sonogashira reaction not only acts as a base but also helps to keep the copper(I) in its reduced, active state. Using a high-quality, freshly distilled amine base is important. The choice of solvent can also influence the extent of homocoupling.
A similar issue of boronic acid homocoupling can occur in Suzuki reactions, which is also often promoted by the presence of oxygen. Rigorous degassing and the use of appropriate ligands can help to minimize this side reaction.[5]
Issue 3: I have identified a byproduct corresponding to the loss of a halogen atom (protodehalogenation).
Question: My mass spectrometry analysis shows a significant peak that corresponds to my product but without the bromine atom. What is causing this, and how can I prevent it?
Answer: This byproduct is the result of protodehalogenation (or hydrodehalogenation), where the halogen is replaced by a hydrogen atom. This can happen to both the starting material and the product. The hydrogen atom can come from various sources in the reaction mixture, including water, alcohols, or even the amine base.[7]
-
Use Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize the presence of water, a potential proton source.
-
Choice of Base: Some bases are more prone to promoting protodehalogenation than others. For example, in some cases, using a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases.
-
Solvent Selection: Protic solvents like alcohols can be a source of protons. If protodehalogenation is a persistent issue, consider switching to an aprotic solvent such as toluene, dioxane, or DMF.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, which can help to outcompete the protodehalogenation side reaction.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent system for column chromatography to separate my 2,6-disubstituted benzonitrile product from byproducts?
A1: The best approach is to use Thin Layer Chromatography (TLC) to screen various solvent systems. The goal is to find a system that gives a good separation between your product spot and the spots of the major impurities, with an Rf value for your product ideally between 0.2 and 0.4.[8]
-
Start with a relatively non-polar system, such as 9:1 hexanes:ethyl acetate, and gradually increase the polarity.
-
If you don't get good separation, try a different combination of solvents. For example, substituting ethyl acetate with dichloromethane or acetone can change the selectivity of the separation.
-
For very non-polar compounds, a petroleum ether/diethyl ether system might be effective. For more polar compounds, a dichloromethane/methanol system could be a good choice.
Q2: What is the best way to remove the palladium catalyst from my final product?
A2: Residual palladium can be problematic for downstream applications, especially in pharmaceutical development. Here are a few common methods for its removal:
-
Silica Gel Filtration: Often, simply passing a solution of your crude product through a short plug of silica gel can effectively remove a significant portion of the palladium catalyst.
-
Aqueous Washes: Washing the organic layer during workup with an aqueous solution of a chelating agent can help to sequester the palladium. Saturated aqueous ammonium chloride or a dilute solution of thiourea are commonly used.
-
Activated Carbon: Treatment of a solution of your product with activated carbon can also be effective for removing residual palladium, although this may sometimes lead to a loss of product.
-
Specialized Scavengers: There are commercially available scavenger resins designed to bind and remove residual palladium from solution.
Q3: My product seems to be a mixture of regioisomers (e.g., reaction at the bromine instead of the iodine). How can I separate them?
A3: Separating regioisomers can be challenging due to their very similar physical properties.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating regioisomers. Different stationary phases (e.g., C18, phenyl-hexyl, or chiral phases for atropisomers) can provide the necessary selectivity.[9][10]
-
Careful Column Chromatography: While difficult, it is sometimes possible to separate regioisomers using flash column chromatography with a very long column and a very shallow solvent gradient.
-
Recrystallization: In some cases, fractional recrystallization can be used to separate regioisomers if one isomer is significantly less soluble than the other in a particular solvent system.
-
Reaction Optimization: The best strategy is to optimize the reaction conditions to favor the formation of a single regioisomer. For this compound, reactions at the more reactive iodine site can often be achieved with high selectivity by using milder conditions (e.g., lower temperature, shorter reaction times).
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.[11]
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).
-
Carefully apply the sample to the top of the column.
-
Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Add the resulting free-flowing powder to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure (e.g., with a nitrogen line or an air pump) to begin the elution.
-
Collect fractions in test tubes and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube and add a few drops of a potential solvent.
-
Observe the solubility at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold.[3]
-
For a two-solvent system, dissolve the compound in a small amount of a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Heat to redissolve and then cool.[4]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[11]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Substituted Benzonitriles
| Polarity of Product | Common Solvent Systems (in order of increasing polarity) |
| Non-polar | Hexanes / Petroleum Ether, Hexanes / Diethyl Ether |
| Moderately Polar | Hexanes / Ethyl Acetate, Hexanes / Dichloromethane, Toluene / Ethyl Acetate |
| Polar | Dichloromethane / Methanol, Ethyl Acetate / Methanol |
Table 2: Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Compound's melting point is lower than the solvent's boiling point; high impurity level. | Re-heat to dissolve the oil and add more of the "good" solvent; cool more slowly; use a seed crystal.[3] |
| No Crystal Formation | Solution is not saturated; compound is too soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution; add a "poor" solvent (for a two-solvent system); scratch the inside of the flask; use a seed crystal. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration; compound is too soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution; pre-heat the filtration apparatus; ensure the solution is thoroughly cooled before filtration.[11] |
Visualization
Workflow for Purification Strategy Selection
Caption: Decision-making workflow for selecting a purification strategy.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- University of Wisconsin-Madison, Department of Chemistry.
- The Royal Society of Chemistry. (2017).
- Shroder, M. (n.d.). The Sonogashira Coupling.
- BenchChem. (2025). Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds.
- Organic Chemistry Portal. Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Reactions with 6-iodo-2,3-dimethyl-2H-indazole.
- ResearchGate. (2018).
- ResearchGate. (n.d.).
- BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis.
- Magritek. (n.d.).
- SciSpace. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to...
- Journal of Chemical Education. (2014).
- Chemaxon. (2020).
- ChemicalBook. 2-Bromobenzonitrile(2042-37-7) 1H NMR spectrum.
- MDPI. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- Google Patents. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- MIT OpenCourseWare.
- Chemistry LibreTexts. (2023).
- National Institutes of Health. (2024).
- ACS GCI Pharmaceutical Roundtable.
- University of Rochester, Department of Chemistry.
- Apollo Scientific. 2-Amino-6-bromobenzonitrile.
- BenchChem. (2025).
- Organic Syntheses. (2025).
- ITW Reagents.
- PubMed. (2020).
- Google Patents. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
- MDPI. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.
- Organic Syntheses. 2-Amino-5-bromobenzaldehyde.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- Google Patents.
- CP Lab Safety. This compound, min 97%, 10 grams.
- PubMed. (2025). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.
- MDPI. (2021). A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient.
- PubMed. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
- Organometallics. (2014).
Sources
- 1. longdom.org [longdom.org]
- 2. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. scribd.com [scribd.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Dehalogenation of 2-Bromo-6-iodobenzonitrile
Welcome to the technical support guide for handling 2-Bromo-6-iodobenzonitrile. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to empower you to minimize the common side reaction of dehalogenation, thereby improving reaction yields and simplifying product purification.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the dehalogenation of this compound.
Q1: What is dehalogenation in the context of this specific substrate?
Dehalogenation, or more specifically hydrodehalogenation, is an undesired side reaction where either the iodine or the bromine atom on the this compound molecule is replaced by a hydrogen atom.[1][2] This reaction consumes your starting material, leading to the formation of 2-bromobenzonitrile or benzonitrile as byproducts. This not only reduces the yield of your desired cross-coupled product but also complicates the purification process.[1][3]
Q2: Which halogen is more susceptible to removal, the iodine or the bromine?
The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. Consequently, oxidative addition of the palladium catalyst occurs preferentially at the C-I position. This higher reactivity also means that the iodine atom is more prone to be replaced by hydrogen in a dehalogenation side reaction.[2][4] The general propensity for dehalogenation follows the order of halide reactivity: I > Br > Cl.[4]
Q3: What is the primary chemical mechanism that causes dehalogenation?
The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][3][4] This highly reactive intermediate can be generated from various sources in the reaction mixture, including:
-
Bases: Particularly strong alkoxide bases or amine bases.
-
Solvents: Protic solvents like alcohols or even trace amounts of water can serve as hydride sources.[3][5] Some aprotic solvents like DMF can also decompose at high temperatures to generate hydride species.[6]
-
Reagents: Trace impurities in reagents can sometimes contribute.
Once formed, the Ar-Pd(II)-X intermediate can react with this hydride source. Instead of proceeding with transmetalation, the complex can undergo reductive elimination of Ar-H, yielding the dehalogenated byproduct and regenerating the Pd(0) catalyst, which re-enters the unwanted cycle.[1][7]
Mechanistic Overview: Desired Coupling vs. Dehalogenation
The following diagram illustrates the primary catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and the competing dehalogenation pathway that leads to byproduct formation.
Caption: A stepwise workflow for troubleshooting and minimizing dehalogenation.
In-Depth Parameter Optimization
This table summarizes the rationale for changing key reaction parameters to suppress dehalogenation.
| Parameter | Condition Prone to Dehalogenation | Recommended Condition for Minimization | Rationale |
| Ligand | Simple, less bulky phosphines (e.g., PPh₃) | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs). [1] | Bulky, electron-rich ligands promote the final, desired reductive elimination step to form the C-C bond, making it kinetically faster than the competing dehalogenation pathway. [1] |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu). | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). [1][3] | Stronger bases are more likely to generate palladium-hydride species. Weaker, non-nucleophilic inorganic bases minimize this possibility. [8] |
| Solvent | Protic solvents (e.g., alcohols) or reducible polar aprotic solvents (e.g., DMF). | Anhydrous, aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF). [1][3][9] | Aprotic, non-polar solvents are less likely to act as a hydride source, directly reducing the concentration of the Pd-H intermediate. [8] |
| Temperature | High temperatures (>100 °C). | Lowest effective temperature (e.g., 60-80 °C). [8] | Dehalogenation can have a higher activation energy than the desired coupling reaction; therefore, lowering the temperature can disproportionately slow the side reaction. [1][3] |
| Atmosphere | Presence of air (oxygen) or moisture. | Rigorously inert atmosphere (Argon or Nitrogen). | Oxygen can lead to catalyst degradation and side reactions. Moisture can be a direct source of hydrides for dehalogenation. [5] |
Validated Experimental Protocols
The following protocols provide optimized starting points for common cross-coupling reactions with this compound, designed specifically to minimize dehalogenation.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol is designed for the selective coupling of an arylboronic acid at the more reactive C-I position while minimizing hydrodeiodination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene and Water (10:1 v/v), degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous K₃PO₄.
-
In a separate vial, add the Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the catalyst and ligand mixture to the flask.
-
Solvent Addition: Add the degassed Toluene and water mixture via syringe. [4]6. Degassing: Bubble argon through the stirred solution for 15-20 minutes to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. [3]8. Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for consumption of the starting material and formation of both the desired product and the 2-bromobenzonitrile byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-I Bond (Copper-Free)
This copper-free protocol minimizes both dehalogenation and the common side reaction of alkyne homocoupling (Glaser coupling). [10] Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Toluene or THF, anhydrous and degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (Toluene or THF) followed by the amine base (TEA or DIPEA) and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently to 40-50 °C if the reaction is sluggish. The reactivity of aryl iodides is often high enough to proceed under mild conditions. [11]5. Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the residue by column chromatography on silica gel to isolate the desired 2-bromo-6-(alkynyl)benzonitrile product.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Orbach, M., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
- Li, Z., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Omega. [Link]
- Biscoe, M. R., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings.
- ResearchGate.
- Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. [Link]
- Reddit.
- The Nobel Prize Organisation. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- Bunnett, J. F., & Moyer, C. E. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society. [Link]
- The Royal Society of Chemistry.
- Lipshutz, B. H., et al. (2015).
- Organic Chemistry Portal.
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- MDPI. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
- ResearchGate. ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- ResearchGate. Catalytic Sonogashira couplings of aryl halides with terminal alkynes a | Download Table. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions of 2-Bromo-6-iodobenzonitrile
Prepared by the Applications Science Division
Welcome to the technical support center for researchers utilizing 2-Bromo-6-iodobenzonitrile in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting for common issues related to catalyst deactivation, helping you diagnose problems, optimize conditions, and ensure the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and observations during experimentation.
Q1: My reaction has stalled or is giving a very low yield. What are the first things I should check?
A: When a cross-coupling reaction underperforms, it is crucial to systematically verify the integrity of the core components. Before investigating complex deactivation pathways, start with three critical checks:
-
Inert Atmosphere: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[1] Inadequate degassing or a poor seal can lead to rapid oxidation of Pd(0) to inactive Pd(II) species, effectively killing the catalyst before the reaction can proceed.
-
Reagent Purity: Impurities in your substrates, solvents, or base can act as catalyst poisons.[2] Ensure that your this compound is pure and that solvents are anhydrous and freshly distilled if necessary. The quality of the base is also critical; it should be anhydrous and free from contaminants.[1]
-
Catalyst & Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored correctly under an inert atmosphere.[2] Using a fresh batch of catalyst or ligand, or one from a trusted, recently opened container, can often resolve issues of low reactivity.
Q2: My reaction mixture turned dark brown or black almost immediately after adding the reagents. What does this mean?
A: The formation of a black or dark brown precipitate is a classic sign of catalyst decomposition into "palladium black".[1][3] This consists of agglomerated palladium metal particles that have precipitated from the solution. Once formed, these particles have very low surface area and are catalytically inactive.
-
Causality: This is typically caused by the decomposition of the soluble, active Pd(0) catalyst complex. Key contributors are the presence of oxygen, excessively high reaction temperatures, or the use of a phosphine ligand that is not bulky or electron-rich enough to stabilize the Pd(0) center.[1]
-
Is it salvageable? Generally, no. Once significant palladium black has formed, the concentration of active catalyst in solution is too low for the reaction to proceed efficiently. The best course of action is to set up the reaction again, paying close attention to maintaining a rigorously inert atmosphere and optimizing the temperature and ligand choice.
Q3: When using this compound, which carbon-halogen bond should react first?
A: The carbon-iodine (C-I) bond will react preferentially. The first and often rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.[4][5] The reactivity for this step follows the order of bond strength: C-I < C-Br < C-Cl.[6][7] This high reactivity of aryl iodides allows for milder reaction conditions compared to their bromide or chloride counterparts.[1] This selectivity is a powerful tool, enabling sequential cross-coupling reactions at the two different positions.
Q4: Can the nitrile group (-C≡N) on my substrate poison the palladium catalyst?
A: While possible, it is not the most common cause of deactivation. Nitriles can coordinate to palladium centers, but this binding is generally weaker and more reversible than that of classic catalyst poisons like sulfur- or phosphorus-containing impurities. However, in sensitive systems or at high concentrations, the cyano group could potentially occupy a coordination site on the palladium, slowing down the catalytic cycle. If you suspect this is an issue after ruling out more common causes, consider using a ligand that binds more strongly to the palladium center to compete with the nitrile coordination.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed diagnostic pathways for specific deactivation phenomena.
Issue 1: Rapid Catalyst Decomposition (Palladium Black Formation)
If your reaction mixture is turning black, it indicates a fundamental instability in the catalytic system.
Troubleshooting Flowchart for Catalyst Decomposition
Caption: Troubleshooting workflow for palladium black formation.
-
Oxygen Contamination: The active Pd(0) catalyst is readily oxidized by trace oxygen to Pd(II), which is incompetent in the oxidative addition step. This Pd(II) can then be reduced uncontrollably, leading to aggregation.
-
Solution: Employ rigorous techniques to remove oxygen. For solvents, this means using a "freeze-pump-thaw" method (at least three cycles) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Run the reaction in a glovebox or using Schlenk techniques.[1]
-
-
Inadequate Ligand Stabilization: The ligand's primary role is to stabilize the mononuclear Pd(0) species, preventing it from aggregating into nanoparticles.[1]
Table 1: Comparative Guide to Common Phosphine Ligands
| Ligand | Type | Key Characteristics | Common Applications |
| PPh₃ (Triphenylphosphine) | Monodentate | Air-stable, inexpensive, moderately bulky. | Standard, less demanding Suzuki and Sonogashira reactions. |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Monodentate | Very bulky, highly electron-donating, air-sensitive. | Highly effective for coupling unreactive aryl chlorides.[9] |
| SPhos | Biarylphosphine | Bulky, electron-rich, promotes fast reductive elimination. | Buchwald-Hartwig amination, Suzuki couplings.[10] |
| XPhos | Biarylphosphine | Extremely bulky, provides high catalyst stability. | Difficult C-N and C-C couplings, reactions with hindered substrates.[11] |
| dppf | Bidentate | Large "bite angle," good thermal stability. | Effective in a wide range of cross-coupling reactions.[9] |
-
Excessive Temperature: High temperatures can accelerate the rate of ligand dissociation from the metal center, leaving it vulnerable to aggregation.[1]
-
Solution: Screen a range of temperatures. While heat is often required to drive the reaction, find the minimum temperature necessary for a reasonable reaction rate. Start around 80 °C and adjust as needed.
-
Issue 2: Suspected Catalyst Poisoning
If the reaction fails to start or stops suddenly without visible decomposition, a catalyst poison may be present.
-
Impurities in Reagents or Solvents: Sulfur-containing compounds are potent poisons. Water can interfere with bases and intermediates. Other halide ions (e.g., chloride impurity in an iodide starting material) can alter catalyst speciation and reactivity.[3][6]
-
Solution: Use reagents from a new, high-purity bottle. Purify starting materials by recrystallization or chromatography. Use anhydrous, degassed solvents.
-
-
Inappropriate Base: The base is not just a stoichiometric reagent; it can influence the catalyst's stability and activity. Some bases may contain impurities, or the cation/anion pair may interact unfavorably with the catalyst.[7][12][13]
-
Solution: Ensure the base is pure and dry. If using an inorganic base like K₃PO₄ or Cs₂CO₃, ensure it is finely powdered to maximize surface area. Consider screening different bases.
-
This protocol helps determine if reagent quality is the source of the problem.
-
Baseline Reaction: Set up the reaction using your standard reagents, solvents, and conditions. Monitor for conversion over time (e.g., by TLC or LC-MS).
-
High-Purity Reaction: Set up an identical reaction in parallel. However, for this reaction, use:
-
The highest purity this compound available.
-
A freshly opened bottle of palladium catalyst and ligand.
-
Anhydrous solvent from a freshly opened bottle or one that has been freshly distilled.
-
A new bottle of high-purity base.
-
-
Comparison: If the high-purity reaction proceeds smoothly while the baseline reaction fails, it strongly indicates that one of your standard reagents is contaminated and acting as a catalyst poison.[3]
Issue 3: Unproductive Side Reactions Affecting Yield
Even if the catalyst is active, side reactions can consume starting materials or intermediates, leading to low yields of the desired product.
Catalytic Cycle and Common Deactivation Pathways
Caption: The palladium cross-coupling cycle and key off-cycle deactivation routes.
-
Homocoupling (Glaser Coupling): In Sonogashira reactions, the terminal alkyne can couple with itself, especially in the presence of the copper(I) co-catalyst and oxygen.
-
Solution: Minimize the concentration of the alkyne by adding it slowly via syringe pump. Reduce the amount of the copper catalyst or switch to a copper-free Sonogashira protocol if homocoupling remains a persistent issue.[1]
-
-
β-Hydride Elimination: This is a common decomposition pathway for organopalladium intermediates that have a hydrogen atom on a carbon atom beta to the palladium.[14][15] While not an issue for the this compound substrate itself, it becomes critical if you are coupling it with an alkyl-metal reagent (e.g., in Suzuki or Negishi coupling) that possesses β-hydrogens.
Section 3: Advanced Analytical Characterization
For persistent issues, advanced analysis of the spent reaction mixture can provide definitive evidence for the mode of deactivation.
-
Q: How can I scientifically prove what caused my catalyst to deactivate?
-
A: Several instrumental techniques can characterize the state of the palladium catalyst after a reaction:
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can determine the oxidation state of palladium, allowing you to distinguish between the active Pd(0) and oxidized, inactive Pd(II) species.[3][17][18]
-
Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the formation and size of palladium nanoparticles, confirming deactivation by aggregation.[18][19]
-
X-ray Absorption Spectroscopy (XAS): This powerful in situ technique can monitor changes in the palladium's oxidation state and coordination environment in real-time during the reaction, providing deep mechanistic insight into deactivation processes.[20]
-
-
References
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem.
- Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF - ResearchG
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Form
- Insights into Palladium Deactivation during Advanced Oxidation Processes | Chemistry of Materials - ACS Public
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- How can you prevent beta hydride elimin
- β-Hydride elimin
- Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step - ResearchG
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing).
- A Comparative Guide to Phosphine Ligands in Cross-Coupling C
- Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines - Organic Chemistry Portal.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d - ResearchG
- Ligand design for cross-couplings: phosphines - YouTube.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
- 15. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 16. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Temperature for Selective Coupling
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to one of the most critical and nuanced parameters in chemical synthesis: reaction temperature. For researchers, scientists, and drug development professionals engaged in selective coupling reactions, mastering temperature control is the key to unlocking higher yields, predictable selectivity, and cleaner reaction profiles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern success.
Troubleshooting Guide: Diagnosing and Solving Common Temperature-Related Issues
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My reaction shows low or no conversion, and most of my starting material remains. What should I do?
This is a common issue indicating that the reaction lacks sufficient energy to proceed at an appreciable rate or that the catalyst has become inactive.
Potential Cause & Diagnostic Approach
-
Insufficient Thermal Energy : The activation energy barrier for the rate-limiting step (often oxidative addition) has not been overcome.[1][2] C-H activation, in particular, often requires elevated temperatures to break the strong C-H bond.[3]
-
Catalyst Deactivation/Decomposition : The chosen temperature might be too high for the catalyst system, leading to decomposition (e.g., formation of palladium black).[4] Some ligands or catalyst complexes are not stable at elevated temperatures.
Solutions
-
Incremental Temperature Increase : Gradually raise the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C, then 120 °C).[5][6] Monitor each temperature point by TLC or GC-MS to find the minimum temperature required for efficient conversion.[3]
-
"Heat it Until it Works or Breaks" : A common mantra in process chemistry is to carefully increase the heat until the reaction proceeds or undesired side products/decomposition begins to dominate.[7] This helps define the optimal operational window.
-
Screen More Robust Catalysts/Ligands : If catalyst decomposition is observed at temperatures required for conversion, switch to a more thermally stable system. For example, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity, sometimes allowing for lower reaction temperatures.[1][4]
Question 2: I'm observing significant formation of side products, such as debromination or homocoupling. How can I suppress these?
The formation of side products often indicates that the reaction temperature is too high, providing enough energy to activate undesired reaction pathways.
Potential Cause & Diagnostic Approach
-
High Activation Energy of Side Reactions : Undesirable pathways like debromination (hydrodehalogenation) or the homocoupling of starting materials often have a higher activation energy than the desired cross-coupling reaction.[1] At elevated temperatures, these pathways become kinetically accessible.
-
Catalyst Decomposition Products : The species formed from catalyst decomposition can sometimes catalyze side reactions.
-
Presence of Oxygen or Protic Impurities : Oxygen can promote the homocoupling of boronic acids in Suzuki reactions, while protic impurities can be a source of hydrogen for debromination.[1][5]
Solutions
-
Lower the Reaction Temperature : This is the most direct way to solve the issue. By reducing the thermal energy in the system, you can often slow the undesired, higher-energy pathway to a negligible rate while still allowing the desired coupling to proceed.[1]
-
Use a More Active Catalyst System : A more efficient catalyst can often achieve the desired transformation at a milder temperature, thereby avoiding the temperature threshold for side reactions.[8]
-
Ensure Anhydrous and Inert Conditions : Rigorously use anhydrous solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) to minimize side reactions promoted by water or oxygen.[1][5]
| Common Side Product | Typical Cause Related to Temperature | Suggested Temperature Adjustment |
| Debromination / Dehalogenation | Reaction temperature is too high, activating a Pd-H mediated pathway.[1] | Systematically lower the temperature. |
| Homocoupling (e.g., Glaser coupling) | Elevated temperatures can increase the rate of alkyne or boronic acid homocoupling.[1][9] | Attempt the reaction at a lower temperature. |
| Product Isomerization | High temperatures can provide the energy for product isomerization, especially in Heck reactions. | Lower the temperature to favor the kinetic product. |
Question 3: My reaction is producing a mixture of regioisomers (e.g., in a Heck reaction). How can I improve selectivity?
Regioselectivity is a classic challenge where temperature plays a deciding role by dictating whether the reaction is under kinetic or thermodynamic control.
Potential Cause & Diagnostic Approach
-
Kinetic vs. Thermodynamic Control : Two different regioisomers can be formed through pathways with different activation energies and leading to products of different stability.
-
Kinetic Product : Forms faster (lower activation energy) and is favored at lower temperatures.[10][11]
-
Thermodynamic Product : Is more stable (lower overall Gibbs free energy) and is favored at higher temperatures where the reaction becomes reversible, allowing equilibrium to be reached.[10][11][12]
-
Solutions
-
Adjust Temperature to Favor the Desired Isomer :
-
If the desired product is the kinetic isomer , run the reaction at a lower temperature for a shorter duration.[10]
-
If the desired product is the thermodynamic isomer , run the reaction at a higher temperature for a longer time to allow the initial kinetic product to revert and form the more stable thermodynamic product.[10]
-
-
Ligand Modification : The steric and electronic properties of the ligand can profoundly influence the energy landscape of the catalytic cycle, thereby controlling regioselectivity.[4] Screening different ligands is a powerful strategy independent of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control, and how does temperature influence it?
At its core, the distinction lies in whether the product distribution is governed by the rate of formation or the stability of the final products.[13]
-
Kinetic Control prevails at lower temperatures. The reaction is essentially irreversible, and the major product is the one that forms the fastest because it has the lowest activation energy (Ea).[11][12][14]
-
Thermodynamic Control becomes dominant at higher temperatures. With sufficient energy, the initial product formation becomes reversible. The system can then reach equilibrium, and the major product will be the most stable one (the one with the lowest Gibbs free energy, ΔG).[10][11][14]
Temperature is the switch. Low temperatures trap the products in their initial distribution (kinetic), while high temperatures provide the energy to overcome the reverse activation barriers and allow the system to settle into the most stable state (thermodynamic).[11]
Caption: Reaction energy profile for kinetic vs. thermodynamic products.
Q2: What are typical starting temperature ranges for common coupling reactions?
While optimization is almost always necessary, the following table provides validated starting points for various common coupling reactions.[1]
| Coupling Reaction | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura | 80 – 120 °C | Less reactive boronic acids or aryl chlorides may require higher temperatures.[1][15] |
| Sonogashira | Room Temp – 100 °C | Aryl iodides often react at room temperature, while bromides and chlorides require heating.[1][16] |
| Heck | 80 – 140 °C | Regioselectivity can be highly temperature-dependent.[17] |
| Buchwald-Hartwig | 80 – 120 °C | The choice of ligand and base is critical and can influence the optimal temperature. |
| Ullmann | 80 – 120 °C (Modern) | Modern ligand-accelerated protocols operate at much milder conditions than traditional high-temp versions.[5] |
Q3: How does temperature affect the key steps of a catalytic cycle?
Temperature influences each elementary step in a catalytic cycle (oxidative addition, transmetalation, reductive elimination) differently.
-
Oxidative Addition : This is often the rate-limiting step and typically has a significant activation energy barrier. Increasing the temperature generally accelerates this step, which is why reactions often won't start until a certain temperature is reached.[1][18]
-
Transmetalation : This step is usually fast and less temperature-dependent than oxidative addition.
-
Reductive Elimination : This is the product-forming step. While it also accelerates with temperature, excessively high temperatures can sometimes favor the reverse reaction (oxidative addition of the product) or lead to decomposition before the product is released.[18]
The goal of optimization is to find a temperature "sweet spot" that is high enough to drive the oxidative addition at a reasonable rate but not so high that it causes catalyst decomposition or unwanted side reactions.
Q4: How can I ensure accurate and consistent temperature control in my experiments?
Precise and stable temperature control is paramount for reproducibility.
-
Heating Apparatus :
-
Oil/Sand Baths on a Hot Plate : Most common for temperatures up to 150-220 °C (depending on the oil).[19] Sand baths are safer for very high temperatures.[19] They provide uniform heating.
-
Heating Mantles : Good for larger scale or high-temperature reactions, often used with sand.[19]
-
Synthesis Workstations : These modern tools eliminate the need for oil baths and provide exceptional, software-controlled temperature precision and stability.[20]
-
-
Best Practices :
-
Stirring : Ensure vigorous and consistent stirring to avoid thermal gradients within the reaction mixture.[21]
-
Thermometer Placement : The thermometer or thermocouple should measure the internal reaction temperature, not the bath temperature, for the most accurate reading.[19][21]
-
Vessel Sealing : Remember that in an open vessel, the reaction temperature will be limited by the boiling point of the solvent.[19] For temperatures above the solvent's boiling point, a sealed vessel is required.
-
Key Experimental Protocol & Workflow
Protocol: Systematic Temperature Screening for a Coupling Reaction
This protocol outlines a general method for efficiently identifying the optimal temperature.
-
Preparation : In parallel, prepare 3-5 identical reaction vials or flasks. Each should be flame-dried and equipped with a stir bar.
-
Reagent Addition : Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), charge each vessel with the aryl halide (1.0 equiv), coupling partner (e.g., boronic acid, 1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition : Add the same volume of anhydrous, degassed solvent (e.g., Dioxane) to each vessel via syringe to achieve a consistent concentration (e.g., 0.1 M).[1]
-
Heating : Place each sealed vessel in a separate, pre-heated heating block or oil bath set to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).[5]
-
Monitoring : After a set time (e.g., 2 hours), take a small aliquot from each reaction. Quench and analyze by TLC, GC-MS, or LC-MS to determine the conversion and selectivity at each temperature.
-
Analysis : Continue monitoring over time (e.g., at 6, 12, and 24 hours) to build a complete profile of reaction progress versus temperature. Identify the temperature that gives the best combination of yield, selectivity, and reaction time while minimizing side product formation.
Caption: A generalized troubleshooting workflow for low yield or selectivity.
References
- Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
- Managing reaction temperature for selective 2-Bromopyrazine coupling. Benchchem.
- Tips & Tricks: Heating and Cooling. University of Rochester Department of Chemistry.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. PMC.
- Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes.
- New Experimental Techniques for Organic Synthesis. Mettler Toledo.
- New Computational Approach Predicts Chemical Reactions at High Temperatures. Columbia Engineering.
- How to set a synthesis reaction to a particular temperature? ResearchGate.
- Kinetic Versus Thermodynamic Control Of A Reaction. Jack Westin.
- Kinetic and Thermodynamic Control. Dalal Institute.
- Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. DiVA portal.
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
- Technical Support Center: Strategies to Increase the Rate of C-H Functionalization Reactions. Benchchem.
- Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Oxidative Addition, Transmetalation, and Reductive Elimination at a 2,2′-Bipyridyl-Ligated Gold Center. Journal of the American Chemical Society.
- How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit.
- Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichloro-4-iodo-1,3-thiazole. Benchchem.
- What is the best procedure for Sonogashira coupling? ResearchGate.
- Sonogashira coupling. Wikipedia.
- Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jackwestin.com [jackwestin.com]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. diva-portal.org [diva-portal.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. mt.com [mt.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Reactions with 2-Bromo-6-iodobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-iodobenzonitrile. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the scale-up of chemical reactions involving this versatile but sterically demanding building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions when working with this compound.
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
The main challenge arises from the steric hindrance imposed by the ortho-bromo and ortho-cyano groups. This steric congestion can significantly impact the rate and efficiency of the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1] The bulky substituents can hinder the approach of the palladium catalyst to the carbon-halogen bonds, necessitating carefully optimized reaction conditions.
Q2: Which halogen is more reactive in this compound?
The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[2] This differential reactivity allows for selective functionalization at the iodo-position under milder conditions, leaving the bromo-position available for subsequent transformations. The general order of reactivity for aryl halides is I > Br > Cl.
Q3: What are the key safety precautions when handling this compound?
As a benzonitrile derivative, this compound must be handled with care to avoid the potential release of hydrogen cyanide (HCN) gas, which is highly toxic.[3][4] It is crucial to avoid contact with strong acids and to work in a well-ventilated fume hood at all times.[3][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), safety goggles, and a lab coat.[4] An emergency plan for cyanide exposure should be in place, and an antidote kit may be required depending on the scale of the reaction.[5]
Q4: How can I effectively remove residual palladium from my product on a large scale?
Residual palladium is a common issue in large-scale cross-coupling reactions. Effective removal is critical, especially in pharmaceutical applications. Methods include:
-
Filtration through Celite®: To remove precipitated palladium black.
-
Scavengers: Treatment with reagents like 2,4,6-trimercaptotriazine (TMT) or silica-supported scavengers can precipitate soluble palladium species.[6]
-
Activated Carbon: Can be used to adsorb residual palladium.
-
Crystallization: Often the most effective method for achieving high purity on a large scale.
The choice of method will depend on the nature of the product, the solvent system, and the level of palladium contamination.[7]
Troubleshooting Guide for Scale-Up Reactions
This section provides a structured approach to troubleshooting common issues encountered during the scale-up of cross-coupling reactions with this compound.
Issue 1: Low or Stalled Reaction Conversion
Low or stalled conversion is a frequent problem when scaling up, often due to the steric hindrance of the substrate.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low reaction conversion.
In-depth Analysis:
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition.[8] This can be more pronounced at scale due to localized heating. Ensure rigorous degassing of solvents and maintain a positive inert gas pressure. For sterically hindered substrates like this compound, bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands) can stabilize the palladium center and promote the desired catalytic cycle.[8]
-
Ligand Selection: Standard ligands like PPh₃ may not be effective for this substrate. Sterically demanding ligands are often necessary to facilitate the oxidative addition step by creating a more reactive, coordinatively unsaturated palladium species.[9][10]
-
Heat Transfer and Mixing: In large reactors, inefficient heat transfer can lead to localized hot spots, causing catalyst decomposition and byproduct formation. Similarly, poor mixing can result in localized concentration gradients, stalling the reaction. Ensure your reactor is equipped with an appropriate agitation system and that heating is controlled and evenly distributed.
Issue 2: Formation of Significant Byproducts
The formation of byproducts can complicate purification and reduce yield, a critical consideration in drug development.
Common Byproducts and Mitigation Strategies:
| Byproduct Type | Common Cause | Mitigation Strategy at Scale |
| Homocoupling of Boronic Acid/Ester | Presence of oxygen; inefficient catalyst activation. | - Rigorous degassing of the reaction mixture is crucial. - Consider using a Pd(0) source directly or ensuring complete reduction of a Pd(II) precatalyst before adding the coupling partners. |
| Protodeboronation | Decomposition of the boronic acid, often exacerbated by high temperatures and prolonged reaction times. | - Optimize the reaction temperature to the minimum required for a reasonable rate. - Consider using a more stable boronic ester (e.g., pinacol ester). - Slow addition of the boronic acid can maintain a low concentration, minimizing decomposition. |
| Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions | Presence of oxygen; excess copper(I) catalyst. | - Maintain a strictly inert atmosphere. - Use the minimum effective amount of copper(I) iodide (CuI). - Consider copper-free Sonogashira protocols, which can significantly reduce this byproduct.[11] |
| Dehalogenation (Hydrodehalogenation) | Presence of a hydride source (e.g., solvent, base, or impurities). | - Use high-purity, anhydrous solvents and bases. - Ensure all reagents are free from potential hydride-donating impurities. |
Issue 3: Poor Chemoselectivity (Reaction at both Bromo and Iodo sites)
While the C-I bond is more reactive, forcing conditions can lead to undesired reactions at the C-Br bond.
Strategies to Enhance Chemoselectivity:
-
Milder Reaction Conditions: Use lower temperatures and shorter reaction times to favor the more reactive C-I bond.
-
Catalyst and Ligand Optimization: A less reactive catalyst system may exhibit greater selectivity. Screen different palladium sources and ligands.
-
Control Stoichiometry: Use a slight excess of the dihaloarene relative to the nucleophilic coupling partner to minimize double addition.
Scale-Up Experimental Protocols
The following are generalized protocols intended as a starting point. Optimization for specific coupling partners and scales is essential.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol is designed for selective coupling at the more reactive iodo-position.
Reaction Setup Workflow:
Caption: Workflow for a scale-up Suzuki-Miyaura reaction.
Materials:
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Arylboronic acid or pinacol ester | 1.1 - 1.2 |
| Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | 0.5 - 2 mol% |
| Bulky Phosphine Ligand (e.g., SPhos) | 1 - 4 mol% |
| Base (e.g., K₂CO₃, K₃PO₄) | 2.0 - 3.0 |
| Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) | - |
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and inert. Purge thoroughly with nitrogen or argon.
-
Reagent Charging: Charge this compound, the arylboronic acid/ester, and the base into the reactor.
-
Catalyst Addition: Add the palladium catalyst and ligand. For large-scale operations, it may be preferable to add the catalyst as a solution in the reaction solvent.
-
Solvent Addition: Add the degassed solvent system.
-
Degassing: Sparge the reaction mixture with nitrogen or argon for 30-60 minutes to ensure all dissolved oxygen is removed.[12]
-
Reaction: Heat the mixture to the optimized temperature (typically 80-100 °C) with efficient agitation.
-
Monitoring: Monitor the reaction progress by HPLC or LC-MS until consumption of the starting material is complete.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with an appropriate organic solvent (e.g., ethyl acetate, toluene). c. Wash with water and then brine to remove inorganic salts.[12] d. If palladium black is present, filter the organic layer through a pad of Celite®.[6] e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization from an appropriate solvent system to achieve the desired purity for pharmaceutical applications.
Protocol 2: General Work-up and Palladium Removal
This protocol outlines a general procedure for the work-up and removal of residual palladium catalyst.
Work-up and Purification Flow:
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. depts.washington.edu [depts.washington.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-iodobenzonitrile Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the effective removal of residual palladium catalysts from reaction mixtures containing 2-Bromo-6-iodobenzonitrile. Given the frequent use of this substrate in complex organic syntheses, particularly in the development of active pharmaceutical ingredients (APIs), ensuring minimal palladium content in the final product is a critical concern. This center offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to address the specific challenges encountered during the purification of these reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of palladium from reaction mixtures containing this compound particularly challenging?
A1: The primary challenge stems from the potential for the nitrile group and the aryl halides in this compound to coordinate with palladium species. This can lead to the formation of soluble palladium complexes that are difficult to remove by simple filtration. Furthermore, the nature of the palladium species in the reaction mixture (e.g., Pd(0) vs. Pd(II), monomeric vs. colloidal) can vary, requiring different removal strategies.
Q2: What are the regulatory requirements for residual palladium in APIs?
A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products. For palladium, a Class 2B element, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[1][2][3] This translates to a concentration limit of 10 parts per million (ppm) for a drug with a daily dose of 10 g.[2][3]
Q3: What are the most common methods for palladium removal, and how do I choose the right one?
A3: The most prevalent methods include filtration through adsorbents like Celite®, treatment with metal scavengers (e.g., silica-based thiols, activated carbon), column chromatography, and crystallization.[4][5][6][7] The optimal method depends on several factors:
-
Form of Palladium: Heterogeneous catalysts like Pd/C are often removed by filtration, while homogeneous catalysts require scavenging or chromatography.[6]
-
Reaction Scale: For large-scale production, methods that are cost-effective and easily scalable, such as scavenger resins or specialized filtration systems, are preferred.[8][9]
-
Product Characteristics: The solubility and stability of your product will dictate the choice of solvents and the feasibility of methods like crystallization or extraction.
-
Desired Purity: The required final palladium concentration will determine the rigor of the purification strategy. Often, a combination of methods is necessary to achieve ppm-level purity.[3]
Q4: What are palladium scavengers and how do they function?
A4: Palladium scavengers are solid-supported materials, often based on silica or polymers, that are functionalized with ligands that have a high affinity for palladium.[3][10] These ligands, such as thiols, thioureas, or amines, chelate the palladium, which is then removed from the reaction mixture by simple filtration.[5][8][11][12] The choice of scavenger can depend on the oxidation state of the palladium and the solvent system.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the removal of palladium from your this compound reaction mixture.
Issue 1: High levels of residual palladium remain after initial filtration.
-
Possible Cause: The palladium may be present as soluble complexes or fine colloidal particles that pass through standard filter media.
-
Solutions:
-
Use a Filter Aid: Employ a pad of Celite® or another filter aid to trap finer particles.[4][7] Pre-wetting the Celite pad with the solvent can enhance its effectiveness.[6]
-
Adsorption: Treat the reaction mixture with activated carbon. Activated carbon has a high surface area and can effectively adsorb dissolved palladium species.[9][11][13]
-
Employ Scavengers: If soluble palladium is the issue, filtration alone will be insufficient. Utilize a palladium scavenger with a high affinity for the specific palladium species in your reaction. Thiol-functionalized silica is often a good starting point.[5][12][14]
-
Issue 2: Low product recovery after using a palladium scavenger.
-
Possible Cause: The scavenger may be adsorbing your product in addition to the palladium. This is more likely with highly polar products or if an excessive amount of scavenger is used.
-
Solutions:
-
Optimize Scavenger Amount: Reduce the amount of scavenger used. A typical starting point is 3-10 equivalents relative to the palladium catalyst.[5]
-
Screen Different Scavengers: Test a variety of scavengers with different functional groups to find one that is more selective for palladium over your product.[6]
-
Thorough Washing: After filtration, wash the scavenger thoroughly with the reaction solvent to recover any adsorbed product.[5]
-
Issue 3: Inconsistent results between batches.
-
Possible Cause: The form of the residual palladium may vary from one reaction to another, influenced by slight changes in reaction conditions (e.g., temperature, stirring rate, reaction time).
-
Solutions:
-
Standardize Reaction Protocol: Ensure that all reaction parameters are tightly controlled to produce a more consistent form of residual palladium.
-
Develop a Robust Purification Protocol: Design a multi-step purification process that can effectively remove different forms of palladium. For example, a sequence of Celite filtration, followed by activated carbon treatment, and then a final polishing step with a high-affinity scavenger can provide more consistent results.[3]
-
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalysts (e.g., Pd/C) by Filtration
-
Celite Pad Preparation: Create a 1-2 cm thick pad of Celite® in a sintered glass funnel or a Büchner funnel fitted with filter paper.[4][5]
-
Dilution: Dilute the reaction mixture with a suitable solvent to reduce viscosity.
-
Filtration: Carefully pour the diluted mixture over the Celite pad.
-
Washing: Wash the Celite pad with additional fresh solvent to ensure complete recovery of the product.[5]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.[5]
Protocol 2: Palladium Removal using Activated Carbon
-
Addition of Activated Carbon: To the crude reaction mixture, add activated carbon (typically 5-10 wt% relative to the crude product).[5][15]
-
Stirring: Stir the suspension at room temperature for 2-12 hours.[5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite helps to remove fine carbon particles.[5][15]
-
Washing and Concentration: Wash the Celite/carbon cake with fresh solvent and concentrate the combined filtrates.[5]
Protocol 3: Palladium Removal using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
-
Scavenger Selection: Choose a thiol-based silica scavenger suitable for your palladium catalyst and solvent system.[5]
-
Addition of Scavenger: After the reaction is complete, add the scavenger to the reaction mixture. The amount of scavenger will depend on the amount of palladium used and should be optimized (typically 3-10 equivalents relative to palladium).[5]
-
Stirring: Stir the mixture at room temperature or with gentle heating (if your product is thermally stable) for 2 to 24 hours. The optimal time should be determined experimentally.[5]
-
Filtration: Remove the scavenger by filtration, washing it thoroughly with the reaction solvent to recover your product.[5]
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite®) | Variable, effective for heterogeneous Pd | Simple, inexpensive | Ineffective for soluble or colloidal Pd[6] |
| Activated Carbon | >90% | Cost-effective, good for many Pd species[9] | Can adsorb product, leading to yield loss[1] |
| Silica-Based Scavengers | >99% | High selectivity, high efficiency[14][16] | Higher cost than carbon or Celite |
| Column Chromatography | >90% | Can remove other impurities simultaneously | Solvent-intensive, can be time-consuming[17] |
| Crystallization | Variable | Can provide very high purity product | Product loss in mother liquor, may not be effective for all products[9] |
Visualization of Workflow
Diagram 1: Decision-Making Workflow for Palladium Removal
Caption: A flowchart to guide the selection of an appropriate palladium removal strategy.
References
- ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
- Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division.
- Pharmaceutical Technology. (2008, October 1). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
- SpinChem. Palladium catalyst recovery using scavenger resin.
- PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
- BHS-Sonthofen Inc. (2019, April 2). Inventive Filtration Technologies for Palladium Recovery.
- PubMed. (2009, February 15). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence.
- Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Google Patents. US20050256327A1 - Method of removing palladium.
- ACS Publications. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- MDPI. (2023, April 25). Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System.
- ACS Publications. (2024, May 28). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen.
- Powder Systems. (2023, June 6). Which Filtration Products are Used for Catalyst Recovery?
- MDPI. (2021, July 26). A Review of Recovery of Palladium from the Spent Automobile Catalysts.
- Onyx Scientific. (2022, August 10). Palladium scavenging: From 1% to within ICH limits.
- ResearchGate. (2014, May 1). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium.
- Johnson Matthey Technology Review. (2013, October 1). oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- ResearchGate. Methods for removal of palladium.
- Wordpress. General literature on Metals Removal.
- Reddit. (2025, September 19). Your trick to remove residual palladium.
- ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- NIH. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
- ResearchGate. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. onyxipca.com [onyxipca.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spinchem.com [spinchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. silicycle.com [silicycle.com]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Solubility Challenges with 2-Bromo-6-iodobenzonitrile
Welcome to the technical support center for 2-Bromo-6-iodobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile dihalogenated benzonitrile in their synthetic endeavors. Poor solubility of a key reagent can be a significant bottleneck in reaction progress, leading to low yields, reproducibility issues, and analytical challenges. This document provides a structured, in-depth approach to understanding and overcoming the solubility limitations of this compound in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: While extensive quantitative solubility data for this compound is not widely published, its chemical structure—a substituted, relatively nonpolar aromatic ring—provides a strong basis for predicting its solubility profile. It is anticipated to be poorly soluble in aqueous solutions but should exhibit good to moderate solubility in a range of common organic solvents. Based on its structural similarity to other dihalobenzonitriles and its typical use in cross-coupling reactions, we can infer its likely solubility behavior.
Q2: Why am I observing incomplete dissolution of this compound in my reaction solvent?
A2: Incomplete dissolution is a common issue and can stem from several factors. Firstly, the intrinsic solubility of the compound in the chosen solvent may be limited at the desired concentration. Secondly, the rate of dissolution may be slow, giving the appearance of poor solubility. Finally, the purity of the reagent can play a role; insoluble impurities may be present. It is crucial to ensure you are using a high-purity grade of this compound for predictable results[1].
Q3: Can the choice of solvent impact the reactivity of this compound?
A3: Absolutely. The solvent not only needs to dissolve the reactants but also must be compatible with the reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF, DMSO, THF, and dioxane are frequently employed as they can often solvate both the organic substrate and the inorganic salts used in the reaction, while also being stable at the elevated temperatures often required.
Troubleshooting Poor Solubility
When faced with solubility challenges, a systematic approach is key. The following troubleshooting guide provides a series of steps and alternative strategies to enhance the dissolution of this compound in your reaction medium.
Initial Assessment of the Solubility Issue
Before implementing changes to your protocol, it's important to characterize the problem. Is the compound completely insoluble, or is it partially dissolved? Does solubility improve with heating? Answering these questions will guide your troubleshooting strategy.
The following workflow provides a decision-making framework for addressing solubility problems.
Caption: Interplay of factors for enhancing solubility.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and overcome the solubility challenges associated with this compound, paving the way for more efficient and successful synthetic outcomes.
References
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- BenchChem. Technical Support Center: Troubleshooting Failed Heck Reactions with 2-Bromo-5-iodobenzonitrile.
- BenchChem. An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine.
- Exploring the Synthesis Applications of this compound.
- gChem Global. Dimethyl Sulfoxide (DMSO).
- Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.
Sources
Technical Support Center: Managing Steric Hindrance in 2-Bromo-6-iodobenzonitrile Couplings
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Bromo-6-iodobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this sterically demanding substrate. Our goal is to provide field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles and achieve your synthetic goals.
Section 1: Foundational Concepts & General FAQs
This section addresses the fundamental challenges posed by this compound and provides general troubleshooting advice applicable across different coupling reactions.
Q1: Why are my cross-coupling reactions with this compound consistently failing or resulting in low yields?
A1: The primary challenge with this substrate is severe steric hindrance. The ortho-position of the reacting C-I bond is flanked by a bulky bromine atom and a coordinating cyano group. This steric congestion significantly impedes the initial, and often rate-limiting, oxidative addition step of the palladium catalytic cycle.[1][2] Standard coupling conditions, which work for less hindered aryl halides, are typically insufficient because the palladium catalyst cannot efficiently access the carbon-iodine bond. Overcoming this requires a catalytic system specifically designed to handle sterically demanding substrates, focusing primarily on the choice of ligand.[3]
Q2: In a selective coupling reaction, which halogen is expected to react first, the iodine or the bromine?
A2: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[4][5][6] This follows the general halide reactivity trend: I > Br > Cl > F. This differential reactivity is a powerful synthetic tool, allowing for selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations.[4] Your experimental design should almost always target the C-I bond first.
Q3: To drive the reaction, I've been increasing the temperature, but this only leads to starting material decomposition and byproduct formation. What should I do instead?
A3: Increasing temperature is often a counterproductive strategy for sterically hindered couplings. While it can increase the reaction rate, it often accelerates side reactions like catalyst decomposition, protodeborylation (in Suzuki couplings), or hydrodehalogenation at a faster rate than the desired product formation.[7][8] The more effective approach is to focus on catalyst system optimization at a moderate temperature . The key is to select a highly active catalyst that can overcome the steric barrier without requiring excessive thermal energy. This involves a systematic screening of bulky, electron-rich ligands that are known to accelerate the challenging oxidative addition and reductive elimination steps.[3]
Section 2: Troubleshooting Specific Cross-Coupling Reactions
Here, we address issues specific to the most common coupling reactions performed with this substrate.
A. Suzuki-Miyaura Coupling
The formation of a C(sp²)-C(sp²) bond using an organoboron reagent.
Q1: I am attempting a Suzuki coupling at the iodo-position, but I only recover my starting materials. What is the most likely culprit?
A1: Assuming reagent purity and an inert atmosphere are confirmed, the issue is almost certainly an inadequate catalyst system. For a substrate this hindered, common catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often completely ineffective. The triphenylphosphine ligand is not sterically bulky or electron-rich enough to promote the difficult oxidative addition.[9] You must use a modern catalyst system composed of a palladium pre-catalyst and a specialized bulky phosphine ligand.[10][11]
Q2: What are the recommended ligands, palladium sources, and bases for a successful Suzuki coupling with this substrate?
A2: This is the most critical question. Your success hinges on the right combination.
-
Ligands: The most effective ligands are bulky, electron-rich biaryl monophosphine ligands. These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species that is less sterically encumbered and more readily undergoes oxidative addition.[3][10] Excellent starting choices include XPhos, SPhos, and RuPhos .[12]
-
Palladium Source: While Pd₂(dba)₃ or Pd(OAc)₂ can be used, it is highly recommended to use a modern, air-stable palladium pre-catalyst , such as an XPhos Pd G3 or G4 palladacycle. These pre-catalysts readily and reliably generate the active L-Pd(0) species in situ upon exposure to the base, leading to more reproducible results.[3][11]
-
Base: Strong bases can promote protodeborylation of the boronic acid, a significant side reaction when the main coupling is slow.[13] Therefore, moderately weak inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[8]
Q3: I'm observing significant formation of a biaryl byproduct from my boronic acid (homocoupling). How can this be minimized?
A3: Boronic acid homocoupling is typically promoted by the presence of oxygen and a Pd(II) species.[14] When your desired cross-coupling is slow due to steric hindrance, this side reaction becomes more competitive. To mitigate it:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated using freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period (30-60 min).[15]
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are often more stable towards both homocoupling and protodeborylation than the corresponding boronic acids.[14]
-
Optimize Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess should be avoided as it can favor homocoupling.
B. Sonogashira Coupling
The formation of a C(sp²)-C(sp) bond using a terminal alkyne.
Q1: My standard Sonogashira reaction (Pd/Cu catalysis, amine base) is failing and producing a thick slurry of what I assume is alkyne homocoupling byproduct. What is happening?
A1: You are likely observing Glaser coupling, the copper-catalyzed homocoupling of your terminal alkyne.[2] This side reaction is notoriously problematic when the desired palladium-catalyzed cross-coupling is slow, which is exactly the case with this compound. The copper(I) co-catalyst, intended to facilitate the transmetalation step, rapidly dimerizes the alkyne while the sterically hindered oxidative addition at the palladium center lags far behind.
Q2: How can I prevent Glaser homocoupling and achieve the desired product?
A2: The most effective solution is to switch to a copper-free Sonogashira protocol .[2][5] These methods eliminate the root cause of Glaser coupling. Success in a copper-free system for this substrate relies on a carefully optimized set of conditions to facilitate the now rate-limiting transmetalation step.
Q3: What are the key components of a robust copper-free Sonogashira protocol for this substrate?
A3:
-
Catalyst System: As with the Suzuki coupling, a combination of a palladium source (e.g., PdCl₂(PPh₃)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is critical. Ligands like cataCXium® A or XPhos have shown success in challenging copper-free couplings.[2][16]
-
Base: A strong base is often required to deprotonate the alkyne sufficiently for the copper-free transmetalation to occur. While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can work, you may need a stronger base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) .[17] The choice must be made carefully to avoid incompatibility with other functional groups.
-
Solvent: Anhydrous, polar aprotic solvents like THF, dioxane, or DMF are typical choices.[5]
C. Buchwald-Hartwig Amination
The formation of a C(sp²)-N bond using an amine.
Q1: I am trying to perform a Buchwald-Hartwig amination at the iodo-position, but I see no product formation even with standard ligands like BINAP.
A1: The Buchwald-Hartwig amination of such a hindered substrate is one of the most challenging transformations. Steric hindrance affects not only the oxidative addition but also the final C-N reductive elimination step. Standard ligands, even bidentate ones like BINAP, are generally ineffective. You require highly specialized, state-of-the-art ligands developed specifically for difficult aminations.[3]
Q2: Which specific ligands and bases are recommended for this transformation?
A2:
-
Ligands: Success is almost exclusively found with very bulky and electron-rich dialkylbiaryl phosphine ligands. The go-to choices for this class of transformation are BrettPhos , tBuXPhos , or Josiphos-type ligands.[3][18] These ligands create a highly active, coordinatively unsaturated palladium center and are sterically imposing enough to promote the difficult reductive elimination step.
-
Base: A strong, non-nucleophilic base is essential. The most common and effective bases are sodium tert-butoxide (NaOtBu) , lithium tert-butoxide (LiOtBu) , and lithium bis(trimethylsilyl)amide (LHMDS) .[3] Base selection can be critical and may require screening.
-
Palladium Source: Again, air-stable palladacycle pre-catalysts (e.g., BrettPhos Pd G3) are highly recommended for reproducibility and high activity.[3]
Section 3: Data Summaries & Experimental Protocols
Table 1: Recommended Starting Conditions for Screening
| Parameter | Suzuki-Miyaura Coupling | Copper-Free Sonogashira | Buchwald-Hartwig Amination |
| Pd Source | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2.5 mol%) | BrettPhos Pd G3 (2 mol%) |
| Ligand | (Included in Pre-catalyst) | XPhos (6 mol%) | (Included in Pre-catalyst) |
| Coupling Partner | Arylboronic Acid (1.2 eq) | Terminal Alkyne (1.2 eq) | Amine (1.2 eq) |
| Base | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) | NaOtBu (1.4 eq) |
| Solvent | Dioxane / H₂O (10:1) | Dioxane (Anhydrous) | Toluene (Anhydrous) |
| Temperature | 80 - 100 °C | 80 - 110 °C | 100 - 110 °C |
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position [8][19]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio, to make a 0.1 M solution with respect to the halide) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling [2][5]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 0.025 equiv), the phosphine ligand (e.g., XPhos, 0.06 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous, degassed 1,4-dioxane via syringe, followed by the terminal alkyne (1.2 equiv).
-
Reaction Execution: Heat the mixture to 100 °C and stir vigorously for 16-24 hours.
-
Monitoring & Work-up: Follow steps 5-7 as described in Protocol 1.
Protocol 3: Buchwald-Hartwig Amination [3][18]
-
Glovebox Setup: Inside an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 equiv) and sodium tert-butoxide (NaOtBu, 1.4 equiv) to a Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv), followed by the amine (1.2 equiv) and anhydrous, degassed toluene.
-
Reaction Execution: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C. Stir for 12-24 hours.
-
Monitoring & Work-up: Follow steps 5-7 as described in Protocol 1, using caution when quenching the strong base during work-up.
Section 4: Visualization of Key Concepts
A clear understanding of the workflow and mechanistic challenges is crucial for success.
Caption: General troubleshooting workflow for hindered couplings.
Caption: The steric clash between the substrate and catalyst.
References
- Hartwig, J. F. (2008). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society. [Link][1][20][21]
- Gagnier, S. V., & Organ, M. G. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. National Institutes of Health. [Link][22][23]
- Ackermann, L., et al. (2020). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
- Vantourout, J. C., et al. (2015). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. [Link][12]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][14]
- Reddit User Discussion. (2025). Problems with Suzuki coupling. r/Chempros on Reddit. [Link][9]
- ResearchGate User Discussion. (2014). How can I solve my problem with Suzuki coupling?
- So, C. M., & Buchwald, S. L. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
- Wikipedia. Sonogashira coupling. Wikipedia. [Link][26]
- Reddit User Discussion. (2024). Struggling with Suzuki Reaction. r/Chempros on Reddit. [Link][11]
- Lee, D., et al. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link][16]
Sources
- 1. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparative reactivity of C-I vs C-Br bond in 2-Bromo-6-iodobenzonitrile
<A> ## A Researcher's Guide to the Chemoselective Reactivity of 2-Bromo-6-iodobenzonitrile: C-I vs. C-Br
For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Dihaloarenes, such as this compound (CAS: 1245648-93-4), offer a powerful platform for building molecular complexity through sequential, site-selective reactions.[1] This guide provides an in-depth comparison of the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this versatile building block, supported by fundamental principles and experimental data to inform synthetic strategy.
The Fundamental Basis of Reactivity: A Tale of Two Bonds
The differential reactivity of the C-I and C-Br bonds in aryl halides is primarily governed by their respective bond dissociation energies (BDE).[2][3] The C-I bond is inherently weaker and more easily cleaved than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine and the resulting longer, less effective orbital overlap with carbon compared to bromine.[4][5]
This fundamental difference in bond strength is the principal driver of chemoselectivity in a wide array of transformations, most notably in palladium-catalyzed cross-coupling reactions.[6][7] The initial, and often rate-determining, step in many of these catalytic cycles is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[8][9] The weaker C-I bond undergoes this oxidative addition at a significantly faster rate than the C-Br bond, allowing for selective functionalization at the iodine-bearing position.[6]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity Trend |
| Aryl C-I | ~213-285 | Highest |
| Aryl C-Br | ~285-346 | Intermediate |
| Aryl C-Cl | ~327-397 | Lower |
| Aryl C-F | ~485-570 | Lowest |
| Data compiled from multiple sources.[10][11][12][13] |
The general order of reactivity for aryl halides in these transformations is overwhelmingly R-I > R-Br > R-Cl > R-F.[7][14] This predictable trend allows chemists to design synthetic routes that selectively address one halogen in the presence of another.
Visualizing the Reactivity Principle
The following diagram illustrates the relationship between bond energy and the propensity for oxidative addition, the key selectivity-determining step in many cross-coupling reactions.
Caption: Relationship between bond energy and reaction selectivity.
Experimental Evidence: Selective Cross-Coupling Reactions
The theoretical preference for C-I bond activation is robustly supported by a wealth of experimental data. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are routinely used to selectively functionalize the C-I bond of this compound and similar dihaloarenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron compound, is a prime example of this chemoselectivity.[15][16] The reaction typically proceeds under mild conditions with high functional group tolerance.[17] When this compound is subjected to Suzuki-Miyaura conditions with one equivalent of a boronic acid or ester, the coupling occurs exclusively at the C-I position.[6][18]
Generalized Experimental Workflow: Selective Suzuki-Miyaura Coupling
Caption: General workflow for selective Suzuki-Miyaura coupling.
Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling
-
Setup: To an oven-dried flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a suitable base such as potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent and Degassing: Add a solvent mixture, such as toluene and water (e.g., 4:1 ratio, 5 mL total). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and stir until TLC or LC-MS analysis indicates complete consumption of the starting iodoarene.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-6-arylbenzonitrile product.
The remaining C-Br bond can then be subjected to a second, often more forcing, cross-coupling reaction with a different boronic acid to generate unsymmetrical biaryl products.[7][19]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[20][21][22] Similar to the Suzuki reaction, the reactivity order follows the C-X bond strength, with aryl iodides being significantly more reactive than aryl bromides.[20][23] This allows for the selective alkynylation of this compound at the C-I position.
Protocol: Selective Mono-Alkynylation via Sonogashira Coupling
-
Setup: In a flask, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent like THF or DMF.
-
Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), copper(I) iodide (CuI, 0.04 mmol), and a base such as triethylamine (Et₃N, 2.5 mmol).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until the reaction is complete.
-
Workup: Filter the reaction mixture through a pad of celite to remove insoluble salts.[24] Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent like dichloromethane, wash with aqueous ammonium chloride, then water and brine. Dry the organic phase and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction to form C-N bonds from aryl halides and amines.[25][26] The general reactivity trend of Ar-I > Ar-Br > Ar-Cl holds, allowing for selective C-N bond formation at the C-I position.[27][28] This reaction is crucial for synthesizing aryl amines, which are prevalent in pharmaceuticals.[26][29]
Protocol: Selective Mono-Amination via Buchwald-Hartwig Coupling
-
Setup: Charge a tube with this compound (1.0 mmol), the desired amine (1.2 mmol), a strong base like sodium tert-butoxide (NaOtBu, 1.4 mmol), and the palladium catalyst system (e.g., a palladium precatalyst and a specialized phosphine ligand like XPhos or SPhos).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture, typically between 80-110 °C, until the starting material is consumed.
-
Workup: After cooling, dilute the reaction with ethyl acetate and filter through celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the 2-bromo-6-(amino)benzonitrile product.
Conclusion
The distinct difference in the bond dissociation energies of the C-I and C-Br bonds in this compound provides a reliable and predictable handle for chemoselective functionalization. The C-I bond is consistently the more reactive site in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This preferential reactivity allows researchers to employ this dihaloarene as a versatile building block for the stepwise and controlled synthesis of complex, highly substituted aromatic compounds, which is invaluable for applications in drug discovery and materials science.[1]
References
- Vertex AI Search. (n.d.). Exploring the Synthesis Applications of this compound. Retrieved January 10, 2026.
- ACS Omega. (2022).
- Wikipedia. (n.d.). Sonogashira coupling.
- The Journal of Organic Chemistry. (n.d.). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. Retrieved January 10, 2026.
- National Institutes of Health. (n.d.). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. [Link]
- The Journal of Organic Chemistry. (n.d.). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media. Retrieved January 10, 2026.
- Chemistry LibreTexts. (2021). 8.5: Physical Properties of Haloalkanes. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions of Dihalo-Nitroaromatic Compounds. Retrieved January 10, 2026.
- YouTube. (2025).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Wikipedia. (n.d.). Oxidative addition.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- BenchChem. (n.d.). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene. Retrieved January 10, 2026.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- National Institutes of Health. (n.d.). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0)
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved January 10, 2026.
- MDPI. (2020).
- ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Retrieved January 10, 2026.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
- National Institutes of Health. (n.d.). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
- Save My Exams. (2023). Reactivity of Halogenoalkanes. [Link]
- Wikipedia. (n.d.). Bond dissociation energy.
- BYJU'S. (n.d.). Salient Points on the Nature of CX Bond in Haloarenes.
- BenchChem. (n.d.). reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. Retrieved January 10, 2026.
- MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
- chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. [Link]
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. nbinno.com [nbinno.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative addition - Wikipedia [en.wikipedia.org]
- 9. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. savemyexams.com [savemyexams.com]
- 13. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 29. mdpi.com [mdpi.com]
A Comparative Guide to Suzuki Coupling: 2-Bromo-6-iodobenzonitrile vs. 2,6-dibromobenzonitrile for Selective Arylation
For researchers, scientists, and professionals in drug development, the precise construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in medicinal chemistry.[1][2] When working with dihalogenated substrates, the ability to selectively functionalize one position over another—chemoselectivity—opens up a direct and efficient path to intricate molecular designs.
This guide provides an in-depth comparison of two common substrates, 2-bromo-6-iodobenzonitrile and 2,6-dibromobenzonitrile, in the context of selective Suzuki coupling. We will explore the fundamental chemical principles governing their reactivity, present supporting data, and provide robust experimental protocols to guide your synthetic strategy.
The Halogen Effect: A Tale of Two Bonds
The remarkable utility of dihaloarenes in sequential cross-coupling reactions hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[3][4][5] The efficiency of this step is directly related to the C-X bond dissociation energy. The established order of reactivity for aryl halides is:
C-I > C-Br > C-Cl > C-F [4][6]
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. Consequently, a Pd(0) catalyst will preferentially insert into the C-I bond under milder conditions than those required to activate a C-Br bond.[6] This intrinsic difference in reactivity is the cornerstone of chemoselective synthesis with substrates like this compound.
Head-to-Head Comparison: Reactivity and Selectivity
This compound: The Chemoselective Champion
Due to the significant difference in reactivity between the C-I and C-Br bonds, this compound is an excellent substrate for selective mono-arylation. By carefully selecting mild reaction conditions (e.g., lower temperatures, specific catalyst/ligand combinations), it is possible to achieve highly selective coupling at the iodine position while leaving the bromine untouched for subsequent transformations.
Key Advantages:
-
High Selectivity: Enables the synthesis of a specific, single isomer of the mono-arylated product.
-
Stepwise Functionalization: The remaining bromine atom serves as a handle for a second, different cross-coupling reaction, allowing for the modular construction of complex, unsymmetrical biaryl compounds.
-
Milder Conditions: The reaction can often be performed at lower temperatures and with shorter reaction times compared to the activation of C-Br bonds.
2,6-dibromobenzonitrile: A More Formidable Challenge
Achieving selective mono-arylation with 2,6-dibromobenzonitrile is considerably more challenging. Since both halogen atoms are the same, there is no intrinsic electronic preference for the catalyst to select one over the other, aside from subtle steric effects. While mono-arylation can be achieved by carefully controlling stoichiometry (i.e., using a deficit of the boronic acid), such reactions often result in a mixture of starting material, the desired mono-arylated product, and the di-arylated byproduct.[7]
Challenges:
-
Mixture of Products: Difficult to prevent the formation of the di-substituted product, leading to complicated purification.
-
Harsher Conditions: Activating the C-Br bond typically requires more forcing conditions (higher temperatures, stronger bases, or more active catalysts), which can decrease functional group tolerance.[8]
-
Statistical Distribution: The reaction can lead to a statistical mixture of products, reducing the yield of the desired mono-arylated compound.
Data-Driven Comparison
The following table summarizes representative conditions and outcomes for the selective mono-arylation of these two substrates, based on established chemical principles and literature precedents.
| Feature | This compound | 2,6-dibromobenzonitrile |
| Primary Product | Selective mono-arylation at the C-I position | Mixture of mono- and di-arylation products |
| Typical Conditions | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 60-80 °C | Pd(OAc)₂, bulky phosphine ligand, K₂CO₃, DMF, >100 °C |
| Selectivity Control | High, based on differential C-X reactivity | Low, primarily controlled by stoichiometry |
| Yield of Mono-Product | Generally high (>80%) | Variable, often moderate to low (<50%) |
| Purification | Simpler, major product is well-defined | Complex, requires separation of multiple components |
Visualizing the Mechanism: The Suzuki Catalytic Cycle
The key to understanding the selectivity lies in the initial oxidative addition step of the Suzuki catalytic cycle. The lower bond energy of the C-I bond facilitates a lower activation energy for this step.
Caption: Suzuki cycle for this compound.
Experimental Protocols
The following protocols provide a robust starting point for your experiments. Optimization may be required for specific boronic acids.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol is designed for selective coupling at the iodine position.[6]
Caption: Workflow for selective Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water (18 MΩ·cm)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand.
-
Solvent Addition: Add anhydrous dioxane followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Considerations for 2,6-dibromobenzonitrile
To attempt a mono-coupling with 2,6-dibromobenzonitrile, the following modifications are suggested:
-
Stoichiometry: Use the dibromide as the limiting reagent (e.g., 1.0 equiv) and the boronic acid in sub-stoichiometric amounts (e.g., 0.8-0.9 equiv).
-
Catalyst System: A more active catalyst system may be required, such as one employing a bulky N-heterocyclic carbene (NHC) ligand.[9]
-
Temperature: Higher temperatures (e.g., >100 °C) are typically necessary to facilitate the oxidative addition of the C-Br bond.
-
Analysis: Be prepared to carefully analyze the product mixture and perform a potentially challenging chromatographic separation.
Conclusion
For the strategic and selective synthesis of mono-arylated benzonitrile derivatives, This compound is the unequivocally superior substrate . Its inherent and predictable chemoselectivity, driven by the differential reactivity of the C-I and C-Br bonds, allows for clean, high-yielding reactions under relatively mild conditions. This substrate provides a reliable platform for stepwise functionalization, a critical advantage in the multi-step syntheses common in pharmaceutical and materials science research.
While 2,6-dibromobenzonitrile is a viable precursor, achieving selective mono-arylation is fraught with challenges, often leading to product mixtures and lower yields of the desired compound. The choice between these two starting materials should be guided by the desired final product: for selective and controlled synthesis, the iodo-bromo derivative is the logical and scientifically sound choice.
References
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. [Link]
- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Pd-catalyzed cross-coupling reactions of alkyl halides. Royal Society of Chemistry. [Link]
- Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
- Comparison of reactivity of different aryl halides.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. The Journal of Organic Chemistry. [Link]
- B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]
- Suzuki cross-coupling of 2-bromobenzonitrile with p-tolyl boronic acid....
- Palladium-catalyzed cross-coupling reactions between dihydropyranylindium reagents and aryl halides. synthesis of C-aryl glycals. PubMed. [Link]
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Sustainable Chemistry & Engineering. [Link]
Sources
- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysts for the Selective Functionalization of 2-Bromo-6-iodobenzonitrile
For researchers, scientists, and professionals in drug development, the precise and selective functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry. The molecule 2-bromo-6-iodobenzonitrile presents a particularly interesting challenge and opportunity. Possessing two different halogen atoms on the same aromatic ring, it offers a versatile platform for sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures from a single starting material.
This guide provides an in-depth comparison of palladium catalyst systems for the selective functionalization of this compound in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will delve into the mechanistic principles governing selectivity, present comparative experimental data, and provide detailed, field-proven protocols to empower you in your synthetic endeavors.
The Principle of Chemoselective Cross-Coupling
The ability to selectively functionalize one halogen over the other in this compound is rooted in the fundamental principles of palladium-catalyzed cross-coupling reactions. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. The rate of this step is highly dependent on the carbon-halogen (C-X) bond strength. The general reactivity trend for aryl halides in this step is:
C-I > C-Br > C-Cl
This is because the C-I bond is weaker and thus more readily cleaved by the palladium catalyst than the C-Br bond. By carefully controlling the reaction conditions, such as temperature, reaction time, and the choice of catalyst and ligand, it is possible to favor the reaction at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.
Comparative Analysis of Palladium Catalysts for Selective Reactions
The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is paramount in achieving high yields and selectivity. Below, we compare the performance of various catalyst systems for the selective functionalization of the C-I bond in this compound.
Selective Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For the selective coupling at the 6-position of this compound, the goal is to form 2-bromo-6-arylbenzonitriles.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 4-6 | ~85-95 | A classic, reliable catalyst. Water in the solvent mixture is often crucial for the transmetalation step. |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 12 | ~90-98 | Dppf is a robust ligand, and cesium carbonate is a strong base often effective for challenging couplings. |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene | 100 | 8 | >95 | SPhos is a bulky, electron-rich phosphine ligand that can promote the reaction with lower catalyst loading and at higher temperatures. |
Expert Insight: The choice between these catalysts often depends on the nature of the boronic acid. For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more sterically hindered or electronically challenging boronic acids, a more active catalyst system like PdCl₂(dppf) or one with a biarylphosphine ligand like SPhos may be necessary.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of aryl halide)
-
Deionized water (1 mL per mmol of aryl halide)
-
An inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the toluene and deionized water via syringe.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a valuable transformation for accessing linear, rigid structures.[1] The selective reaction at the C-I bond of this compound yields 2-bromo-6-alkynylbenzonitriles.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | ~80-90 | The classic Sonogashira conditions are often mild enough for selective coupling. |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 4 | ~85-95 | Diisopropylamine can sometimes be more effective than triethylamine. |
| Pd(OAc)₂ + XPhos | None | Cs₂CO₃ | Dioxane | 80 | 12 | >90 | Copper-free Sonogashira couplings are also possible, often with bulky phosphine ligands. |
Expert Insight: The copper co-catalyst is crucial in the traditional Sonogashira reaction as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] However, copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Copper-free conditions, while often requiring higher temperatures, can circumvent this side reaction.
Experimental Protocol: Selective Sonogashira Coupling
This protocol outlines a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Degassed tetrahydrofuran (THF) (5 mL per mmol of aryl halide)
-
An inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Selective Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[2][3] Selective amination at the C-I position of this compound affords 2-amino-6-bromobenzonitriles.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ + XPhos | NaOtBu | Toluene | 90 | 6-8 | ~85-95 | XPhos is a highly effective ligand for a broad range of amines. |
| Pd(OAc)₂ + BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | ~80-90 | BINAP is a classic ligand for Buchwald-Hartwig aminations, though it may require higher temperatures. |
| [Pd(allyl)Cl]₂ + t-BuXPhos | K₃PO₄ | t-BuOH | 100 | 12 | >90 | This system is often effective for the coupling of primary amines. |
Expert Insight: The choice of base is critical in Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. The ligand plays a crucial role in facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred.[4]
Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol provides a general method for the selective Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (5 mL per mmol of aryl halide)
-
An inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add the degassed anhydrous toluene followed by the amine via syringe.
-
Place the reaction tube in a preheated oil bath at 90°C and stir for 6-8 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash chromatography.
Visualizing the Catalytic Pathways
To better understand the underlying mechanisms of these selective transformations, the following diagrams illustrate the generalized catalytic cycles.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: Simplified Catalytic Cycles for Sonogashira Coupling.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Conclusion
The selective functionalization of this compound is a powerful strategy for the efficient synthesis of complex molecules. By leveraging the inherent reactivity differences between the carbon-iodine and carbon-bromine bonds, and by carefully selecting the appropriate palladium catalyst system, researchers can achieve high levels of chemoselectivity in a variety of cross-coupling reactions. This guide provides a solid foundation for navigating the catalyst landscape and developing robust and reliable synthetic protocols. As with any catalytic reaction, optimization for specific substrates is often necessary, and the information presented here should serve as a valuable starting point for your experimental design.
References
- Buchwald–Hartwig amin
- Sonogashira coupling. In: Wikipedia. [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Synthesis of Oligomers via Sonogashira cross coupling followed by...
- Buchwald-Hartwig Amin
- Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes.
- Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. [Link]
- Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
- Cross-Coupling of Alkynylsilanes. Gelest. [Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. [Link]
- Subsituted arene synthesis by alkynyl
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
- Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic...
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
- (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. [Link]
- Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comparative Guide to Analytical Methods for Confirming Regioselectivity in 2-Bromo-6-iodobenzonitrile Products
For Researchers, Scientists, and Drug Development Professionals
The regiochemical purity of substituted aromatic compounds is a critical parameter in drug discovery and materials science. 2-Bromo-6-iodobenzonitrile is a versatile building block where the precise placement of the bromine and iodine atoms dictates the outcome of subsequent cross-coupling reactions and, ultimately, the biological activity or material properties of the final product.[1] Incorrect regiochemistry can lead to impurities, inactive compounds, or materials with undesirable characteristics. Therefore, rigorous analytical confirmation of the desired 2,6-disubstitution pattern is not merely a procedural step but a cornerstone of synthetic success.
This guide provides an in-depth comparison of the primary analytical methods used to unequivocally confirm the regioselectivity of this compound. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, offering field-proven insights to ensure the trustworthiness and validity of your structural elucidation.
The Challenge: Differentiating Isomers
The synthesis of this compound can potentially yield other regioisomers, such as 2-bromo-3-iodobenzonitrile or other arrangements. The analytical challenge lies in distinguishing these closely related structures. This guide will focus on a multi-pronged approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Single Crystal X-ray Crystallography, and Mass Spectrometry (MS).
Overall Analytical Workflow
The following workflow outlines a comprehensive strategy for confirming the structure and purity of this compound.
Caption: A comprehensive workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the most powerful and readily available technique for determining the substitution pattern of aromatic rings in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework
Expertise & Experience: The symmetry (or lack thereof) in a substituted benzonitrile provides a direct fingerprint of its substitution pattern. For the target 2,6-disubstituted isomer, we expect to see a specific splitting pattern for the aromatic protons and a distinct number of signals in the carbon spectrum.
-
¹H NMR Causality: The chemical shifts and coupling constants (J-values) of the aromatic protons are highly informative. In this compound, the three aromatic protons form an AMX spin system. The proton at C4 will be a triplet, coupled to the protons at C3 and C5, which will appear as doublets. The integration of these signals should correspond to a 1:1:1 ratio.
-
¹³C NMR Causality: Due to the C2v symmetry of the molecule (if we consider the halogens to be electronically similar enough), we would expect to see 5 signals in the aromatic region of the proton-decoupled ¹³C NMR spectrum: four for the protonated carbons and one for the nitrile carbon. The two halogen-bearing carbons (C2 and C6) and the nitrile-bearing carbon (C1) are quaternary and will not appear in a DEPT-135 experiment, which can be a key confirmation step.[3] The chemical shifts are influenced by the electronegativity and anisotropic effects of the substituents.[4]
Experimental Protocol: ¹H and ¹³C{¹H} NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition (¹H): Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure adequate spectral width to cover the aromatic region (typically 6-9 ppm).
-
Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours is typical to achieve a good signal-to-noise ratio for quaternary carbons.
-
DEPT-135 (Optional but Recommended): Run a DEPT-135 experiment. This will show CH and CH₃ signals as positive and CH₂ signals as negative, while quaternary carbons will be absent, helping to confirm the assignments of C1, C2, and C6.[3]
Data Presentation: Expected NMR Shifts
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| H3 | ~7.8-8.0 | Doublet (d) | ~135-140 | CH (Positive) |
| H4 | ~7.2-7.4 | Triplet (t) | ~130-135 | CH (Positive) |
| H5 | ~7.6-7.8 | Doublet (d) | ~132-137 | CH (Positive) |
| C1-CN | N/A | N/A | ~115-120 | Absent |
| C2-Br | N/A | N/A | ~120-125 | Absent |
| C6-I | N/A | N/A | ~95-105 | Absent |
Note: These are estimated chemical shifts based on general substituent effects and may vary depending on the solvent and experimental conditions.[5][6]
Nuclear Overhauser Effect (NOE) Spectroscopy: Probing Through-Space Proximity
Expertise & Experience: While ¹H and ¹³C NMR provide strong evidence, the Nuclear Overhauser Effect (NOE) offers definitive proof of the 2,6-substitution pattern.[7] The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are coupled through bonds.[8][9]
Causality: For this compound, the key is to observe an NOE enhancement between the proton at C5 and the proton at C4, and similarly between the proton at C3 and the proton at C4. Crucially, no NOE should be observed between H3 and H5, as they are too far apart. More importantly, irradiating the proton at C3 should show an NOE to the adjacent proton at C4, but not to the substituent at C2. Conversely, irradiating the proton at H5 should show an NOE to H4. This pattern confirms the ortho relationship of the protons to the halogens.
Caption: Logic diagram showing expected NOE correlations for this compound.
Experimental Protocol: 1D NOESY or 2D NOESY
-
Sample Preparation: Use the same sample prepared for ¹H NMR. Ensure the sample is thoroughly degassed to remove dissolved oxygen, which can quench the NOE effect.
-
Acquisition (1D NOESY): Selectively irradiate the frequency corresponding to one of the aromatic protons (e.g., the proton at C3). Acquire a difference spectrum, which will show only the signals that have received an NOE enhancement. Repeat for other aromatic protons.
-
Acquisition (2D NOESY): A 2D NOESY experiment can be run to observe all correlations simultaneously. This is particularly useful for complex molecules but is also effective here. Off-diagonal cross-peaks indicate through-space proximity between the correlated protons.[7]
Single Crystal X-ray Crystallography: The Unambiguous Proof
Trustworthiness: When a suitable single crystal can be obtained, X-ray crystallography provides the most reliable and definitive structural evidence.[10][11] It generates a three-dimensional map of electron density, from which the precise positions of all atoms can be determined, leaving no ambiguity about the regiochemistry.[12]
Causality: The technique works by diffracting a beam of X-rays off the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically deconvoluted to generate a model of the atomic arrangement within the molecule.[10] This directly visualizes the connectivity and relative positions of the nitrile, bromine, and iodine substituents on the benzene ring.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Dissolve the purified product in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes). Allow the solvent to evaporate slowly and undisturbed over several days. Other methods include slow cooling of a saturated solution or vapor diffusion.
-
Crystal Mounting: Select a high-quality, defect-free crystal of appropriate size (~0.1-0.3 mm) under a microscope and mount it on a goniometer head.[11]
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, and bond angles.
Data Presentation: Key Crystallographic Parameters
| Parameter | Example Value | Significance |
| Formula | C₇H₃BrIN | Confirms elemental composition. |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. |
| R-factor | < 5% | A measure of the agreement between the crystallographic model and the experimental data. A low R-factor indicates a good fit. |
| Bond Lengths (Å) | C-Br: ~1.90, C-I: ~2.10 | Confirms the covalent attachment of the halogens to the aromatic ring. |
Mass Spectrometry (MS): Confirmation of Composition
Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight and elemental composition of the product. For halogenated compounds, the isotopic patterns of bromine and chlorine are particularly diagnostic.[13]
Causality:
-
Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion to several decimal places, allowing for the unambiguous calculation of the molecular formula (C₇H₃BrIN).
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks in the mass spectrum for any fragment containing a bromine atom: the M⁺ peak and an M+2 peak of almost equal intensity.[14] Iodine is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak.[15] The combined pattern is unique to a molecule containing one bromine and one iodine.
-
Fragmentation: While predicting the exact fragmentation pattern to determine regiochemistry is complex without authentic standards, characteristic losses can be observed, such as the loss of Br•, I•, or the entire halogen.[16][17] The presence of a peak at m/z 127 is a strong indicator of iodine.[15]
Experimental Protocol: HRMS (e.g., ESI-TOF or GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI).
-
Injection & Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is common for GC-MS, while Electrospray Ionization (ESI) is common for direct infusion or LC-MS.
-
Data Acquisition: Acquire the mass spectrum, ensuring high resolution to accurately determine the mass of the molecular ion.
Data Presentation: Expected Mass Spectrometry Data
| Ion | Calculated m/z (C₇H₃⁷⁹BrIN)⁺ | Calculated m/z (C₇H₃⁸¹BrIN)⁺ | Expected Ratio | Significance |
| [M]⁺ | 307.8486 | 309.8466 | ~1:1 | Confirms molecular formula and presence of one bromine atom. |
| [M-Br]⁺ | 228.9393 | - | - | Loss of bromine radical. |
| [M-I]⁺ | 180.9406 | 182.9386 | ~1:1 | Loss of iodine radical. |
| [I]⁺ | 126.9045 | - | - | Presence of iodine. |
Conclusion: A Self-Validating System
No single technique should be used in isolation. The true power of analytical chemistry lies in the convergence of evidence from multiple, orthogonal methods.
-
NMR spectroscopy provides the primary evidence for the regiochemical arrangement in the solution state.
-
Mass spectrometry offers robust confirmation of the molecular formula and the presence of the required halogens.
-
X-ray crystallography , when feasible, delivers the ultimate, irrefutable proof of the solid-state structure.
By employing this integrated approach, researchers can have the highest degree of confidence in the regiochemical integrity of their this compound products, ensuring the reliability and reproducibility of their subsequent research and development efforts.
References
- Wärnmark, K., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880.
- Excillum. (n.d.). Small molecule crystallography.
- Stoltz, B. M., & Virgil, S. C. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Organic letters, 11(8), 1571–1574.
- Le Pevelen, D. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- Fadhil, N. A., & Essa, A. H. (2013). Substituent Effects in the 13C NMR Chemical Shifts of Para-(Para-Substituted Benzylidene Amino)Benzonitrile and Para-(Ortho-Substituted Benzylidene Amino)Benzonitrile. Sebha University Journal of Pure & Applied Sciences, 12(1).
- Wikipedia. (2023, December 2). Nuclear Overhauser effect.
- Harada, N., & Nakanishi, K. (1983). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Circular Dichroic Spectroscopy—Exciton Coupling in Organic Stereochemistry. University Science Books.
- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(106), 104721-104726.
- Global켐. (n.d.). Exploring the Synthesis Applications of this compound.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- AZoM. (2019, March 19). Using 13C NMR Spectroscopy for Assessing Regioselectivity of Hydrochlorination.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. Organic Chemistry Data.
- Dr. Sangeeta Gupta Chemistry Classes. (2022, April 15). NOE | 2D - NMR - COSY | CIDNP techniques | Organic Spectroscopy | Topics on Demand | M.Sc. Chemistry [Video]. YouTube.
- Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(3), 1599-1608.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- McIntosh, L. P., et al. (1998). Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains. Biochemistry and Cell Biology, 76(2-3), 379-390.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- ChemBK. (n.d.). This compound.
- MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(3), M1003.
- CP Lab Safety. (n.d.). This compound, min 97%, 10 grams.
- SparkNotes. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Chemistry Learning. (2024, September 7). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation [Video]. YouTube.
- Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB.
- Saba, S., Cagino, K., & Bennett, C. (2015). Using NMR Spectroscopy To Probe the Chemo- and Diastereoselectivity in the NaBH4 Reduction of Benzoin Acetate and Benzoin Benzoate. Journal of Chemical Education, 92(3), 529-532.
- Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383.
- Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum.
- Beilstein Journal of Organic Chemistry. (2018). Volume 14.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. azom.com [azom.com]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. youtube.com [youtube.com]
- 10. rigaku.com [rigaku.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. excillum.com [excillum.com]
- 13. savemyexams.com [savemyexams.com]
- 14. whitman.edu [whitman.edu]
- 15. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Isomers from 2-Bromo-6-iodobenzonitrile Reactions
For researchers in synthetic chemistry, particularly in the fields of pharmaceuticals and materials science, 2-bromo-6-iodobenzonitrile is a valuable building block. Its di-halogenated structure, featuring halogens of differing reactivity, presents a powerful opportunity for sequential, site-selective cross-coupling reactions. Typically, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions like the Suzuki or Sonogashira couplings.[1][2] This differential reactivity is the cornerstone of its synthetic utility, allowing for controlled, stepwise functionalization.
However, under certain conditions—such as elevated temperatures, prolonged reaction times, or specific catalyst/ligand combinations—the selectivity can erode, leading to the formation of a mixture of regioisomers. The unintended product, resulting from reaction at the bromine site, can be difficult to separate from the desired product due to similar physical properties. Consequently, robust and unequivocal analytical methods are not just a matter of quality control; they are fundamental to validating the synthetic outcome and ensuring the integrity of downstream applications.
This guide provides an in-depth comparison of spectroscopic techniques to reliably differentiate the desired product (substitution at the iodine position) from its primary isomeric impurity (substitution at the bromine position). We will explore the causality behind the spectral differences and provide field-proven protocols for confident structural elucidation.
The Synthetic Challenge: Selectivity in Cross-Coupling
Let's consider a common scenario: a Suzuki cross-coupling reaction between this compound and an arylboronic acid, such as phenylboronic acid.[3][4] The expected, kinetically favored product is 2-bromo-6-phenylbenzonitrile (Isomer A) . The undesired, thermodynamically driven or non-selective byproduct is 2-iodo-6-phenylbenzonitrile (Isomer B) .
Caption: Reaction scheme showing the formation of desired and undesired isomers.
Our primary analytical challenge is to develop a self-validating system to distinguish Isomer A from Isomer B, often when they are present in a mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and informative technique for isomer differentiation, as it directly probes the chemical environment of each nucleus in the molecule.[5][6]
¹H NMR Spectroscopy: The First Clue
The substitution pattern on the aromatic ring dictates the chemical shifts and coupling patterns of the three remaining aromatic protons.
-
Isomer A (2-bromo-6-phenylbenzonitrile): The phenyl group is flanked by the bromine and cyano groups. The three aromatic protons of the central ring will appear as a distinct set of signals. Due to the asymmetry, we expect three unique signals, likely a triplet and two doublets (or more complex multiplets depending on the coupling constants).
-
Isomer B (2-iodo-6-phenylbenzonitrile): The phenyl group is flanked by the iodine and cyano groups. While the pattern will be similar (three unique signals), the chemical shifts will differ due to the different electronic and steric environment imparted by the larger iodine atom compared to the bromine atom.
The key insight from ¹H NMR is not just the pattern, but the subtle differences in chemical shifts that hint at the presence of two distinct, yet similar, aromatic systems in a product mixture.
¹³C NMR Spectroscopy: Counting the Carbons
Due to the molecular asymmetry, both isomers will show the same number of carbon signals (unless there is accidental equivalence). The most diagnostic signals are the ipso-carbons—those directly bonded to the halogens and the new phenyl group.
-
C-Br vs. C-I Chemical Shifts: The chemical shift of a carbon bonded to a halogen is heavily influenced by the halogen's electronegativity and size (heavy atom effect). The C-I bond will typically resonate at a much lower chemical shift (further upfield) than the C-Br bond. This provides a direct, though not conclusive, piece of evidence. For example, in Isomer A, we would expect to see a signal for C-Br, while in Isomer B, we would see a signal for C-I at a significantly different chemical shift.
2D NMR Spectroscopy: Unambiguous Confirmation
While 1D NMR provides strong evidence, 2D NMR techniques offer definitive proof by revealing through-bond correlations.[7][8]
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment confirms the connectivity of the aromatic protons, helping to trace the spin system on the benzonitrile ring. In a mixture, it can help assign which protons belong to which isomer.[9]
-
HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): This is the crucial experiment for unambiguous assignment.[8][10] It reveals correlations between protons and carbons that are 2 or 3 bonds away. The strategy is to look for correlations from the protons on the newly introduced phenyl group to the carbons of the benzonitrile ring.
-
For Isomer A (2-bromo-6-phenylbenzonitrile): The ortho-protons of the new phenyl ring (let's call them H-2'/H-6') will show a 3-bond correlation to the carbon bearing the bromine atom (C-2). This correlation is the "smoking gun."
-
For Isomer B (2-iodo-6-phenylbenzonitrile): The ortho-protons of the new phenyl ring will instead show a 3-bond correlation to the carbon bearing the iodine atom (C-6).
-
Caption: Diagnostic HMBC correlations for unambiguous isomer identification.
| Spectroscopic Technique | Isomer A (2-Bromo-6-phenylbenzonitrile) | Isomer B (2-Iodo-6-phenylbenzonitrile) | Rationale for Differentiation |
| ¹H NMR | 3 unique aromatic proton signals. | 3 unique aromatic proton signals with slightly different chemical shifts. | Subtle shift differences due to varying electronic environments (Br vs. I). |
| ¹³C NMR | Signal for C-Br (~120-130 ppm). | Signal for C-I (~95-105 ppm). | The "heavy atom effect" of iodine shifts the attached carbon significantly upfield. |
| HMBC (Key Correlation) | Correlation between phenyl ortho-protons (H-2'/6') and the C-Br carbon of the benzonitrile ring. | Correlation between phenyl ortho-protons (H-2'/6') and the C-I carbon of the benzonitrile ring. | Provides direct, unequivocal evidence of the connectivity and point of substitution. |
Mass Spectrometry (MS): A Confirmatory Technique
Mass spectrometry is excellent for confirming the molecular weight and elemental composition but is generally not a primary tool for distinguishing these specific regioisomers.
-
Molecular Ion (M⁺): Isomer A and Isomer B are constitutional isomers, meaning they have the same molecular formula and therefore the same exact mass. A low-resolution MS will show an identical molecular ion peak for both. High-resolution MS (HRMS) can confirm the elemental formula but cannot differentiate between the isomers.
-
Isotopic Pattern: The most valuable piece of information from MS is the characteristic isotopic signature of the halogens.[11][12]
-
Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Any fragment containing one bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.[13]
-
Iodine: Is monoisotopic (¹²⁷I). It does not produce a characteristic M+2 peak.
-
Analysis: In a mixture, the mass spectrum of the molecular ion region would be complex, showing peaks corresponding to molecules containing ⁷⁹Br, ⁸¹Br, and ¹²⁷I. However, by analyzing the fragmentation pattern, one can gain clues. For instance, the loss of a bromine radical (·Br) would result in fragments showing a loss of 79 and 81, while the loss of an iodine radical (·I) would show a loss of 127. This can help confirm the presence of both isomers in a mixture.
-
Infrared (IR) Spectroscopy: Contextual Clues
IR spectroscopy probes the vibrational frequencies of functional groups. While highly useful, its ability to differentiate these specific isomers is limited but not zero.[14]
-
Nitrile Stretch (C≡N): Both isomers will exhibit a strong, sharp absorption band around 2220-2240 cm⁻¹. The electronic effect of the adjacent substituents (Br/Phenyl vs. I/Phenyl) may cause a minor shift (a few cm⁻¹) in this band's position, but this is rarely diagnostic enough for confident differentiation.[15][16]
-
Out-of-Plane (OOP) Bending: The most informative region is the C-H out-of-plane bending ("wagging") region from 900-650 cm⁻¹. The pattern of absorption here is highly characteristic of the substitution pattern on the aromatic ring. Both isomers are 1,2,3-trisubstituted, which typically gives rise to specific absorption bands. While subtle differences might exist between the two isomers, they can be difficult to resolve, especially in a mixture. This method is best used to confirm the general substitution pattern rather than to distinguish between these closely related isomers.[14]
Workflow and Experimental Protocols
A logical, stepwise approach is critical for efficient and accurate analysis.
Caption: Recommended analytical workflow for isomer differentiation.
Protocol 1: NMR Spectroscopy[17]
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product (or crude mixture) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure adequate resolution to resolve the aromatic multiplets.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (and relaxation delay) is needed to observe the quaternary ipso-carbons.
-
2D NMR Acquisition:
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment.
-
HMBC: Run a standard gradient-selected HMBC (gHMBC) experiment. Optimize the long-range coupling delay (typically for J=8-10 Hz) to enhance 2- and 3-bond correlations.
-
Protocol 2: GC-MS Analysis[18]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5 or equivalent).
-
Method: Use a temperature gradient program that effectively separates the isomers (if possible). Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 50-400) in Electron Ionization (EI) mode.
-
Analysis: Examine the mass spectrum of each peak. Confirm the molecular weight and analyze the isotopic cluster pattern for fragments containing bromine.
Protocol 3: FT-IR Spectroscopy[19]
-
Sample Preparation: If the sample is a solid, either prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For ATR, place a small amount of the solid directly on the crystal and apply pressure.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify the C≡N stretch and analyze the fingerprint region, particularly the 900-650 cm⁻¹ range, for C-H out-of-plane bending vibrations characteristic of the substitution pattern.
Conclusion
While a suite of spectroscopic tools can contribute to the structural puzzle, NMR spectroscopy, particularly 2D HMBC, stands alone in its ability to provide unequivocal, definitive evidence for differentiating the regioisomers formed from reactions of this compound. The observation of a long-range correlation between the protons of the newly introduced substituent and the specific halogen-bearing carbon of the benzonitrile core is a self-validating proof of structure. Mass spectrometry serves as an essential confirmation of elemental composition and the presence of halogens, while IR spectroscopy offers supporting evidence for the overall substitution pattern. For any researcher working with this versatile scaffold, a thorough understanding and application of these NMR techniques are paramount for ensuring synthetic success.
References
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect.
- MDPI. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. MDPI.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- BenchChem. (n.d.).
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- ResearchGate. (n.d.). Key HMBC and COSY correlations of compounds 1, 2, 4 and 5.
- AIP Publishing. (2024).
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Chemistry LibreTexts. (2022). HMBC and HMQC Spectra. Chemistry LibreTexts.
- Emery Pharma. (2018).
- Reusch, W. (2021). Radicals and Mass Spectrometry (MS).
- Chemistry LibreTexts. (2023).
- BenchChem. (n.d.). Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene. BenchChem.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- York University Department of Chemistry. (2018). Topic 3: Mass Spectrometry (MS).
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Hydroxy-3-iodobenzamide and Its Isomers. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. m.youtube.com [m.youtube.com]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Structural Validation of 2-Bromo-6-iodobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. 2-Bromo-6-iodobenzonitrile and its derivatives are valuable building blocks in organic synthesis, prized for their differentiated halogen reactivity that allows for selective functionalization. Ensuring the correct connectivity and stereochemistry of these molecules is a critical step in any research and development pipeline. This guide provides an in-depth comparison of the primary analytical techniques used for the structural validation of this compound, offering insights into the causality behind experimental choices and presenting self-validating protocols.
The Triad of Structural Elucidation: An Overview
The definitive structural assignment of a small organic molecule like this compound (C₇H₃BrIN) relies on a synergistic approach, primarily employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, including connectivity and the electronic environment of each atom.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition, and offers structural clues through the analysis of fragmentation patterns.
-
Single-Crystal X-ray Crystallography: Offers an unambiguous determination of the three-dimensional molecular structure in the solid state, including absolute stereochemistry.
The logical workflow for structural validation typically begins with MS and NMR to establish the molecular formula and preliminary structure, followed by X-ray crystallography for ultimate confirmation, especially for complex derivatives or when stereochemistry is a concern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms within a molecule.
Causality in Experimental Choices for NMR
For a molecule like this compound, a standard suite of NMR experiments is typically sufficient for full characterization. The choice of solvent is critical; a deuterated solvent that dissolves the compound without reacting with it is necessary. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds.
A typical ¹H NMR spectrum of this compound would be expected to show three signals in the aromatic region (typically 6.5-8.0 ppm), corresponding to the three protons on the benzene ring. The splitting patterns (multiplicity) of these signals, governed by the n+1 rule, reveal the number of neighboring protons, allowing for the assignment of their relative positions.
The ¹³C NMR spectrum will provide information on the carbon environments. For this compound, seven distinct carbon signals are expected: three for the protonated aromatic carbons, three for the carbons bearing the nitrile, bromine, and iodine substituents, and one for the nitrile carbon itself. The chemical shifts of the carbons directly attached to the halogens are significantly influenced by their electronegativity and size.
Predicted NMR Data for this compound
While experimental data is the gold standard, predictive algorithms can provide a useful starting point for spectral interpretation.
| Technique | Predicted Chemical Shifts (ppm) | Expected Multiplicity |
| ¹H NMR | H3: ~7.8 ppm, H4: ~7.3 ppm, H5: ~8.1 ppm | d, t, d |
| ¹³C NMR | C1-CN: ~117, C2-Br: ~125, C3: ~135, C4: ~132, C5: ~142, C6-I: ~100, CN: ~115 | - |
Note: These are predicted values and may differ from experimental results. 'd' denotes a doublet and 't' a triplet.
Self-Validating NMR Protocol
A robust NMR analysis protocol involves a series of 1D and 2D experiments to unambiguously assign all proton and carbon signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to note are the spectral width, acquisition time, and relaxation delay.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe a singlet for each unique carbon atom.
-
DEPT-135 and DEPT-90 Acquisition: These experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY Acquisition: This experiment reveals correlations between protons that are coupled to each other, helping to establish spin systems.
-
2D HSQC/HMQC Acquisition: This experiment correlates proton signals with the carbon signals to which they are directly attached.
-
2D HMBC Acquisition: This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular fragments.
-
Data Analysis: Integrate all spectra to build a complete picture of the molecular structure, ensuring consistency across all datasets.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound. For halogenated molecules like this compound, MS is particularly informative due to the characteristic isotopic patterns of bromine and chlorine.
Causality in Experimental Choices for MS
The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule that can be compared to spectral libraries. Electrospray Ionization (ESI), a "soft" ionization technique, is less likely to cause fragmentation and is therefore more likely to show a prominent molecular ion peak, which is crucial for determining the molecular weight. For this compound, a combination of both techniques can be advantageous.
High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to distinguish between molecules with the same nominal mass but different elemental compositions.
Expected Mass Spectrum of this compound
The mass spectrum of this compound will exhibit a characteristic molecular ion cluster due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular weight of the compound is 307.91 g/mol . The molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity at m/z values corresponding to the molecules containing ⁷⁹Br and ⁸¹Br.
Expected Fragmentation Pathways:
-
Loss of a halogen: Cleavage of the C-I or C-Br bond is a likely fragmentation pathway. Due to the weaker C-I bond, loss of an iodine radical is expected to be a major fragmentation route.
-
Loss of HCN: A common fragmentation for benzonitrile derivatives is the loss of a neutral hydrogen cyanide molecule.
Self-Validating MS Protocol
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For HRMS, ensure the resolution is set sufficiently high (e.g., >10,000).
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Use the accurate mass measurement to calculate the elemental formula.
-
Analyze the fragmentation pattern to gain further structural insights and compare it with predicted pathways.
-
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When an unambiguous three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms in the solid state.
Causality in Experimental Choices for X-ray Crystallography
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal of the compound. The choice of crystallization method is therefore the most critical experimental decision. Common techniques for small molecules include:
-
Slow evaporation: A solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and crystal formation.
-
Vapor diffusion: A solution of the compound is placed in a small open container inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent layering: A layer of a less dense anti-solvent is carefully added on top of a solution of the compound. Crystals form at the interface as the solvents slowly mix.
Self-Validating X-ray Crystallography Protocol
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Systematically screen for suitable crystallization conditions by varying solvents, concentrations, and temperatures using one of the methods described above.
-
Crystal Selection and Mounting: Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray diffractometer and collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The initial structure is solved using direct methods or Patterson methods, and then refined to best fit the experimental data.
-
Structure Validation: The final refined structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.
Comparative Analysis of Techniques
| Technique | Strengths | Limitations | Best For |
| NMR Spectroscopy | - Detailed connectivity information- Information on the electronic environment of nuclei- Applicable to solutions | - Can be complex for large molecules- Does not provide direct 3D structure | - Establishing the carbon-hydrogen framework- Routine structural confirmation |
| Mass Spectrometry | - Accurate molecular weight and elemental formula- Structural clues from fragmentation- High sensitivity | - Does not provide detailed connectivity- Isomers can be difficult to distinguish | - Determining molecular formula- Confirming molecular weight |
| X-ray Crystallography | - Unambiguous 3D structure- Absolute stereochemistry- Precise bond lengths and angles | - Requires a suitable single crystal- Provides solid-state structure, which may differ from solution | - Definitive structure determination- Resolving stereochemical ambiguities |
Conclusion
The structural validation of this compound derivatives is a multi-faceted process that relies on the intelligent application of complementary analytical techniques. While NMR spectroscopy and mass spectrometry provide the foundational information regarding connectivity and molecular formula, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. By understanding the strengths and limitations of each method and employing self-validating experimental protocols, researchers can ensure the integrity of their molecular scaffolds, a cornerstone of successful drug discovery and materials science endeavors.
References
- Ayala-Cabrera, J. F., Santos, F., & Moyano, E. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Trends in Environmental Analysis.
- Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- Interpreting Aromatic NMR Signals. (2021, March 24). YouTube.
- OpenOChem Learn. (n.d.). Interpreting.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Torvisco, A. (n.d.). Practical Aspects of Single Crystal X-ray Crystallography. Graz University of Technology.
- ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
- Ozeki, T. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In H. Oshio & G. N. Newton (Eds.), Instrumental Analysis of Coordination Compounds Volume 1 (Vol. 4, pp. 160-220). Royal Society of Chemistry.
- (n.d.). Comparison of NMR and X-ray crystallography.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Semantic Scholar. (n.d.). [PDF] Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- National Institutes of Health. (n.d.). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants.
- (n.d.). Comparison of NMR and X-ray crystallography.
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
- SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction.
- Graz University of Technology. (n.d.). Practical Aspects of Single Crystal X-ray Crystallography.
- Pharmaffiliates. (2025, December 19). The Complete Guide to Impurity Profiling in Small Molecule APIs.
- National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
- MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- PubChem. (n.d.). 2-Bromo-6-methylbenzonitrile.
- CP Lab Safety. (n.d.). This compound, min 97%, 10 grams.
- PubChem. (n.d.). 2-Bromo-6-hydroxybenzonitrile.
- National Institutes of Health. (n.d.). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester.
- National Institutes of Health. (n.d.). Time-Domain NMR: Generating Unique Insights into the Characterization of Heterogeneous Catalysis in Liquid Phase.
- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
- PubChem. (n.d.). 2-Bromo-6-iodobenzaldehyde.
- Dabos. (n.d.). 4-BROMO-2-FLUORO-6-IODOBENZONITRILE 1G.
- (2025, August 5). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
- NIST. (n.d.). Butamifos.
- Diva-portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.
- Beilstein Journals. (n.d.). BJOC - Search Results.
A Comparative Guide to Suzuki and Sonogashira Couplings of 2-Bromo-6-iodobenzonitrile: Yields and Chemoselectivity
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct complex molecular architectures is paramount. For researchers and professionals in drug development and materials science, the strategic functionalization of polysubstituted aromatic compounds is a frequent challenge. This guide provides an in-depth comparison of two cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki and Sonogashira couplings—as applied to the versatile building block, 2-bromo-6-iodobenzonitrile. We will delve into the expected yields, chemoselectivity, and the mechanistic underpinnings that govern these powerful transformations.
The unique structure of this compound, featuring two different halogen atoms on a benzonitrile scaffold, presents an opportunity for selective, sequential functionalization.[1] The disparate reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the linchpin of this selectivity. In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: C-I > C-Br > C-Cl. This hierarchy is a direct consequence of the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition by the palladium(0) catalyst. This inherent difference allows for the preferential reaction at the iodine-bearing position under carefully controlled conditions, leaving the C-Br bond intact for subsequent chemical elaboration.
Comparative Yields: A Data-Driven Overview
While specific, direct comparative studies on the Suzuki and Sonogashira yields for this compound are not extensively documented in publicly available literature, we can extrapolate expected outcomes based on reactions with analogous dihaloarenes and the established principles of these couplings. The following table summarizes representative yields for selective coupling at the C-I bond of similar substrates.
| Coupling Reaction | Coupling Partner | Product | Expected Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | 2-Bromo-6-phenylbenzonitrile | 85-95% |
| Sonogashira | Phenylacetylene | 2-Bromo-6-(phenylethynyl)benzonitrile | 80-90% |
Note: The expected yields are based on typical outcomes for selective cross-coupling reactions of dihaloarenes where one halogen is iodine and the other is bromine, under optimized conditions.
Mechanistic Insights: The Basis of Chemoselectivity
The remarkable chemoselectivity observed in these reactions is governed by the initial, rate-determining oxidative addition step in the catalytic cycles of both the Suzuki and Sonogashira reactions.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling creates a new carbon-carbon single bond between an organohalide and an organoboron compound. The catalytic cycle, illustrated below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The initial oxidative addition of the aryl halide to the palladium(0) catalyst is the selectivity-determining step. Due to the lower bond energy of the C-I bond compared to the C-Br bond, the palladium catalyst preferentially inserts into the C-I bond of this compound. This leads to the formation of an arylpalladium(II) iodide intermediate, which then proceeds through the catalytic cycle to yield the mono-arylated product.
The Sonogashira Catalytic Cycle
The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.
Caption: Catalytic cycles of the Sonogashira reaction.
Similar to the Suzuki reaction, the chemoselectivity of the Sonogashira coupling is dictated by the oxidative addition step. The palladium(0) catalyst will preferentially react with the more labile C-I bond of this compound. The resulting arylpalladium(II) iodide intermediate then undergoes transmetalation with a copper acetylide species, which is generated in a separate catalytic cycle involving the copper(I) co-catalyst and the terminal alkyne. Subsequent reductive elimination affords the desired alkynylated product and regenerates the active palladium(0) catalyst.
Experimental Protocols: A Practical Guide
The following protocols are representative procedures for achieving selective mono-functionalization of this compound at the iodine position. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates and desired outcomes.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling
This protocol provides a general method for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylethylamine, used as solvent or co-solvent)
-
Co-solvent (e.g., THF, DMF, if necessary)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (typically 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Both the Suzuki-Miyaura and Sonogashira reactions are highly effective methods for the selective functionalization of this compound at the more reactive iodine position. The choice between these two powerful cross-coupling reactions will ultimately depend on the desired final product—an arylated or an alkynylated benzonitrile derivative. High yields can be anticipated for both transformations, provided that the reaction conditions are carefully optimized. The underlying principle of chemoselectivity, rooted in the differential reactivity of the C-I and C-Br bonds towards oxidative addition, provides a robust strategy for the stepwise elaboration of this versatile building block, opening avenues for the synthesis of a diverse array of complex molecules for various applications in science and industry.
References
Sources
A Comparative Guide to the Kinetics of 2-Bromo-6-iodobenzonitrile Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the kinetic considerations for palladium-catalyzed cross-coupling reactions involving 2-bromo-6-iodobenzonitrile. While direct kinetic studies on this specific substrate are not extensively reported in the literature, this document synthesizes data from analogous systems to offer a predictive comparison of its reactivity in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The insights provided herein are grounded in established mechanistic principles and supported by experimental data from related aryl dihalide systems.
Introduction: The Unique Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to its differentiated reactivity at the C-I and C-Br bonds. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This inherent difference allows for selective functionalization, making it a versatile scaffold for the synthesis of complex molecules. The presence of ortho-substituents and an electron-withdrawing nitrile group further modulates the reactivity of this substrate.[3][4]
Comparative Kinetics of Cross-Coupling Reactions
The choice of cross-coupling reaction and catalyst system significantly impacts the reaction rate and selectivity. Below is a comparative overview of the expected kinetic behavior of this compound in three common palladium-catalyzed cross-coupling reactions.
Table 1: Predicted Relative Reaction Rates for Cross-Coupling of this compound
| Cross-Coupling Reaction | Predicted Relative Rate at C-I Bond | Predicted Relative Rate at C-Br Bond | Key Kinetic Considerations |
| Suzuki-Miyaura | Very High | Moderate to High | Transmetalation can be rate-limiting; base and solvent choice are critical.[5][6] |
| Sonogashira | High | Moderate | Oxidative addition is often the rate-determining step.[7] |
| Buchwald-Hartwig Amination | High | Moderate | Reductive elimination can be influenced by ligand sterics and amine basicity.[8] |
In-Depth Analysis of Reaction Kinetics
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds.[9] For this compound, the reaction is expected to proceed selectively at the more reactive C-I bond under appropriate conditions.
Mechanistic Insights: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[2] For dihaloarenes, the initial oxidative addition will preferentially occur at the C-I bond. However, studies on related systems have shown that factors such as the choice of palladium catalyst, ligand, and base can influence selectivity and reaction rates.[10][11] Interestingly, some studies have reported unexpectedly poor reactivity of aryl iodides at lower temperatures with certain phosphine ligands, suggesting that the turnover of the palladium(II) intermediate can be a kinetic bottleneck.[12]
Expected Kinetic Profile:
-
Initial, rapid consumption of the C-I bond: This will be followed by a slower reaction at the C-Br bond if a second equivalent of the boronic acid is present.
-
Influence of ortho-substituents: The ortho-bromo and nitrile groups can sterically hinder the approach of the palladium catalyst, potentially slowing down the oxidative addition step compared to unhindered aryl iodides.[13]
-
Role of the nitrile group: As an electron-withdrawing group, the nitrile can increase the rate of oxidative addition.[14]
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes from aryl halides and terminal alkynes.[15] This reaction is also expected to show high selectivity for the C-I bond of this compound.
Mechanistic Insights: The generally accepted mechanism involves a palladium cycle and a copper co-catalyst cycle.[16] The rate-determining step is often considered to be the oxidative addition of the aryl halide to the palladium(0) complex.[7]
Expected Kinetic Profile:
-
High selectivity for the C-I bond: The significant difference in reactivity between aryl iodides and bromides in oxidative addition should lead to excellent selectivity for mono-alkinylation.[17]
-
Potential for copper-free conditions: While the classic Sonogashira reaction uses a copper co-catalyst, copper-free protocols have been developed. The kinetics of these systems can differ, with the transmetalation step potentially becoming more significant in the absence of copper.[17]
Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Reaction
The Buchwald-Hartwig amination is a key method for the synthesis of arylamines.[8] Similar to the other cross-coupling reactions, selective amination at the C-I bond of this compound is anticipated.
Mechanistic Insights: The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[18] The nature of the phosphine ligand is crucial in facilitating the reductive elimination step and preventing side reactions like beta-hydride elimination.[8] For sterically hindered substrates, the choice of a bulky, electron-rich ligand is often necessary to achieve good reaction rates.[19]
Expected Kinetic Profile:
-
Ligand-dependent rates: The reaction rate will be highly dependent on the choice of the phosphine ligand. Bulky biarylphosphine ligands are generally effective for coupling with sterically hindered aryl halides.[3][4]
-
Base sensitivity: The choice of base can influence the rate of amine deprotonation and the overall catalytic turnover.[20]
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is essential for understanding reaction mechanisms and optimizing reaction conditions. Below are generalized protocols for monitoring the kinetics of cross-coupling reactions.
Protocol 1: In-Situ NMR Monitoring of a Suzuki-Miyaura Reaction
Objective: To determine the reaction rate and profile of the Suzuki-Miyaura coupling of this compound with a boronic acid by monitoring the disappearance of starting material and the appearance of product over time.[21]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), base (2.0 equiv.), and the internal standard (0.2 equiv.) in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants relative to the internal standard.
-
Add the palladium catalyst (e.g., 2 mol%) to the NMR tube, quickly shake the tube to ensure mixing, and place it in the pre-heated NMR probe.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a characteristic peak of the starting material, the mono-coupled product, the di-coupled product, and the internal standard.
-
Plot the concentration of each species versus time to determine the reaction kinetics.
Protocol 2: GC-MS Monitoring of a Sonogashira Coupling Reaction
Objective: To quantify the conversion of this compound in a Sonogashira reaction over time using gas chromatography-mass spectrometry.[22][23]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., Toluene)
-
Internal standard (e.g., Dodecane)
-
Reaction vials
-
GC-MS instrument
Procedure:
-
In a reaction vial, combine this compound, the palladium catalyst, CuI, and the internal standard.
-
Add the solvent, terminal alkyne, and base.
-
Place the vial in a pre-heated oil bath and start vigorous stirring. This is considered time zero (t=0).
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., dilute HCl) and an extraction solvent.
-
Analyze the quenched samples by GC-MS to determine the ratio of the starting material and products to the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction kinetics.
Visualizing Reaction Workflows and Mechanisms
Catalytic Cycles
Caption: A typical experimental workflow for monitoring cross-coupling reaction kinetics.
Comparative Reactivity of Aryl Halides
Caption: Comparative reactivity of aryl halides in the rate-determining oxidative addition step.
References
- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. (n.d.). National Institutes of Health.
- Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. (2023). RSC Publishing.
- Kinetic Analysis of 2-Iodobenzoate in Cross-Coupling Reactions: A Comparative Guide. (n.d.). BenchChem.
- A Comparative Guide to the Kinetics of Cyclopropyl Moieties in Cross-Coupling Reactions. (n.d.). BenchChem.
- The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Organic Reactions.
- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). Journal of the American Chemical Society.
- Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. (2020). ACS Publications.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics.
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2018). MDPI.
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling. (2000). J. Am. Chem. Soc.
- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). Journal of the American Chemical Society.
- Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. (2023). LMU München.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. (2025). ResearchGate.
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (1994). Journal of Organic Chemistry.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (n.d.). BenchChem.
- Negishi coupling. (n.d.). Wikipedia.
- Kinetic study of the Sonogashira coupling reaction over... (n.d.). ResearchGate.
- Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species. (2025). ResearchGate.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2025). ChemRxiv.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023). MDPI.
- Buchwald-Hartwig Amination Reaction. (2021). YouTube.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). MilliporeSigma.
- B-Alkyl Suzuki Couplings. (2005). Macmillan Group.
- Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products. (2020). Angewandte Chemie.
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2018). ResearchGate.
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira coupling. (n.d.). Wikipedia.
- Nitriles: an attractive approach to the development of covalent inhibitors. (2021). PubMed Central.
- Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. (2020). ACS Catalysis.
- Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. (2012). Journal of Molecular Modeling.
- Nitriles and Oxidative Coupling. (n.d.). ResearchGate.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
Sources
- 1. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr | www.wenxuecity.com [wenxuecity.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. mdpi.com [mdpi.com]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00173C [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Strategic Alternatives to 2-Bromo-6-iodobenzonitrile for the Synthesis of 2,6-Disubstituted Benzonitriles
Introduction
For researchers in medicinal chemistry and materials science, 2,6-disubstituted benzonitriles are invaluable structural motifs, serving as pivotal intermediates in the synthesis of pharmaceuticals and functional materials.[1][2][3] The utility of 2-Bromo-6-iodobenzonitrile as a starting material for these targets is well-established.[4] Its distinct halogen substituents—iodine and bromine—allow for regioselective, sequential cross-coupling reactions, owing to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in typical transition-metal-catalyzed processes.[5][6][7] This differential reactivity provides a powerful handle for the controlled, stepwise introduction of different functionalities at the ortho positions.
However, reliance on a single precursor can be limiting due to factors such as cost, availability, or incompatibility with certain substrates. The purpose of this guide is to move beyond this single reagent and explore robust, field-proven alternative strategies for synthesizing 2,6-disubstituted benzonitriles. We will objectively compare the performance of different synthetic paradigms, from using alternative dihalo-precursors to fundamentally different approaches like directed C-H functionalization and late-stage nitrile formation. Each strategy is presented with its underlying chemical logic, comparative data, and detailed experimental protocols to empower researchers with a versatile and strategic toolkit for their synthetic challenges.
Chapter 1: The Benchmark - Deconstructing the Reactivity of this compound
The primary advantage of this compound lies in the predictable, sequential functionalization it enables. The bond dissociation energy of the C-I bond is lower than that of the C-Br bond, making it more susceptible to oxidative addition by a transition metal catalyst (typically palladium or nickel).[6][7] This allows for a first cross-coupling reaction to occur selectively at the 6-position (iodo) under milder conditions, leaving the bromo group at the 2-position untouched for a subsequent, often more forcing, cross-coupling reaction.
Advantages:
-
Excellent and predictable regiochemical control.
-
Allows for the introduction of two different substituents (R¹ ≠ R²).
Limitations:
-
Potential for high cost and limited commercial availability of the starting material.
-
Requires two separate reaction steps, which can impact overall yield and resource efficiency.
-
The synthesis of the starting material itself is a multi-step process.
Chapter 2: Alternative Dihalobenzonitrile Precursors
The most direct alternatives involve replacing the iodine and bromine atoms with other halogens. The choice of halogen significantly impacts reactivity and selectivity.
2,6-Dichlorobenzonitrile
This reagent is often more accessible and cost-effective. However, the strength of the C-Cl bond presents a significant kinetic barrier to oxidative addition.[6][7] Consequently, harsher reaction conditions (higher temperatures, stronger bases, and more specialized, electron-rich ligands) are typically required to achieve efficient coupling. This lack of reactivity can be advantageous if a subsequent reaction needs to be performed elsewhere on the molecule without affecting the chloro-substituents, but it makes them challenging coupling partners.
2,6-Dibromobenzonitrile
As both halogen atoms are identical, achieving selective mono-functionalization is challenging and often results in a statistical mixture of mono- and di-substituted products. This approach is best suited for syntheses where the same substituent is installed at both the 2- and 6-positions (R¹ = R²).
| Precursor | Coupling Partner | Catalyst System | Conditions | Yield | Key Observation |
| This compound | Phenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | DMF/H₂O, 80°C | High (at C-I) | Selective reaction at the iodo-position is readily achieved.[6] |
| 2,6-Dichlorobenzonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DMF/Ethanol, MW, 3h | 70% (di-subst.) | Requires forcing conditions and often leads to di-substitution.[7] |
| 2,6-Dibromobenzonitrile | Arylboronic acid | Pd(OAc)₂ / SPhos | Toluene, 100°C | Mixture | Difficult to control selectivity; often yields a mix of products. |
Chapter 3: A Paradigm Shift - Directed Ortho C-H Functionalization
A more advanced and flexible strategy avoids the use of pre-halogenated benzonitriles altogether. This approach circumvents a common issue in transition metal catalysis where the nitrile's lone pair can coordinate to the metal center, slowing or even poisoning the catalyst.[1] The solution is to use a "masked" nitrile—a directing group that can be efficiently converted into the cyano group after the key C-C bond-forming steps are complete.
The benzamide group is an excellent directing group for ortho C-H arylation. In a palladium-catalyzed process, the amide coordinates to the metal center, positioning it to selectively activate a C-H bond at the adjacent ortho position. Following this arylation, the resulting 2-arylbenzamide can be dehydrated in the same pot to yield the desired 2-arylbenzonitrile.[1]
This one-pot method is highly efficient and starts from simple, readily available benzamides. The choice of the N-alkyl substituent on the amide is critical; bulky groups like N-cyclohexyl favor the formation of the benzonitrile upon dehydration.[1]
Experimental Protocol: One-Pot Synthesis of 2-(4-chlorophenyl)-5-methylbenzonitrile[1]
-
Reaction Setup: To an oven-dried reaction vial, add N-cyclohexyl-3-methylbenzamide (1.0 equiv.), 4-chloroiodobenzene (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA) to the vial.
-
Arylation Reaction: Seal the vial and heat the mixture at 120 °C for 18-24 hours with vigorous stirring.
-
Cooling and Dehydration: Cool the reaction mixture to room temperature. Add trifluoroacetic anhydride ((CF₃CO)₂O, 3.0 equiv.) dropwise to the mixture.
-
Final Reaction: Stir the mixture at room temperature for an additional 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the amide intermediate.
-
Work-up: Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ortho-arylated benzonitrile (Reported yield: 65%).[1]
Chapter 4: Synthesis from Pre-functionalized Precursors
An alternative strategy is to begin with a molecule that already contains the desired ortho substituents and then form the nitrile group in a final step. This is particularly useful when the required starting materials are commercially available.
The Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for converting an aniline into a nitrile. If a 2,6-disubstituted aniline is available, it can be converted to its corresponding diazonium salt, which is then treated with a cyanide source (e.g., copper(I) cyanide) to install the nitrile group. This method is highly effective for synthesizing molecules like 2,6-dinitrobenzonitrile from 2,6-dinitroaniline.[8]
Dehydration of Amides and Oximes
As discussed in Chapter 3, a carboxylic acid can be converted to a primary amide, which is then dehydrated to a nitrile using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).[3][9] Similarly, an aldehyde can be converted to its corresponding aldoxime with hydroxylamine, and this oxime can be dehydrated to the nitrile.[10] These methods are ideal when a suitably substituted benzoic acid or benzaldehyde is the most accessible starting material.
Experimental Protocol: Microwave-Assisted Cyanation of Aryl Bromides[11]
This protocol details a general method for introducing a cyano group, which can be adapted for suitably substituted precursors.
-
Materials: Aryl bromide (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), Pd(dppf)Cl₂ (0.01 mmol), TMEDA (0.2 mmol), and DMF (3 mL).
-
Reaction Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl bromide, zinc cyanide, Pd(dppf)Cl₂, and TMEDA.
-
Solvent Addition: Add DMF to the vial and seal it with a cap.
-
Microwave Irradiation: Place the vial in a microwave synthesizer and irradiate the mixture at 180 °C for 300 seconds with stirring.
-
Work-up: After cooling to room temperature, the reaction mixture can be analyzed. To isolate the product, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Chapter 5: Comparative Analysis and Strategic Selection
The optimal synthetic route to a 2,6-disubstituted benzonitrile is highly dependent on the specific target, available starting materials, and the required functional group tolerance. The following table provides a strategic comparison of the discussed alternatives.
| Strategy | Core Principle | Key Advantages | Key Limitations | Ideal For... |
| Sequential Coupling | Differential reactivity of C-X bonds on a pre-formed dihalobenzonitrile. | Predictable regiocontrol for introducing two different groups. | Relies on the availability of a specific, often costly, starting material (e.g., this compound). | Synthesizing complex molecules where R¹ ≠ R² and the starting dihalide is accessible. |
| C-H Functionalization | Directing-group-assisted activation of ortho C-H bonds, followed by conversion to a nitrile. | High atom economy; starts from simple precursors; avoids catalyst poisoning issues.[1] | The directing group must be tolerant of the reaction conditions and efficiently converted to the nitrile. | Rapidly building molecular complexity from simple aromatic precursors like benzamides. |
| Late-Stage Nitrile Formation | Installation of the nitrile group as a final step onto a pre-functionalized ring. | Utilizes well-established, reliable reactions (e.g., Sandmeyer); leverages readily available anilines, aldehydes, or acids.[8][10] | The required pre-functionalized starting material must be available; the functional groups must tolerate the nitrile formation step. | Scenarios where a 2,6-disubstituted aniline or benzaldehyde is a more convenient starting point than a halogenated benzonitrile. |
Conclusion
While this compound is an excellent tool for the synthesis of 2,6-disubstituted benzonitriles, it is by no means the only option. A modern synthetic chemist should consider a range of strategies to identify the most efficient and practical route for their specific target. For direct, cost-effective syntheses where selectivity is not required, alternative dihalides may suffice. For more elegant and atom-economical approaches, directed C-H functionalization using a masked nitrile represents the state-of-the-art, offering immense flexibility. Finally, classic methods like the Sandmeyer reaction or dehydration of oximes remain powerful tools when the appropriately substituted precursors are readily at hand. By understanding the advantages and limitations of each approach, researchers can make more informed and strategic decisions, ultimately accelerating the discovery and development of novel molecules.
References
- Application Notes and Protocols for Microwave-Assisted Synthesis of Benzonitrile Deriv
- Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Aryl
- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem.
- Exploring the Synthesis Applications of this compound. [Source not available].
- Synthesis of benzonitriles from substituted benzoic acid.
- Synthesis of Benzonitrile. YouTube.
- An In-Depth Technical Guide to the Synthesis of 2,6-Dinitrobenzonitrile. Benchchem.
- Method for preparing 2,6- dialkoxy benzene nitrile.
- An In-depth Technical Guide to 2,6-Dinitrobenzonitrile: Discovery, Synthesis, and Characteriz
- Synthesis of benzonitriles from substituted benzaldehyde.
- Work-up procedures for reactions containing 2- Bromo-5-iodobenzonitrile. BenchChem.
- Benchmarking Cross-Coupling Efficiency: A Comparative Guide to Halogen
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
- Comparative study of solvents for palladium-catalyzed cross-coupling reactions. Benchchem.
Sources
- 1. Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
The Strategic Advantage of Orthogonal Halogenation: A Cost-Benefit Analysis of 2-Bromo-6-iodobenzonitrile in Complex Synthesis
For the discerning researcher in drug development and materials science, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a multi-step synthesis. Among the vast arsenal of chemical building blocks, ortho-dihalogenated benzonitriles stand out as versatile scaffolds for the construction of complex molecular architectures. This guide provides an in-depth cost-benefit analysis of a particularly strategic reagent, 2-Bromo-6-iodobenzonitrile, comparing its performance and economic viability against its more conventional counterpart, 2,6-dibromobenzonitrile.
The Power of Differential Reactivity: Unlocking Sequential Functionalization
The core utility of this compound lies in the distinct reactivity of its two halogen substituents. In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > Cl.[1] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker carbon-iodine bond being more susceptible to the initial, and often rate-determining, oxidative addition step in the catalytic cycle.
This differential reactivity is not merely a theoretical curiosity; it is a powerful tool that enables the synthetic chemist to perform sequential, site-selective functionalization of the aromatic ring. The more reactive iodine atom can be selectively targeted under milder reaction conditions, leaving the bromine atom untouched for a subsequent, distinct transformation under more forcing conditions. This "one-pot" or sequential approach offers significant advantages in terms of step economy, reduced purification efforts, and the ability to introduce diverse functionalities in a controlled manner.
Head-to-Head Comparison: this compound vs. 2,6-Dibromobenzonitrile
To fully appreciate the strategic advantage of this compound, a direct comparison with the more symmetrically substituted 2,6-dibromobenzonitrile is instructive.
| Feature | This compound | 2,6-Dibromobenzonitrile |
| Reactivity | High (Iodine), Moderate (Bromine) | Moderate (Both Bromines) |
| Selectivity | Excellent for sequential reactions | Poor for selective mono-functionalization |
| Reaction Conditions | Milder for initial coupling | Harsher conditions often required |
| Synthetic Versatility | High - allows for two different couplings | Lower - typically for symmetrical additions |
| Cost | Higher | Lower |
While 2,6-dibromobenzonitrile is a more economical starting material, its symmetrical nature presents a significant challenge for chemists aiming to introduce two different substituents. Achieving selective mono-functionalization of 2,6-dibromobenzonitrile is often difficult, leading to mixtures of mono- and di-substituted products, which necessitates tedious purification and results in lower overall yields of the desired unsymmetrical product.[1]
In contrast, this compound provides a clear and predictable pathway for the synthesis of ortho-disubstituted benzonitriles with distinct functionalities. This is particularly valuable in the synthesis of complex molecules where precise control over the substitution pattern is paramount, such as in the development of kinase inhibitors or molecular glues for targeted protein degradation.[2]
Experimental Workflow: A Case Study in Sequential Suzuki-Miyaura Coupling
To illustrate the practical application of this compound, let us consider a representative experimental workflow for a sequential Suzuki-Miyaura cross-coupling reaction.
Sources
A Senior Application Scientist's Guide to Catalyst Benchmarking for the Selective Functionalization of 2-Bromo-6-iodobenzonitrile
Introduction: The Strategic Importance of 2-Bromo-6-iodobenzonitrile
In the landscape of pharmaceutical and fine chemical synthesis, this compound stands out as a highly valuable and versatile building block. Its unique structure, featuring a nitrile group ortho to two different halogens, presents a synthetic challenge and an opportunity. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential functionalization, enabling the rapid construction of complex, multi-substituted aromatic scaffolds.[1] This capability is paramount in drug discovery, where the exploration of chemical space through structural diversification is a key driver of innovation.
The success of these selective transformations hinges on the choice of catalyst. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are the workhorses of modern organic synthesis for their reliability and broad functional group tolerance.[2][3] This guide provides an in-depth comparison of standard, widely-used catalytic systems against newer, advanced catalysts for the selective functionalization of this compound. We will delve into the mechanistic rationale behind catalyst selection, provide detailed experimental protocols for benchmarking, and present comparative data to guide researchers in making informed decisions for their specific synthetic goals.
Pillar 1: Mechanistic Insights & The Rationale for Selectivity
The ability to selectively functionalize the C-I bond in the presence of the C-Br bond is rooted in fundamental organometallic principles. The generally accepted reactivity trend for halogens in palladium-catalyzed oxidative addition, often the rate-determining step, is I > Br > Cl.[4][5][6] This is primarily governed by the carbon-halogen bond dissociation energy (BDE); the C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage and insertion of the palladium(0) catalyst.[4]
A standard catalytic cycle for a cross-coupling reaction, exemplified by the Suzuki-Miyaura coupling, is depicted below. Understanding this cycle is critical to troubleshooting and optimizing reactions.
Sources
The Ligand's Decisive Role: A Comparative Guide to Site-Selective Couplings of 2-Bromo-6-iodobenzonitrile
For researchers, scientists, and professionals in drug development, the precise and selective functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Dihaloarenes, such as 2-bromo-6-iodobenzonitrile, present a unique synthetic challenge and opportunity: how to selectively activate one halogen over the other. The key to unlocking this synthetic potential lies in the judicious choice of ligand in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of ligand effects on the reactivity of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data from analogous systems to illuminate the principles of ligand-controlled selectivity.
The Underlying Principle: A Tale of Two Halogens
The synthetic utility of this compound is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[1] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to oxidative addition by a palladium(0) catalyst—often the rate-determining step of the catalytic cycle.[1] This inherent reactivity difference allows for the selective functionalization of the C-I bond, leaving the C-Br bond available for subsequent transformations. The choice of ligand, however, can either enhance this inherent selectivity or, in some cases, modulate it.
The Catalytic Cycle: A Ligand's Playground
The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are profoundly influenced by the ligand bound to the palladium center. The ligand's steric and electronic properties impact each step of the catalytic cycle: oxidative addition, transmetalation (in Suzuki and Sonogashira reactions) or amine coordination/deprotonation (in Buchwald-Hartwig amination), and reductive elimination.
Caption: A generalized workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds. The choice of ligand is crucial, especially for heteroaromatic or sterically hindered substrates.
Table 2: Ligand Performance in Buchwald-Hartwig Amination of Analogous Bromo-Iodo Arenes
| Ligand Type | Representative Ligand | Catalyst System | Substrate | Coupling Partner | Selectivity (I vs. Br) | Yield (%) | Reference |
| Buchwald-type Phosphine | XPhos | Pd(OAc)₂ / XPhos | 2-Bromo-4-iodopyridine | Morpholine | High for C-I | High | [2] |
| Bidentate Phosphine | BINAP | Pd₂(dba)₃ / BINAP | Aryl Bromide | Arylhydrazine | N/A | up to 85 | [3] |
| Josiphos-type Ligand | Josiphos | Pd₂(dba)₃ / Josiphos | Aryl Bromide | Primary Amine | N/A | High | [4] |
Analysis and Causality:
-
Buchwald-type Ligands (e.g., XPhos): Similar to their role in Suzuki couplings, bulky monophosphine ligands like XPhos are highly effective in promoting C-N bond formation. For a substrate like 2-bromo-4-iodopyridine, XPhos facilitates selective amination at the more reactive C-I position. [2]This is the expected outcome for this compound.
-
Bidentate Phosphines (e.g., BINAP): While often very effective, bidentate ligands can sometimes lead to less active catalysts compared to the more modern bulky monophosphine ligands. However, they have been shown to be effective in specific applications. [3]For this compound, a bidentate ligand would likely still favor the C-I coupling.
-
Josiphos Ligands: These ferrocene-based ligands have also demonstrated broad utility in C-N couplings. [4]Their steric and electronic properties can be finely tuned, offering another avenue for optimizing the reaction.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst. Copper-free variants have also been developed.
Table 3: Ligand Performance in Sonogashira Coupling of Analogous Bromo-Iodo Arenes
| Ligand Type | Representative Ligand | Catalyst System | Substrate | Coupling Partner | Selectivity (I vs. Br) | Yield (%) | Reference |
| Monodentate Phosphine | PPh₃ | Pd(PPh₃)₂Cl₂ / CuI | 2-Bromo-4-iodo-quinoline | Phenylacetylene | High for C-I | High | [5] |
| N-Heterocyclic Carbene (NHC) | IPr | PdCl₂ / IPr / CuI | Arenediazonium salt | Terminal alkyne | N/A | High | [6] |
| Copper-free | P(t-Bu)₃ | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Aryl Bromide | Terminal alkyne | N/A | High | [7] |
Analysis and Causality:
-
Triphenylphosphine (PPh₃): In the classic Sonogashira protocol, PPh₃ is a reliable ligand that, in concert with the inherent reactivity of the C-X bond, directs the alkynylation to the C-I position of dihaloarenes like 2-bromo-4-iodo-quinoline. [5]* N-Heterocyclic Carbenes (NHCs): NHC ligands have been successfully employed in Sonogashira couplings, often with excellent results. [6]They can stabilize the palladium catalyst and promote efficient coupling.
-
Copper-Free Conditions with Bulky Phosphines (e.g., P(t-Bu)₃): To avoid the homocoupling of alkynes (Glaser coupling), a common side reaction in copper-catalyzed Sonogashira reactions, copper-free protocols have been developed. These often rely on bulky, electron-rich phosphine ligands like tri-tert-butylphosphine to facilitate the catalytic cycle. [7]For this compound, a copper-free approach with a bulky phosphine ligand would be a promising strategy for selective C-I alkynylation.
Experimental Protocols
The following are generalized, step-by-step methodologies for the key cross-coupling reactions, based on protocols for analogous substrates. These should be optimized for the specific coupling partners used with this compound.
General Procedure for Selective Suzuki-Miyaura Coupling at the C-I Position
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Selective Buchwald-Hartwig Amination at the C-I Position
-
In a glovebox or under a positive flow of inert gas, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the mixture in an oil bath at 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Selective Sonogashira Coupling at the C-I Position (with Copper Co-catalyst)
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine, 2-3 equiv.), and the terminal alkyne (1.1-1.2 equiv.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Conclusion
The selective functionalization of this compound is a testament to the power of ligand-controlled catalysis. The inherent reactivity difference between the C-I and C-Br bonds provides a strong bias for initial coupling at the iodine-bearing position. This selectivity can be further enhanced and exploited through the careful selection of ligands. For high-yielding, selective couplings at the C-I position, standard phosphine ligands like PPh₃ are often sufficient. For more challenging substrates or to enable subsequent coupling at the C-Br position, the use of bulky, electron-rich Buchwald-type phosphine ligands or N-heterocyclic carbenes is recommended. By understanding the interplay between the substrate's intrinsic reactivity and the ligand's steric and electronic properties, researchers can unlock the full synthetic potential of dihaloarenes like this compound, paving the way for the efficient construction of complex molecules for a wide range of applications.
References
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano.
- Paul, S., & Lakhon, H. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5183-5205. [Link]
- Kappe, C. O., et al. (2023). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. MedChemComm, 14(3), 534-543. [Link]
- Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3434. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Li, W., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 913821. [Link]
- Badsara, S. S., et al. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 45(3), 1339-1345. [Link]
- Krchnak, V., et al. (2023). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 88(17), 12345-12354. [Link]
- Morken, J. P., et al. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 136(12), 4537-4539. [Link]
- Reddy, B. V. S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456-23466. [Link]
- Indra, S., et al. (2018). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a.
- Wölfling, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2031-2038. [Link]
- Pale, P., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 872. [Link]
- Jacobson, K. A., et al. (2022).
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines.
- Organic Chemistry Portal. (n.d.).
- de Vries, J. G., & Li, C. J. (Eds.). (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- Baati, R., & Brown, R. C. D. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
- Langer, P., et al. (2016). Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. Request PDF. [Link]
Sources
- 1. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating Reaction Mechanisms: A Case Study in 2-Bromo-6-iodobenzonitrile Transformations
Introduction: The Unique Challenge of Differentiated Dihalogenated Arenes
In the landscape of modern synthetic chemistry, polyhalogenated aromatic compounds are invaluable building blocks. Among them, 2-Bromo-6-iodobenzonitrile presents a particularly instructive case for mechanistic investigation. Its structure contains two different halogen atoms on the same aromatic ring, offering a platform for selective functionalization. The carbon-iodine bond is generally weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine bond.[1] This inherent difference in reactivity allows for sequential or site-selective transformations, but only if the reaction conditions are precisely controlled.
This guide provides a framework for researchers to move beyond simply reporting yields and to rigorously validate the mechanistic pathways governing the transformations of substrates like this compound. We will explore how to design experiments that differentiate between competing mechanisms, ensuring that the observed reactivity is not just empirical but deeply understood. This understanding is paramount in drug development and process chemistry, where robustness, predictability, and impurity profiling are critical.
Part 1: Foundational Mechanistic Hypotheses in Cross-Coupling
The workhorse for functionalizing this compound is the palladium-catalyzed cross-coupling reaction. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][3] However, the devil is in the details, particularly concerning the initial, rate-determining oxidative addition step.
For a substrate like this compound, two primary mechanistic questions arise:
-
Site Selectivity: Under what conditions does the catalyst selectively activate the C–I bond over the C–Br bond, and what is the mechanistic basis for this preference?
-
Oxidative Addition Pathway: Does the oxidative addition proceed through a concerted, three-centered transition state or a stepwise, SNAr-type (nucleophilic displacement) mechanism?[4]
The choice of ligand, solvent, and base can significantly influence which pathway is dominant, affecting reaction rates and selectivity.[5]
Visualizing the Core Catalytic Cycle
The following diagram illustrates the canonical catalytic cycle for a Suzuki-Miyaura cross-coupling, which serves as our primary model. The principles discussed are broadly applicable to other cross-coupling reactions like Sonogashira, Buchwald-Hartwig, and Negishi couplings.[6]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for Suzuki-Miyaura cross-coupling.
Part 2: A Comparative Guide to Mechanistic Validation Techniques
To substantiate a proposed mechanism, a multi-faceted approach is required. No single experiment can provide definitive proof; instead, a confluence of evidence from different techniques builds a robust mechanistic picture. Here, we compare key methodologies using the selective C–I arylation of this compound as our case study.
A. Reaction Progress Kinetic Analysis (RPKA)
Core Principle: Kinetic analysis is the study of reaction rates to understand the concentration dependencies of each reactant, which in turn reveals the composition of the rate-determining step.[7][8] Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology where kinetic data is acquired continuously throughout the reaction, providing a rich dataset to test mechanistic models.[9]
Experimental Protocol: "Same Excess" Experiment
-
Setup: Prepare two reactions with identical initial concentrations of all reagents (this compound, boronic acid, base, catalyst), except for the boronic acid.
-
Execution: In Reaction 1, the boronic acid is in a specific molar excess (e.g., 1.5 eq). In Reaction 2, the same absolute excess amount of boronic acid is added, but the initial concentration of the aryl halide is halved.
-
Monitoring: The reactions are monitored in real-time using in-situ spectroscopy (e.g., FTIR or NMR) or by automated HPLC sampling to plot the concentration of the product versus time.[10][11]
-
Analysis: The two resulting kinetic profiles are overlaid. If the profiles are superimposable, the reaction is zero-order in the aryl halide, suggesting it is not involved in the rate-determining step after the catalyst's resting state is formed. If they are not superimposable, the reaction has a positive order in the aryl halide, implicating it in the rate-determining step.
Interpreting the Data:
| Observation | Mechanistic Implication for C-I Selective Arylation |
| First-order in [Ar-I] | Oxidative addition of the C–I bond is likely the rate-determining step.[7] |
| Zero-order in [Ar-I] | Oxidative addition is fast; a subsequent step like transmetalation or reductive elimination is rate-limiting. |
| First-order in [Catalyst] | The active catalyst is a monomeric palladium species. |
| Fractional-order in [Catalyst] | Catalyst activation or deactivation pathways are operative, or an off-cycle catalyst resting state exists. |
B. In-Situ Spectroscopic Monitoring
Core Principle: Direct observation of species present in the reaction vessel provides invaluable, real-time evidence for proposed intermediates.[12][13] While catalytically active species are often too low in concentration to observe, catalyst resting states and major intermediates can be identified.
Comparison of Techniques:
| Technique | Strengths | Limitations | Application to this compound |
| FTIR (ATR Probe) | Excellent for tracking changes in bond vibrations (e.g., C=O, C-X). Fast data acquisition. | Less structurally informative than NMR. Can be difficult to deconvolve overlapping peaks. | Monitoring the disappearance of the C–I stretch and the appearance of product-related peaks. Can provide clean kinetic data.[10] |
| NMR (Flow or Tube) | Provides detailed structural information. Can identify specific complexes and isomers. | Slower acquisition time. Requires deuterated solvents for locking, which may alter reactivity. | Can potentially identify the oxidative addition product (Ar-Pd(II)-I) if it is the catalyst resting state. |
| Mass Spectrometry | Highly sensitive and selective. Can detect low-concentration species.[14] | Provides mass-to-charge ratio, not full structure. Ionization can be challenging for neutral complexes. | Useful for identifying off-cycle species or catalyst decomposition products. |
Workflow for In-Situ FTIR Monitoring:
Caption: A typical workflow for kinetic analysis using in-situ FTIR spectroscopy.
C. Computational Studies (Density Functional Theory - DFT)
Core Principle: Theoretical calculations can model the transition states of proposed mechanistic steps, providing crucial information about their relative energy barriers.[15] This allows for an a priori assessment of which pathways are energetically feasible.
Application to Differentiating Oxidative Addition Mechanisms: Computational chemists can model the oxidative addition of this compound to a Pd(0)L₂ complex via both a concerted and a stepwise SNAr pathway.
-
Concerted Pathway: Involves a single, three-centered transition state where the C–I bond breaks as two new Pd–C and Pd–I bonds form simultaneously.
-
SNAr Pathway: Involves initial nucleophilic attack by the electron-rich Pd(0) center on the aryl halide, forming an intermediate Meisenheimer-like complex before the iodide is expelled.[4]
Data Comparison Table (Hypothetical DFT Results):
| Parameter | Concerted Pathway (C-I) | SNAr Pathway (C-I) | Concerted Pathway (C-Br) | Mechanistic Insight |
| Activation Energy (ΔG‡, kcal/mol) | 15.2 | 21.5 | 22.8 | The concerted pathway for C–I cleavage has the lowest energy barrier, predicting it to be the dominant and fastest pathway. The C–Br bond activation is significantly less favorable, supporting the observed selectivity.[16] |
| Transition State Geometry | Three-membered Pd-C-I ring | Tetrahedral intermediate | Three-membered Pd-C-Br ring | The geometry provides a structural hypothesis that can be tested experimentally (e.g., via kinetic isotope effects). |
These computational results strongly suggest that the reaction will proceed selectively at the C–I bond via a concerted oxidative addition mechanism.[17] This serves as a powerful predictive tool to guide experimental work.
Part 3: Conclusion and Best Practices
Validating a reaction mechanism is an iterative process of hypothesis, experimentation, and refinement. For a substrate like this compound, where selectivity is key, a rigorous mechanistic investigation is not merely academic—it is essential for developing a reliable and scalable chemical transformation.
Recommended Validation Strategy:
-
Start with Kinetics: Use RPKA to determine the rate dependencies. This provides the most direct information about the rate-determining step.
-
Employ In-Situ Monitoring: Use FTIR or NMR to track species in real-time. This validates the kinetic model and can help identify the catalyst resting state or any unexpected intermediates.[12]
-
Leverage Computational Chemistry: Use DFT to compare the energetic feasibility of competing pathways (e.g., C–I vs. C–Br activation, concerted vs. stepwise mechanisms).[4] The results provide a theoretical framework that can rationalize experimental observations.
-
Synthesize the Evidence: A consistent narrative that aligns kinetic, spectroscopic, and computational data provides the strongest possible validation for a proposed reaction mechanism.
By integrating these techniques, researchers can build a comprehensive and trustworthy understanding of the chemical processes they develop, transforming empirical art into predictive science.
References
- Computational and experimental studies of oxidative addition and intermolecular transmetallation.
- Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
- In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry.
- Computational analysis of R–X oxidative addition to Pd nanoparticles. RSC Publishing.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Reaction Monitoring in Multiphase Systems: Application of Coupled In Situ Spectroscopic Techniques in Organic Synthesis.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- In situ - Wikipedia. Wikipedia.
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski group.
- Chemical Kinetics. Master Organic Chemistry.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Using Kinetics To Understand Reaction Mechanisms (A2 Chemistry). YouTube.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Experimental Techniques to Study Organic Chemistry Mechanisms — Kozlowski research group [mckgroup.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. In situ - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Computational analysis of R–X oxidative addition to Pd nanoparticles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00628C [pubs.rsc.org]
A Comparative Guide to Cross-Coupling Methods for 2-Bromo-6-iodobenzonitrile: A Senior Application Scientist's Perspective
Introduction: Navigating Regioselectivity in Dihaloarene Chemistry
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic strategy. The ability to introduce molecular complexity in a controlled, site-selective manner is paramount for the efficient construction of novel pharmaceutical agents and functional materials. 2-Bromo-6-iodobenzonitrile stands as a valuable and intriguing starting material, offering two distinct reactive handles for palladium-catalyzed cross-coupling reactions. The inherent difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a powerful tool for achieving high regioselectivity. The established order of reactivity in palladium-catalyzed oxidative addition is C–I > C–Br > C–Cl, a principle that underpins the selective functionalization of the C-I bond under carefully controlled conditions[1].
This guide provides a side-by-side comparison of four key cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination—as applied to this compound. We will delve into the mechanistic underpinnings that govern regioselectivity, present detailed experimental protocols for achieving selective C-I functionalization, and offer a comparative analysis of their performance based on established principles and data from analogous systems. While direct comparative studies on this compound are not extensively documented in readily available literature, the protocols and expected outcomes presented herein are constructed from validated methods on closely related dihaloarene systems and serve as a robust starting point for reaction optimization.
The Decisive Step: Understanding Oxidative Addition and Regioselectivity
The remarkable regioselectivity observed in the cross-coupling of this compound is fundamentally governed by the initial oxidative addition step in the palladium catalytic cycle. The palladium(0) catalyst preferentially reacts with the weaker, more labile C-I bond over the stronger C-Br bond. This kinetic preference allows for the selective formation of an arylpalladium(II) iodide intermediate, which then proceeds through the catalytic cycle to yield the mono-functionalized product, leaving the C-Br bond intact for subsequent transformations.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is a general starting point for the selective coupling at the iodine position. Optimization may be required for specific arylboronic acids.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or its pinacol ester (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. A common choice is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Stir the mixture at a controlled temperature, typically starting at room temperature and gradually increasing to 80-90 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-bromobenzonitrile.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[2][3]
Mechanistic Rationale
The Sonogashira reaction follows a dual catalytic cycle. In the palladium cycle, oxidative addition of the C-I bond to the Pd(0) catalyst occurs first. Meanwhile, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a more reactive copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) iodide complex. Reductive elimination from the resulting dialkynylpalladium(II) complex yields the 2-alkynyl-6-bromobenzonitrile product and regenerates the Pd(0) catalyst.[4][5]
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Selective Sonogashira Coupling
This protocol is designed for selective alkynylation at the C-I position. Copper-free conditions can also be employed to minimize alkyne homocoupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.), and the terminal alkyne (1.1-1.2 equiv.).
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition between an organic solvent and water. Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-6-bromobenzonitrile.
III. Stille Coupling: Utilizing Organostannanes
The Stille coupling offers a mild and versatile method for C-C bond formation, utilizing organostannane reagents that are stable to air and moisture. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[1][6][7]
Mechanistic Rationale
Similar to the Suzuki and Sonogashira reactions, the Stille coupling is initiated by the oxidative addition of the C-I bond to a Pd(0) catalyst. The key step is the transmetalation between the arylpalladium(II) iodide complex and the organostannane reagent. This step is often the rate-determining step and can be accelerated by the addition of additives like copper(I) salts or lithium chloride. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst.[1][6][7]
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
Experimental Protocol: Selective Stille Coupling
Careful temperature control is crucial to ensure selectivity for the C-I bond.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) to the flask via syringe. Stir the mixture for 5 minutes.
-
Organostannane Addition: Add the organostannane reagent (1.1-1.2 equiv.) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to a temperature of 80-100°C. Higher temperatures may lead to a loss of selectivity. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine washes.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
IV. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of paramount importance in medicinal chemistry.[8][9][10][11]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting arylpalladium(II) halide complex then coordinates with the amine. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium amido complex. Reductive elimination from this complex forms the desired C-N bond and regenerates the Pd(0) catalyst.[8][9][10][11] The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high reaction efficiency, especially with less reactive aryl bromides or chlorides.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol provides a starting point for the selective amination at the C-I position.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the 2-amino-6-bromobenzonitrile derivative.
Side-by-Side Comparison of Cross-Coupling Methods
| Method | Coupling Partner | Typical Catalyst System | Key Advantages | Key Disadvantages | Selectivity for C-I |
| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | Wide substrate scope, commercially available reagents, mild conditions, non-toxic byproducts. | Can be sensitive to steric hindrance; boronic acid homocoupling can be a side reaction. | High |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Direct introduction of sp-hybridized carbons, mild conditions. | Alkyne homocoupling (Glaser coupling) is a common side reaction; copper can be toxic. | High |
| Stille | Organostannanes | Pd(PPh₃)₄, Pd₂(dba)₃ | Tolerant of a wide variety of functional groups; reagents are air and moisture stable. | Toxicity of tin reagents and byproducts; purification can be challenging. | High |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃ + Ligand (e.g., XPhos) | Direct C-N bond formation; broad scope of amines. | Requires strong bases which can be incompatible with some functional groups; requires inert conditions. | High |
Conclusion: A Versatile Substrate for Sequential Functionalization
This compound is a highly versatile building block that allows for predictable and regioselective functionalization. The pronounced reactivity difference between the carbon-iodine and carbon-bromine bonds enables chemists to selectively introduce a diverse array of substituents at the 2-position via standard palladium-catalyzed cross-coupling reactions, while preserving the 6-bromo position for subsequent transformations. The choice of a specific cross-coupling method will depend on the desired final product, with Suzuki-Miyaura and Sonogashira couplings being excellent choices for introducing aryl and alkynyl groups, respectively, due to their mild conditions and the commercial availability of coupling partners. While Stille coupling offers broad functional group tolerance, the toxicity of tin reagents is a significant consideration. The Buchwald-Hartwig amination provides a direct and efficient route to valuable arylamine derivatives. By understanding the principles of regioselectivity and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this compound in the synthesis of complex molecular architectures for a wide range of applications.
References
- Stille Coupling. NROChemistry. URL: https://www.nro-chem.com/stille-coupling/
- Myers, A. The Stille Reaction. Chem 115, Harvard University. URL: https://myers.chemistry.harvard.edu/documents/Stille.pdf
- Stille Coupling. OpenOChem Learn. URL: https://openochem.org/name-reactions/stille-coupling/
- Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- Stille reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Stille_reaction
- The Stille Reaction. Scribd. URL: https://www.scribd.com/document/442797654/11-The-Stille-Reaction-pdf
- 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles. MDPI. URL: https://www.mdpi.com/1420-3049/26/21/6537
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/articles/11/178
- Buchwald–Hartwig amination. Wikipedia. URL: https://en.wikipedia.
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-buchwald-hartwig-guide.pdf
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem. URL: https://www.benchchem.
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem. URL: https://www.benchchem.
- Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions. Benchchem. URL: https://www.benchchem.
- A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Benchchem. URL: https://www.benchchem.
- Stille Coupling. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm
- 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8598858/
- Recent Advances of Pd/C-Catalyzed Reactions. MDPI. URL: https://www.mdpi.com/2073-4344/7/1/10
- Sonogashira Coupling. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
- The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide. Benchchem. URL: https://www.benchchem.
- Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5310619/
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5302140/
- Recent Progress in Pd-Catalyzed Tandem Processes. MDPI. URL: https://www.mdpi.com/2073-4344/13/8/1213
- Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines. LookChem. URL: https://www.lookchem.com/chempaper/paper_26325.html
- Sonogashira coupling. Wikipedia. URL: https://en.wikipedia.org/wiki/Sonogashira_coupling
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-6-iodobenzonitrile: A Step-by-Step Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-6-iodobenzonitrile (CAS No. 1245648-93-4). As a halogenated aromatic nitrile, this compound requires stringent disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Assessment and Immediate Safety Precautions
This compound is classified as an acutely toxic substance. The primary routes of exposure are ingestion, skin contact, and inhalation. Understanding these hazards is the foundation of its safe management and disposal.
Hazard Identification and Recommended Precautions
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) | Handling Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1] | Chemical-resistant gloves (nitrile or neoprene), lab coat, and safety goggles with side-shields are mandatory. A face shield should be used when there is a risk of splashing. | All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Avoid all direct contact. |
| Skin Corrosion/ Irritation | May cause skin irritation.[2][3][4] | Chemical-resistant gloves and a lab coat are essential to prevent skin contact. | In case of contact, immediately wash the affected area with soap and plenty of water.[1][2] |
| Serious Eye Damage/ Irritation | May cause serious eye irritation.[2][3][4] | Safety goggles with side-shields are required. A face shield provides an additional layer of protection. | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3] |
Segregation and Collection of Waste
Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal. Due to its halogenated nature, this compound waste must not be mixed with non-halogenated or other types of chemical waste.
Protocol for Waste Collection:
-
Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with halogenated organic compounds, such as glass or polyethylene.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
Solid Waste: Collect any solid waste, such as the pure compound or contaminated weighing paper, in a designated solid waste container. This container should also be clearly labeled as hazardous waste containing this compound.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with non-halogenated organic solvents.
-
Contaminated Materials: Any materials that come into contact with the compound, such as gloves, pipette tips, and absorbent paper, must be disposed of as hazardous solid waste. These should be collected in a separate, clearly labeled bag or container.
Step-by-Step Disposal Procedure
The following workflow outlines the process from the generation of waste to its final removal from the laboratory.
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Waste Generation: As waste is generated, immediately place it in the appropriate, pre-labeled hazardous waste container.
-
Segregation: Ensure that this compound waste is kept separate from all other waste streams, particularly non-halogenated organic waste.[5]
-
Containerization: Use a robust, sealed container for waste collection. The container must be compatible with halogenated organic compounds to prevent degradation or leakage.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and have secondary containment to capture any potential leaks.
-
Disposal Request: Once the container is full or has reached the designated accumulation time limit, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup. Provide them with a complete and accurate description of the waste.
Spill Management
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's emergency response team.
-
Personal Protective Equipment: Before attempting any cleanup, don the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For larger spills or if there is a risk of airborne dust, a respirator may be necessary.
-
Containment and Cleanup: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the absorbent material and the spilled substance into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- CP Lab Safety. (n.d.). This compound, min 97%, 10 grams.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-6-iodobenzonitrile
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-6-iodobenzonitrile (CAS No. 1245648-93-4). While comprehensive toxicological data for this specific compound is not fully established, its structure—a benzonitrile core with both bromine and iodine substituents—allows us to infer a significant hazard profile based on well-documented analogous compounds.[1][2] This procedural guide is built on the principles of risk mitigation and causality, ensuring every safety recommendation is directly linked to the compound's anticipated chemical properties and associated hazards.
Hazard Assessment: The Foundation of Your PPE Strategy
Understanding the "why" behind each piece of personal protective equipment is critical. The hazard profile of this compound is extrapolated from safety data for structurally similar halobenzonitriles.[3][4][5]
-
Acute Toxicity (Oral, Dermal, Inhalation): Halogenated benzonitriles are frequently classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3][6] The presence of bromo- and iodo- groups, combined with the nitrile functionality, suggests systemic toxicity is a primary concern.
-
Skin and Eye Irritation: These compounds are consistently categorized as causing skin irritation (Category 2) and serious eye irritation (Category 2/2A).[1][4][5][7] Direct contact can lead to inflammation, redness, and discomfort, with the potential for more severe eye damage.
-
Respiratory Tract Irritation: As a solid, likely a fine powder, this compound poses a significant risk of respiratory tract irritation if dust is inhaled.[3][4] This is a common characteristic of substituted benzonitriles.[5][8]
-
Hazardous Decomposition: In the event of a fire, thermal decomposition will likely release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HBr, HI).[1][9][10]
This assessment dictates that our PPE strategy must create a comprehensive barrier against dermal absorption, eye contact, and inhalation of airborne particulates.
Core PPE Requirements: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to control vapor and dust exposure.[4] The following PPE is mandatory.
| Protection Type | Required Equipment | Rationale & Causality |
| Eye & Face | Chemical safety goggles and a face shield. | Standard safety glasses are inadequate. Chemical goggles provide a 360-degree seal to protect against airborne dust and accidental splashes, directly mitigating the "serious eye irritation" hazard.[1][7][11] A face shield adds a crucial layer of protection for the entire face. |
| Skin & Body | A long-sleeved, knee-length laboratory coat and disposable chemical-resistant gloves. | The lab coat provides a primary barrier against incidental contact. Given the "harmful in contact with skin" classification, gloves are essential.[3][4] Double-gloving is recommended, with the outer glove removed immediately upon leaving the work area.[12] Nitrile gloves are a suitable starting point, but always check the manufacturer's compatibility chart. |
| Respiratory | A NIOSH-approved N95 respirator (minimum). | Due to the risk of respiratory irritation from airborne particulates, a respirator is necessary, especially when weighing or transferring the solid.[3][4] A surgical mask offers no protection from chemical dust.[12] For large spills or uncontrolled releases, a full-face respirator with appropriate cartridges is required.[9] |
Operational Plan: A Step-by-Step PPE Workflow
Adherence to a strict, sequential workflow is paramount for minimizing exposure risk. The following diagram and protocol outline the process from receiving the compound to its final disposal.
Caption: PPE-integrated workflow for handling this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation: Before retrieving the compound, ensure your chemical fume hood is operational and the work area is clean. Lay down absorbent, disposable bench paper.
-
Don PPE: Put on your lab coat, chemical safety goggles, face shield, and N95 respirator. Don the first pair of nitrile gloves, followed by a second pair over them.[12]
-
Weighing: Carefully transport the sealed container to the fume hood. Open the container and gently transfer the required amount of this compound to a tared, anti-static weigh boat. Avoid any actions that could generate dust. Securely close the primary container.
-
Solubilization: Place the weigh boat into the reaction vessel inside the fume hood. Slowly add the desired solvent to dissolve the compound.
-
Cleanup: Once the transfer is complete, treat the weigh boat and any contaminated items (e.g., spatula) as hazardous waste. Place them immediately into a designated, sealed waste bag inside the fume hood.
-
Disposal: All disposable items that have come into contact with the compound, including gloves and bench paper, must be disposed of in a properly labeled hazardous waste container.[1][3] Do not mix with other waste streams.[3]
-
Doffing PPE: Before leaving the laboratory, remove the outer pair of gloves and dispose of them as hazardous waste. Remove the remaining PPE in an order that prevents cross-contamination (e.g., face shield, goggles, lab coat, inner gloves). Wash hands and forearms thoroughly with soap and water.[3][7]
Emergency and Disposal Plans
Spill Response: In case of a spill, evacuate non-essential personnel.[3] Wearing full PPE (including a respirator more advanced than an N95, such as a full-face respirator with organic vapor/acid gas/particulate cartridges), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7] Carefully sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[7] Do not allow the chemical to enter drains.[3]
Waste Disposal: All waste, including the compound itself and any contaminated materials, must be disposed of through an approved waste disposal plant.[1][3][11] Containers must be kept tightly closed and properly labeled. Do not attempt to clean and reuse empty containers; treat them as hazardous waste.[3]
By integrating this expert-driven, safety-first approach, you can confidently and securely handle this compound, ensuring the integrity of your research and, most importantly, your personal well-being.
References
- SAFETY DATA SHEET - Fisher Scientific. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.xhtml?partNumber=AC150350050&productDescription=1-BROMO-2-NITROBENZENE+5G&vendorId=VN00032119&countryCode=US&language=en]
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/465259]
- This compound, min 97%, 10 grams - CP Lab Safety. CP Lab Safety. [URL: https://www.cplabsafety.com/2-bromo-6-iodobenzonitrile-min-97-10-grams.html]
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FA11686_SDS_US_EN.pdf]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.xhtml?partNumber=AC371970050&productDescription=4-BROMO-2-CHLOROBENZONITRIL+5G&vendorId=VN00032119&countryCode=US&language=en]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.xhtml?partNumber=AC106880250&productDescription=BROMOACETONITRILE+97%25+25G&vendorId=VN00032119&countryCode=US&language=en]
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FH50611_SDS_US_EN.pdf]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds.html?productName=H58389]
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/242489]
- Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.xhtml?partNumber=AC150351000&productDescription=1-BROMO-2-NITROBENZENE+100G&vendorId=VN00032119&countryCode=US&language=en]
- 3-Bromo-5-iodobenzonitrile | C7H3BrIN | CID 45073541 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-5-iodobenzonitrile]
- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [URL: https://chemm.hhs.gov/ppe.htm]
- 3-Bromo-4-iodobenzonitrile SDS, 1000577-94-5 Safety Data Sheets - ECHEMI. ECHEMI. [URL: https://www.echemi.com/sds/3-bromo-4-iodobenzonitrile-cas1000577-94-5.html]
- Safety Data Sheet - Angene Chemical. Angene Chemical. [URL: https://www.angenechemical.com/msds/632/63262-06-6.pdf]
- Personal Protection Equipment - FPnotebook. FPnotebook.com. [URL: https://fpnotebook.com/prevent/toxic/PrsnlPrctnEqpmnt.htm]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [URL: https://www.cdc.gov/niosh/docs/2006-149/pdfs/2006-149.pdf?id=10.26616/NIOSHPUB2006149]
- 3-Bromo-4-iodobenzonitrile | C7H3BrIN | CID 26598355 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-iodobenzonitrile]
- Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. Respirex International. [URL: https://www.respirexinternational.com/en/ppe-by-industry/industrial-ppe/chemical-industry-ppe/]
- Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzonitrile]
- 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodobenzonitrile]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-Bromo-5-iodobenzonitrile | C7H3BrIN | CID 45073541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. angenechemical.com [angenechemical.com]
- 8. 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ie [fishersci.ie]
- 11. fishersci.com [fishersci.com]
- 12. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
